molecular formula C10H13N3O2 B13829141 N-(Amino imino methyl)phenylalanine

N-(Amino imino methyl)phenylalanine

Cat. No.: B13829141
M. Wt: 207.23 g/mol
InChI Key: MVTHUEOHHHQQKY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Amino imino methyl)phenylalanine is a synthetic phenylalanine derivative offered for research purposes. This compound is provided as a high-purity reagent to ensure consistency and reliability in experimental settings. Researchers are exploring its potential applications, which may include serving as a precursor or intermediate in the synthesis of more complex molecules, a building block for peptidomimetics, or a tool for biochemical and mechanistic studies. Its structural features make it a candidate for investigations in medicinal chemistry and chemical biology. The exact mechanism of action and full spectrum of its research applications are subject to ongoing scientific inquiry. Handling of this material should be conducted by qualified professionals in a appropriately controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for direct use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should consult the available safety data sheet (SDS) and certificate of analysis (CoA) for detailed handling, storage, and specification information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1

InChI Key

MVTHUEOHHHQQKY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-(Amino imino methyl)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(Aminoiminomethyl)phenylalanine , chemically identified as N-guanidinophenylalanine (or N-amidinophenylalanine). This compound represents a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics and protease inhibitors where it serves as a bioisostere for arginine.

Chemical Structure, Properties, and Pharmacological Applications

Executive Summary

N-(Aminoiminomethyl)phenylalanine is a non-proteinogenic amino acid derivative characterized by the modification of the


-amino group of phenylalanine with an aminoiminomethyl  (carbamimidoyl) group. This modification effectively converts the 

-amine into a guanidino functionality (

).

In drug discovery, this compound is highly valued as an arginine mimetic . Unlike arginine, which places the guanidino group at the end of a flexible aliphatic chain, N-(aminoiminomethyl)phenylalanine positions the basic guanidino moiety directly on the backbone nitrogen (or via a short linker in related analogs), altering the steric and electronic landscape. This structural rigidity and basicity make it a potent pharmacophore for targeting the S1 pockets of trypsin-like serine proteases (e.g., thrombin, Factor Xa).

Chemical Structure & Identity

Nomenclature and Taxonomy
  • IUPAC Name:

    
    -(Aminoiminomethyl)-phenylalanine
    
  • Common Names: N-Guanidinophenylalanine, N-Amidinophenylalanine (NAP),

    
    -Guanyl-phenylalanine.
    
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 207.23 g/mol

Structural Analysis

The molecule consists of a phenylalanine backbone where the nucleophilic


-nitrogen is substituted with an electropositive aminoiminomethyl group.
  • Guanidino Core: The

    
    -(aminoiminomethyl) moiety forms a planar, resonance-stabilized guanidinium cation at physiological pH.
    
  • Phenyl Ring: Provides hydrophobic interaction capabilities (

    
    -
    
    
    
    stacking), crucial for binding to the S2/S3 hydrophobic subsites of proteases.
  • Chirality: It exists as L- (

    
    -) and D- (
    
    
    
    -) enantiomers. The D-isomer is particularly significant in protease inhibitors (e.g., thrombin inhibitors) as it prevents proteolytic cleavage of the inhibitor itself while fitting the active site geometry.
Visualization: Structural Comparison

The following diagram illustrates the structural relationship between Phenylalanine, Arginine, and N-(Aminoiminomethyl)phenylalanine.

ChemicalStructure cluster_groups Functional Components Phe L-Phenylalanine (Hydrophobic Core) Target N-(Aminoiminomethyl) phenylalanine (Hybrid Pharmacophore) Phe->Target N-Guanylation (+ Aminoiminomethyl) Arg L-Arginine (Basic Side Chain) Arg->Target Pharmacophore Mimicry Guanidine Guanidino Group (pKa ~12.5) Target->Guanidine Phenyl Phenyl Ring (Hydrophobic) Target->Phenyl

Caption: Structural derivation of N-(Aminoiminomethyl)phenylalanine, combining the hydrophobic benzyl side chain of phenylalanine with the basic guanidino functionality of arginine.

Physicochemical Properties[2][3][4][5][6]

Understanding the physicochemical behavior of N-(aminoiminomethyl)phenylalanine is essential for formulation and assay development.

Acid-Base Properties (pKa)

The molecule is zwitterionic but dominated by the strong basicity of the guanidino group.

  • Carboxyl Group (

    
    ):  pKa 
    
    
    
    2.0 – 2.4.
  • Guanidino Group (

    
    ):  pKa 
    
    
    
    12.5 – 13.5.
  • Net Charge: At physiological pH (7.4), the carboxylate is deprotonated (

    
    ) and the guanidine is protonated (
    
    
    
    ), resulting in a zwitterion with high water solubility compared to the parent phenylalanine.
Solubility and Stability
  • Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO) due to its ionic nature. Poorly soluble in non-polar solvents (hexane, ether).

  • Hydrolytic Stability: The guanidino group is generally stable to acid/base hydrolysis under mild conditions. However, under strongly basic conditions at elevated temperatures, hydrolysis to urea derivatives or cyclization may occur.

  • Tautomerism: The guanidino group exhibits tautomerism, though the symmetrical protonated guanidinium form is the dominant species in solution.

PropertyValue / DescriptionRelevance
Molecular Weight 207.23 g/mol Small molecule fragment
LogP (Octanol/Water) ~ -2.6 (Predicted)Hydrophilic (Zwitterionic)
H-Bond Donors 4Receptor binding
H-Bond Acceptors 2Receptor binding
Polar Surface Area ~ 80-90 ŲMembrane permeability limits

Synthesis & Manufacturing Protocols

The synthesis of N-(aminoiminomethyl)phenylalanine typically involves the guanylation of the


-amino group of phenylalanine. This must be performed carefully to avoid racemization if a specific enantiomer is required.
Synthetic Route: Direct Guanylation

Reagents: L-Phenylalanine, 1H-Pyrazole-1-carboxamidine hydrochloride (or S-methylisothiourea), Diisopropylethylamine (DIPEA). Solvent: DMF or Water/Methanol mixture.

Protocol Step-by-Step:

  • Preparation: Dissolve L-Phenylalanine (1.0 eq) in a mixture of DMF/Water (9:1 v/v).

  • Base Addition: Add DIPEA (2.0 eq) to deprotonate the

    
    -amine.
    
  • Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq). This reagent is preferred over S-methylisothiourea due to faster reaction times and easier byproduct removal (pyrazole).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS (Target Mass: 208 M+H).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified via ion-exchange chromatography (Dowex 50W) or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Isolation: Lyophilize fractions to obtain N-(aminoiminomethyl)phenylalanine as a white hygroscopic solid (often as a TFA salt).

Synthetic Workflow Diagram

Synthesis Start L-Phenylalanine Intermediate Reaction Mixture (24h, RT) Start->Intermediate + Reagent Reagent 1H-Pyrazole-1-carboxamidine (Guanylating Agent) Reagent->Intermediate Base DIPEA / DMF Base->Intermediate Purification Ion-Exchange / HPLC (Removal of Pyrazole) Intermediate->Purification Product N-(Aminoiminomethyl)phenylalanine (TFA Salt) Purification->Product

Caption: Standard synthetic workflow for the guanylation of phenylalanine to produce N-(aminoiminomethyl)phenylalanine.

Pharmacological Applications[4][6][7][8][9][10][11]

Serine Protease Inhibition

The primary utility of N-(aminoiminomethyl)phenylalanine lies in its ability to inhibit trypsin-like serine proteases.

  • Mechanism: The positively charged guanidino group mimics the side chain of Arginine (Arg). It forms a critical salt bridge with the Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket of trypsin, thrombin, and Factor Xa.

  • Advantage: Unlike Arginine, the N-substituted Phenylalanine scaffold places the hydrophobic phenyl ring in proximity to the S2 or S3 hydrophobic sites (aryl binding sites), enhancing affinity and selectivity.

  • Thrombin Inhibitors: Derivatives of D-phenylalanine with guanidino modifications are key components of direct thrombin inhibitors (e.g., related structures in Melagatran).

Peptidomimetics[2][9]
  • Stability: The N-guanidino modification protects the N-terminus from aminopeptidase degradation, increasing the half-life of peptide drugs.

  • Conformational Restriction: The bulky guanidino group can restrict the conformational freedom of the N-terminus, potentially locking the peptide into a bioactive conformation.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard:

  • 1H NMR (D2O or DMSO-d6):

    • Phenyl Ring: Multiplets at

      
       7.2–7.4 ppm (5H).
      
    • 
      -Proton:  Triplet or dd at 
      
      
      
      4.0–4.5 ppm (1H).
    • 
      -Protons:  Multiplets at 
      
      
      
      2.9–3.2 ppm (2H).
    • Guanidine NH: Broad singlets (exchangeable) if run in DMSO-d6; absent in D2O.

  • 13C NMR:

    • Guanidine Carbon: Distinctive low-field signal at

      
       ~157–158 ppm.
      
    • Carbonyl Carbon:

      
       ~170–175 ppm.
      
    • Aromatic Carbons:

      
       126–138 ppm.
      
  • Mass Spectrometry (ESI-MS):

    • Positive Mode: Strong

      
       peak at m/z 208.1.
      

References

  • PubChem. Phenylalanine, 4-((aminoiminomethyl)amino)- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. [Link]

  • Tucker, T. J., et al. (1997). Potent Non-Covalent Thrombin Inhibitors Containing N-Amidinophenylalanine. Journal of Medicinal Chemistry. [Link]

  • Google Patents.N-amidinophenylalanine derivatives as IgE receptor antagonists. (WO2002026781A9).

Sources

Thermodynamic stability of N-(Amino imino methyl)phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Profiling and Stability Mechanisms of N-(Aminoiminomethyl)phenylalanine Scaffolds in Drug Design

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of N-(Aminoiminomethyl)phenylalanine (N-guanylphenylalanine) derivatives. As critical pharmacophores in direct thrombin inhibitors (DTIs) and serine protease peptidomimetics, these moieties mimic the arginine side chain while offering distinct lipophilic properties. This document details the degradation pathways—specifically the thermodynamic sink of intramolecular cyclization—and establishes protocols for solid-state and solution-phase stability assessment in compliance with ICH Q1A(R2) standards.

Structural Thermodynamics & Pharmacophore Analysis

The N-(Aminoiminomethyl)phenylalanine moiety integrates a highly basic guanidino group (


) onto a phenylalanine backbone. In drug design, this structure serves as a bidentate ligand, engaging the S1 specificity pocket of serine proteases (e.g., Thrombin, Trypsin) via salt bridges with Asp189.
The Thermodynamic Sink: Intramolecular Cyclization

The primary thermodynamic instability of N-guanyl amino acids arises from the propensity of the


-guanidino group to attack the activated carbonyl carbon (ester or amide), leading to the formation of 2-imino-4-imidazolidinones  (glycocyamidine derivatives). This reaction mimics the physiological conversion of creatine to creatinine.
  • Mechanism: Under acidic or neutral conditions, the reaction proceeds via nucleophilic attack of the unprotonated fraction of the guanidine nitrogen onto the carbonyl.

  • Thermodynamic Driver: The formation of the 5-membered heterocycle is entropically favored (

    
    ) and enthalpically driven by the resonance stabilization of the resulting cyclic guanidine.
    
Chemical Stability vs. pH
pH ConditionDominant SpeciesStability ProfileMajor Degradation Pathway
Acidic (pH < 2) Dicationic (

, Guanidinium

)
High Amide hydrolysis (slow); Protonation suppresses nucleophilicity.
Physiological (pH 7.4) ZwitterionicModerate Intramolecular cyclization to imidazolidinone.
Basic (pH > 10) Anionic/NeutralLow Rapid racemization (

proton abstraction); Hydrolysis of esters.

Degradation Kinetics & Pathway Visualization

Understanding the degradation mechanism is vital for formulation. The pathway below illustrates the critical cyclization event that compromises the bioavailability of N-guanylphenylalanine prodrugs.

DegradationPathway Figure 1: Intramolecular Cyclization Pathway (Creatinine-like rearrangement) Start N-Guanyl-Phe Derivative (Linear) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (k1) Prod 2-Imino-4-imidazolidinone (Cyclic Dehydration Product) Inter->Prod Dehydration (-H2O) (Thermodynamic Sink) Hydro Hydrolysis Product (Urea derivative) Inter->Hydro Hydrolysis (+H2O) (Minor Pathway)

Figure 1: The primary degradation pathway involves the nucleophilic attack of the guanidine nitrogen on the carbonyl, releasing water to form the thermodynamically stable cyclic imidazolidinone.

Solid-State Thermodynamics & Polymorphism

For drug substances like Melagatran or related N-guanyl derivatives, solid-state stability is dictated by lattice energy and hydration state.

  • Hydrate/Anhydrate Transformations: Guanidino groups are hygroscopic. Transitions between hydrated forms and anhydrates often induce crystal lattice stress, altering dissolution rates.

  • Salt Selection: To stabilize the molecule, counter-ions (e.g., mesylate, tosylate) are used to "lock" the guanidine in its protonated state, preventing the lone pair from initiating cyclization.

    • Recommendation: Use Differential Scanning Calorimetry (DSC) to screen for pseudo-polymorphs. A sharp endotherm followed by an exotherm typically indicates melting followed by recrystallization or decomposition.

Experimental Protocols (Self-Validating Systems)

Protocol: Accelerated Stability Testing (Arrhenius Profiling)

Objective: Determine the activation energy (


) of the cyclization reaction to predict shelf-life (

).

Reagents:

  • Phosphate buffer (50 mM, pH 7.4)

  • HCl/NaOH for pH adjustment

  • HPLC-grade Acetonitrile

Workflow:

  • Preparation: Dissolve the N-guanylphenylalanine derivative (1 mg/mL) in buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Aliquot samples into amber glass vials. Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Withdraw aliquots at

    
     hours. Quench immediately by diluting 1:10 in cold 0.1% TFA/Water.
    
  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Gradient 5% to 60% ACN in 0.1% TFA.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl ring).

  • Calculation:

    • Plot

      
       vs. Time to confirm pseudo-first-order kinetics (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (Kelvin). The slope
      
      
      .
Protocol: Thermodynamic Solubility Determination

Objective: Distinguish between kinetic solubility (precipitation) and true thermodynamic equilibrium.

  • Saturation: Add excess solid compound to 5 mL of media (pH 1.2, 6.8, 7.4).

  • Equilibration: Shake at constant temperature (

    
    ) for 24 to 72 hours.
    
  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC against a standard curve.

  • Solid Phase Analysis: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm no polymorphic transition occurred during equilibration.

Biological Thermodynamics (Binding Affinity)

The stability of the derivative directly impacts its biological efficacy (


).
  • Entropy-Enthalpy Compensation: Rigidifying the N-guanylphenylalanine backbone (e.g., via cyclization constraints) can reduce the entropic penalty (

    
    ) upon binding to the protease active site.
    
  • Validation: Use Isothermal Titration Calorimetry (ITC) to measure

    
     and 
    
    
    
    of binding. A high negative
    
    
    indicates strong electrostatic interactions between the guanidine and the Asp189 residue in the target protein.

Workflow Diagram: Stability Assessment Cycle

StabilityWorkflow Figure 2: Iterative Stability Assessment Workflow (ICH Q1A Aligned) Input Candidate Molecule (N-Guanyl-Phe) Stress Forced Degradation (Acid/Base/Oxidation/Heat) Input->Stress Anal HPLC-MS Analysis (Identify Impurities) Stress->Anal Decision Degradation > 5%? Anal->Decision Stable Proceed to Formulation Decision->Stable No Redesign Structural Modification (Salt Selection/Backbone Rigidification) Decision->Redesign Yes Redesign->Input Re-enter Cycle

Figure 2: This workflow ensures that thermodynamic instability is identified early, triggering structural redesign (e.g., salt formation) before clinical progression.

References

  • Eriksson, U. G., et al. (2003). Pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran.[1][2] Clinical Pharmacokinetics.[1]

  • Bernatowicz, M. S., et al. (1992). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters. (Contextual citation for guanidino synthesis stability).

  • FDA Center for Drug Evaluation and Research. (2004). Medical Review: Exanta (Ximelagatran).

  • Katritzky, A. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc.[3] (Mechanistic insight into guanidine cyclization).

  • Chobanian, H., et al. (2015). Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement.[4][5] ACS Medicinal Chemistry Letters.

Sources

Structural Determinants and Kinetic Profiling of N-(Aminoiminomethyl)phenylalanine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Serine Protease Inhibition

Executive Summary

This technical guide details the physicochemical properties, binding mechanisms, and characterization protocols for N-(aminoiminomethyl)phenylalanine (and its structural analogs like p-amidinophenylalanine) as competitive inhibitors of trypsin-like serine proteases.

In drug discovery, this scaffold serves as a critical Arginine mimic (Arg-mimic) . Unlike the highly basic and hydrophilic arginine side chain, phenylalanine derivatives offering the aminoiminomethyl (guanidino/amidino) warhead provide a unique balance of lipophilicity and electrostatic anchoring. This guide addresses the interaction with the S1 specificity pocket , specifically the salt bridge formation with Asp189 , and provides validated protocols for determining binding constants (


) and thermodynamic parameters.
Molecular Mechanism: The S1 Anchor

The core utility of N-(aminoiminomethyl)phenylalanine lies in its ability to hijack the substrate recognition machinery of serine proteases (e.g., Thrombin, Trypsin, Factor Xa).

1.1 The Warhead Chemistry

The aminoiminomethyl group (


) acts as a bioisostere of the guanidinium group of Arginine.
  • pK_a: ~11.5–12.5 (Physiologically protonated).

  • Charge: Positive (+1).

  • Geometry: Planar, allowing for directional hydrogen bonding.

1.2 The Specificity Pocket (S1)

In trypsin-like proteases, the S1 pocket is a deep, invaginated cleft defined by hydrophobic walls (Trp215, Phe192) and a negatively charged floor.

  • The Anchor: The carboxylate side chain of Aspartate 189 (Asp189) resides at the bottom of the S1 pocket.

  • The Interaction: The inhibitor's aminoiminomethyl group penetrates the pocket, displacing ordered water molecules (entropic gain) and forming a bidentate salt bridge with Asp189 (enthalpic gain).

  • Selectivity Filter: The phenylalanine backbone provides hydrophobic van der Waals contacts with the S1 walls, stabilizing the complex more effectively than the flexible aliphatic chain of Arginine.

1.3 Mechanism Diagram

The following diagram illustrates the competitive inhibition mechanism and the thermodynamic cycle of binding.

InhibitionMechanism Enzyme Free Enzyme (Trypsin/Thrombin) Complex Enzyme-Inhibitor Complex (E-I) Enzyme->Complex k_on Substrate Chromogenic Substrate Enzyme->Substrate Competition Inhibitor Inhibitor (N-Guanyl-Phe) Inhibitor->Complex + Salt Bridge S1 S1 Pocket (Asp189) Inhibitor->S1 Binds Complex->Enzyme k_off Product Product (pNA Release) Substrate->Product k_cat (Blocked) S1->Complex Stabilizes

Caption: Competitive inhibition logic showing the inhibitor hijacking the S1 pocket (Asp189), preventing substrate turnover.

Experimental Protocols

To accurately determine the affinity of N-(aminoiminomethyl)phenylalanine derivatives, two orthogonal methods are recommended: Steady-State Kinetics (for


) and Isothermal Titration Calorimetry  (for thermodynamics).
Protocol A: Spectrophotometric Determination of

This protocol uses a chromogenic substrate (e.g., L-BAPA for Trypsin or S-2238 for Thrombin) which releases p-nitroaniline (pNA) upon cleavage.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8, 0.1% PEG-8000 (to prevent surface adsorption).

  • Enzyme: Bovine Trypsin (purified) or Human Thrombin. Final conc: 1–5 nM.

  • Substrate: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     value must be known.[1] Use 
    
    
    
    .
  • Inhibitor: N-(aminoiminomethyl)phenylalanine analog (dissolved in DMSO, final DMSO < 5%).

Workflow:

  • Preparation: Prepare 10 serial dilutions of the inhibitor (0.5 nM to 10

    
    M).
    
  • Pre-incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 15 min at 25°C to reach equilibrium.

  • Initiation: Add Substrate to start the reaction.[2][1]

  • Detection: Monitor Absorbance at 405 nm (pNA) every 30 seconds for 20 minutes.

  • Analysis: Determine initial velocity (

    
    ) for each inhibitor concentration.
    

Calculation: Fit the data to the Morrison Equation (for tight-binding inhibitors) or standard competitive inhibition model:



Convert 

to

using the Cheng-Prusoff equation:

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed during binding, providing a complete thermodynamic profile (


) in a single experiment.

Workflow:

  • Cell: Fill the ITC cell with Enzyme (e.g., 20

    
    M Trypsin) in degassed buffer.
    
  • Syringe: Fill the syringe with Inhibitor (e.g., 200–400

    
    M) in the exact same buffer.
    
  • Titration: Inject 2

    
    L aliquots every 180 seconds.
    
  • Data Processing: Integrate peaks to get heat per injection (

    
    ). Fit to a One-Site Binding Model .
    
Data Analysis & Interpretation

The following table summarizes typical binding constants for amidinophenylalanine derivatives compared to Benzamidine (a fragment control).

Inhibitor ScaffoldTarget Enzyme

(approx)

(kcal/mol)
Mechanism Note
Benzamidine Trypsin10–20

M
-6.5Simple S1 anchor; no hydrophobic contacts.
N-Guanyl-Phe Trypsin1–5

M
-7.2Enhanced hydrophobic packing in S1.
NAPAP (Analog)Thrombin6 nM-11.0Binds S1 (Arg-mimic) + S2/S3 (Aryl stack).
Melagatran Thrombin2 nM-11.8Optimized H-bonding network.

Note: Values are representative of literature averages for bovine trypsin/human thrombin at pH 7.4.

3.1 Assay Validation Workflow

To ensure data trustworthiness (Trustworthiness pillar), follow this validation logic:

AssayValidation Start Start Validation Linearity 1. Enzyme Linearity Test (Signal vs Time vs [E]) Start->Linearity KmDet 2. Km Determination (Substrate Titration) Linearity->KmDet ZFactor 3. Z'-Factor Calculation (>0.5 required) KmDet->ZFactor RefComp 4. Reference Inhibitor Test (e.g. Leupeptin/Benzamidine) ZFactor->RefComp ExpRun 5. Run N-Guanyl-Phe Assay RefComp->ExpRun

Caption: Step-by-step validation workflow to ensure assay robustness before testing the target compound.

Critical Considerations for Drug Design

When optimizing N-(aminoiminomethyl)phenylalanine derivatives:

  • Basicity: The high basicity (

    
    ) leads to poor oral bioavailability (Class III/IV BCS).
    
  • Prodrug Strategies: To overcome this, the amidine/guanidine group is often masked as a hydroxyamidine or carbamate (e.g., Ximelagatran is the prodrug of Melagatran) to improve permeability, which is then metabolized back to the active aminoiminomethyl species in vivo.

  • Selectivity: To avoid off-target inhibition (e.g., inhibiting Trypsin when targeting Thrombin), modifications at the N-terminus (P2/P3 sites) are required to exploit subtle differences in the S2/S3 pockets of the respective enzymes.

References
  • Stubbs, M. T., & Bode, W. (1993). A player of many parts: the spotlight falls on thrombin's structure. Thrombosis Research, 69(1), 1-58.

  • Claeson, G. (1994). Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases in the blood coagulation system. Blood Coagulation & Fibrinolysis, 5(3), 411-436.

  • Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554-1560.

  • Klausner, Y. S., et al. (1977). The interaction of alpha-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester with thrombin and trypsin.[3] Biochemical Journal, 169(1), 157-167.

  • BenchChem. (2025).[2][1] Comparative Guide to Chromogenic Substrates for Serine Proteases. BenchChem Technical Guides.

Sources

Engineering Serine Protease Inhibitors: The Mechanism of Action of N-(Aminoiminomethyl)phenylalanine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective serine protease inhibitors is a cornerstone of modern pharmacotherapeutic design, with applications ranging from oncology (targeting urokinase-type plasminogen activator, uPA) to cardiovascular disease (targeting thrombin and Factor Xa). A critical breakthrough in this domain is the utilization of N-(aminoiminomethyl)phenylalanine —commonly referred to as 4-guanidinophenylalanine—as a privileged P1 scaffold.

By replacing the highly flexible aliphatic chain of natural arginine with a rigid aromatic ring, this non-canonical amino acid (ncAA) pre-organizes the pharmacophore. This technical guide explores the thermodynamic, structural, and catalytic mechanisms by which N-(aminoiminomethyl)phenylalanine converts transient peptide substrates into potent, competitive inhibitors.

Core Mechanism of Action (MoA)

The efficacy of N-(aminoiminomethyl)phenylalanine lies in its ability to exploit the deep, negatively charged S1 specificity pocket of trypsin-like serine proteases while simultaneously sabotaging the enzyme's catalytic machinery.

S1 Pocket Anchoring and Entropic Optimization

Natural arginine incurs a massive entropic penalty upon binding, as its flexible side chain must freeze into a single conformation to interact with the S1 pocket. N-(aminoiminomethyl)phenylalanine circumvents this by mounting the guanidino (aminoiminomethyl) group directly onto a rigid phenyl ring 1.

  • Bidentate Salt Bridge: The terminal guanidino group forms a critical bidentate salt bridge with the carboxylate of Asp189 , located at the very base of the S1 pocket.

  • Polar Network: The ligand establishes stabilizing hydrogen bonds with Gly218 and Ser190 , locking the P1 residue in place.

Catalytic Triad Evasion (Orbital Misalignment)

Binding affinity alone does not create an inhibitor; the molecule must resist cleavage. X-ray crystallographic analyses reveal that the rigid geometry of the phenyl ring forces the peptide backbone into an atypical trajectory 2. The carbonyl carbon of the P1 residue is sterically misaligned relative to the nucleophilic oxygen of Ser195 (part of the Ser195-His57-Asp102 catalytic triad). Furthermore, the carbonyl oxygen fails to properly engage the oxyanion hole, preventing the stabilization of the tetrahedral transition state.

Water-Mediated Specificity

A major challenge in protease targeting is distinguishing between highly homologous S1 pockets (e.g., distinguishing uPA from tissue-type plasminogen activator, tPA). Recent molecular dynamics simulations have uncovered a water exchange channel at the bottom of the S1 pocket, modulated by residue 190. N-(aminoiminomethyl)phenylalanine specifically exploits this water network to achieve high selectivity for proteases harboring Ser190 (like uPA) over those with Ala190, driven by favorable thermodynamic stabilization of the trapped water molecules 3.

S1_Interactions Ligand N-(Aminoiminomethyl) phenylalanine (P1) Asp189 Asp189 (Base of S1 Pocket) Ligand->Asp189 Bidentate Salt Bridge Ser190 Ser190 (Specificity Determinant) Ligand->Ser190 Polar Interaction Gly218 Gly218 (H-bond Acceptor) Ligand->Gly218 Hydrogen Bond Ser195 Ser195 (Catalytic Nucleophile) Ligand->Ser195 Steric Misalignment Water Water Exchange Channel Ser190->Water Modulates Water->Ligand Thermodynamic Stabilization

Molecular interaction network of the ligand within the serine protease S1 pocket.

Quantitative Affinity Data

The substitution of natural arginine with N-(aminoiminomethyl)phenylalanine yields significant improvements in binding affinity. The table below summarizes comparative kinetic data derived from the optimization of the cyclic peptide inhibitor Mupain-1 against urokinase-type plasminogen activator (uPA) 1.

Ligand Scaffold (P1 Residue)Target Protease VariantBinding Affinity (Ki)Fold ImprovementMechanistic Note
Arginine (Mupain-1)Murine uPA (Wild Type)~0.50 µMBaselineHigh entropic penalty upon binding.
4-Guanidinophenylalanine Murine uPA (Wild Type)~0.05 µM10x Increase Rigid pre-organization lowers

penalty.
Arginine (Mupain-1)Human uPA (H99Y Mutant)ModerateBaselineSub-optimal alignment in humanized pocket.
4-Guanidinophenylalanine Human uPA (H99Y Mutant)High~10x Increase Enhanced polar contacts with Ser190/Gly218.

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action of N-(aminoiminomethyl)phenylalanine-based inhibitors, researchers must employ a closed-loop, self-validating experimental system. This ensures that observed macroscopic kinetics are definitively linked to microscopic structural interactions 4.

Protocol 1: Synthesis & Incorporation via SPPS

Causality: Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific incorporation of non-canonical amino acids. Subsequent cyclization of the peptide restricts conformational degrees of freedom, synergizing with the rigid P1 residue to further lower the entropic penalty of binding.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling: Successively couple Fmoc-protected amino acids using HBTU/DIPEA chemistry. Introduce Fmoc-4-guanidinophenylalanine at the designated P1 position.

  • Deprotection: Remove Fmoc groups using 20% piperidine in DMF.

  • Cleavage & Cyclization: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail. If cysteine residues are present, promote disulfide cyclization by stirring the crude peptide in an oxidative buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) exposed to air for 24-48 hours.

  • Purification: Purify via RP-HPLC and verify mass using MALDI-TOF MS.

Protocol 2: Orthogonal Validation (SPR, X-Ray, and Mutagenesis)

Causality: Surface Plasmon Resonance (SPR) provides real-time thermodynamics (


/

) but cannot confirm the structural pose. X-ray crystallography visualizes the exact Asp189 salt bridge but is subject to crystal packing artifacts. Site-directed mutagenesis (S190A) perturbs the system, proving that the structural pose observed in the crystal is functionally responsible for the affinity measured in SPR.
  • Kinetic Profiling (SPR): Immobilize the target serine protease (e.g., uPA) on a CM5 sensor chip. Flow the purified cyclic peptide over the chip at varying concentrations (3.125 nM to 100 nM). Calculate the equilibrium dissociation constant (

    
    ).
    
  • Structural Elucidation (X-Ray): Co-crystallize the protease with a 5-fold molar excess of the inhibitor using vapor diffusion (hanging drop method). Collect diffraction data and solve the structure via molecular replacement. Confirm the bidentate salt bridge between the guanidino group and Asp189.

  • Mechanistic Validation (Mutagenesis): Generate an S190A mutant of the protease. Repeat the SPR kinetic profiling. A significant drop in affinity (increase in

    
    ) confirms that the polar interaction network and water-channel modulation observed in the crystal structure are strictly required for the ligand's enhanced potency.
    

Workflow SPPS 1. SPPS Synthesis (Fmoc Chemistry) Kinetics 2. SPR & ITC (Thermodynamics) SPPS->Kinetics Purified Ligand Xray 3. X-Ray Crystallography (Structural Pose) Kinetics->Xray Affinity Confirmed Mutagenesis 4. S190A Mutagenesis (Mechanistic Validation) Xray->Mutagenesis Pose Identified Mutagenesis->Kinetics ΔKD Measured

Orthogonal experimental workflow for validating protease inhibitor mechanisms.

References

  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PLOS One.[Link]

  • X-ray crystal structure analysis of huPA-H99Y in complex with peptidic inhibitors. ResearchGate.[Link]

  • Water-mediated specifically targeting the S1 pockets among serine proteases using an arginine analogue. PubMed / Bioorganic Chemistry.[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.[Link]

Sources

The Evolution of Arginine Mimetics: A Technical Guide to N-(Aminoiminomethyl)phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical evolution, and synthetic protocols for N-(Aminoiminomethyl)phenylalanine (commonly referred to as


-Guanidinophenylalanine ).

Executive Summary

N-(Aminoiminomethyl)phenylalanine represents a critical structural motif in medicinal chemistry, serving as a rigidified analog of Arginine. While Arginine contains a flexible alkyl chain, this molecule attaches the guanidino group directly to a phenyl ring at the


-position.
  • Chemical Significance: It restricts the conformational space of the guanidino group, enhancing selectivity for integrin receptors (e.g.,

    
    , 
    
    
    
    ) and serine proteases (e.g., Thrombin, Factor Xa).
  • Primary Application: It is the pharmacophore backbone for "RGD mimetics" (Arginine-Glycine-Aspartate analogs), crucial in the development of anti-thrombotics and anti-angiogenic agents.

This guide outlines the transition from low-yield classical synthesis to modern, orthogonal solid-phase peptide synthesis (SPPS) methodologies.

Historical Evolution of Synthesis

The discovery of efficient synthesis routes for this molecule tracks the broader history of guanidylation chemistry. The central challenge has always been the nucleophilicity of the aniline nitrogen (which is lower than aliphatic amines) and the need to avoid racemization of the chiral center.

Phase I: The Classical Era (Pre-1990s)

Early attempts utilized Cyanamide (


)  or S-methylisothiourea .
  • Method: High-temperature fusion or reflux in polar solvents.

  • Limitations: These conditions were often incompatible with complex peptide backbones, leading to side reactions and racemization of the

    
    -carbon.
    
Phase II: The Pyrazole Breakthrough (Bernatowicz, 1992)

The seminal breakthrough came from Bernatowicz et al. , who introduced 1H-Pyrazole-1-carboxamidine hydrochloride .

  • Innovation: The pyrazole group acts as a superior leaving group compared to methyl mercaptan (from isothioureas).

  • Impact: Allowed guanylation of amines under mild conditions (room temperature, DMF/DIEA), making it possible to synthesize N-(Aminoiminomethyl)phenylalanine within a peptide sequence without destroying other sensitive residues.

Phase III: The Triflyl/Boc Era (Feichtinger & Goodman, 1998)

For Solid Phase Peptide Synthesis (SPPS), "orthogonal protection" is required. Feichtinger and Goodman developed


-Di-Boc-

-triflylguanidine
.
  • Innovation: The triflyl group is an extreme electron-withdrawing group, activating the guanidine transfer to even electron-deficient anilines (like

    
    -aminophenylalanine).
    
  • Result: This is the current "Gold Standard" for synthesizing N-(Aminoiminomethyl)phenylalanine, allowing the guanidine to be introduced in high yields on resin-bound peptides.

Visualization: Reagent Evolution

The following diagram illustrates the progression of reagents used to synthesize the target moiety.

ReagentEvolution Cyanamide Cyanamide (High Heat, Low Yield) Isothiourea S-Methylisothiourea (Mercaptan byproduct) Cyanamide->Isothiourea Evolution Pyrazole 1H-Pyrazole-1-carboxamidine (Bernatowicz Reagent) Mild Conditions Isothiourea->Pyrazole 1992 Breakthrough Triflyl N,N'-Di-Boc-N''-triflylguanidine (Feichtinger Reagent) SPPS Compatible Pyrazole->Triflyl 1998 Optimization Target Target: N-(Aminoiminomethyl)phenylalanine Triflyl->Target High Yield Synthesis

Figure 1: Evolution of guanidylation reagents from harsh classical methods to modern protected precursors.

Technical Protocol: Synthesis via Bis-Boc-Pyrazole

This protocol describes the conversion of Boc-


-amino-L-phenylalanine  to the protected 

-guanidino
derivative. This method is selected for its reliability and scalability in drug discovery environments.
Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Boc-4-amino-L-phenylalanine methyl ester (

    
     equiv).
    
  • Reagent:

    
    -Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (
    
    
    
    equiv).
  • Solvent: Dry Acetonitrile (

    
    ) or DMF.
    
  • Base: Diisopropylethylamine (DIEA) (

    
     equiv) - Optional, speeds up reaction.
    
Step-by-Step Methodology
StepActionCritical Mechanistic Insight
1 Dissolution Dissolve Boc-4-amino-Phe-OMe in dry

(0.1 M concentration). Ensure inert atmosphere (

) to prevent moisture interference.
2 Addition Add

-Bis-Boc-pyrazole-1-carboxamidine. If the reaction is sluggish, add DIEA.
3 Reaction Stir at Room Temperature for 12–24 hours.
4 Monitoring Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aniline peak.
5 Workup Concentrate solvent in vacuo. Redissolve in EtOAc. Wash with 5% Citric acid (removes pyrazole byproduct), Water, and Brine.
6 Purification Flash chromatography (Silica gel).
7 Deprotection Treat with TFA/DCM (1:1) to remove Boc groups, yielding the free N-(Aminoiminomethyl)phenylalanine .

Comparative Analysis of Guanylation Reagents

The following table compares the efficacy of reagents specifically for converting Phenylalanine-Anilines to Guanidines .

ReagentReactivityByproductsSuitability for SPPSReference
S-Methylisothiourea LowMethyl mercaptan (Toxic/Odor)PoorClassical
1H-Pyrazole-1-carboxamidine HighPyrazole (Water soluble)Moderate (Salt form)Bernatowicz et al. (1992)
N,N'-Di-Boc-pyrazole HighPyrazoleExcellent Bernatowicz et al. (1992)
N,N'-Di-Boc-triflylguanidine Very High TriflamideExcellent Feichtinger et al. (1998)

Synthesis Workflow Visualization

The following diagram details the chemical pathway for the synthesis described in the protocol.

SynthesisPathway Start Boc-4-Amino-Phe-OMe (Starting Material) Inter Intermediate: Tetra-Boc-Protected Guanidine Start->Inter Nucleophilic Attack (Solvent: CH3CN, RT) Reagent Reagent: N,N'-Bis-Boc-pyrazole-1-carboxamidine Reagent->Inter Electrophile Deprotect Deprotection: TFA / DCM (1:1) Inter->Deprotect Purification Final Product: N-(Aminoiminomethyl)phenylalanine (Salt Form) Deprotect->Final Global Deprotection

Figure 2: Synthetic workflow from amino-phenylalanine precursor to final guanidino-phenylalanine.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] Journal of Organic Chemistry, 57(8), 2497–2502.[2] [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[3] Journal of Organic Chemistry, 63(12), 3804–3805. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, iv, 49-87. [Link]

Sources

N-(Amino imino methyl)phenylalanine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Aminoiminomethyl)phenylalanine , chemically defined as N-guanidinophenylalanine (or 2-guanidino-3-phenylpropanoic acid), is a non-canonical amino acid derivative used extensively in medicinal chemistry and peptide engineering. Characterized by the replacement of the


-amino group of phenylalanine with a guanidino moiety, this compound serves as a critical arginine mimetic .

Its primary utility lies in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) and peptidomimetics where it imparts resistance to enzymatic degradation while maintaining the electrostatic properties required for binding to negatively charged active sites (e.g., the S1 pocket of trypsin-like enzymes). Unlike standard amino acids, the guanidino headgroup provides a delocalized positive charge that forms bidentate hydrogen bonds with aspartate or glutamate residues in receptor targets.

Chemical Identifiers & Properties

The following table consolidates the specific chemical identity of the L-isomer, which is the biologically relevant scaffold for drug development.

PropertyDetail
Chemical Name N-(Aminoiminomethyl)-L-phenylalanine
Systematic Name (2S)-2-[(Aminoiminomethyl)amino]-3-phenylpropanoic acid
Common Synonyms N-Guanidino-L-phenylalanine; N-Amidinophenylalanine (loose usage); 2-Guanidino-3-phenylpropanoic acid
CAS Number 88728-27-2
Molecular Formula

Molecular Weight 207.23 g/mol
Solubility Soluble in water (zwitterionic), dilute acid, and polar organic solvents (DMSO, MeOH)
pKa (Guanidine) ~12.5 (Strongly basic, protonated at physiological pH)
pKa (Carboxyl) ~2.2
Appearance White to off-white crystalline powder

Structural & Mechanistic Analysis

The Guanidino Pharmacophore

The defining feature of N-(Aminoiminomethyl)phenylalanine is the guanidino group attached directly to the


-carbon's nitrogen.
  • Arginine Mimicry: In native Arginine, the guanidino group is at the end of a flexible propyl side chain. In N-guanidinophenylalanine, the guanidino group is located at the N-terminus position relative to the phenyl side chain. This alters the spatial arrangement of the positive charge relative to the hydrophobic benzyl group, creating a unique "short-range" electrostatic pharmacophore.

  • Protease Resistance: The modification of the N-terminus prevents aminopeptidase recognition, significantly increasing the metabolic stability of peptides containing this residue.

Structural Visualization

The following diagram illustrates the chemical structure and the charge delocalization across the guanidino group.

ChemicalStructure Fig 1. Structural Logic of N-(Aminoiminomethyl)phenylalanine interacting with a receptor target. Phe_Backbone Phenylalanine Backbone (Hydrophobic Core) Guanidine_Group Guanidino Group (Aminoiminomethyl) Positive Charge Center Alpha_Carbon α-Carbon (Chiral Center) Guanidine_Group->Alpha_Carbon Attached to N Target_Interaction Interaction Target: Aspartate (S1 Pocket) Guanidine_Group->Target_Interaction Salt Bridge & H-Bonds Alpha_Carbon->Phe_Backbone Side Chain

Synthesis & Production

The synthesis of N-(Aminoiminomethyl)phenylalanine typically involves the guanylation of the parent amino acid (L-Phenylalanine). Direct guanylation of the free amino acid can be challenging due to solubility and zwitterionic interference; therefore, protecting group strategies are often employed.

Synthetic Route: Guanylation of L-Phenylalanine

Reagents:

  • Substrate: L-Phenylalanine (or L-Phe-OMe).[1]

  • Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or S-Methylisothiourea.

  • Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Solvent: DMF or Methanol/Water mixture.

Reaction Scheme:

  • Nucleophilic Attack: The

    
    -amino group of L-Phe attacks the electrophilic carbon of the guanylating agent.
    
  • Elimination: The leaving group (e.g., pyrazole or methanethiol) is expelled.

  • Deprotection (if ester used): Hydrolysis of the methyl ester to yield the free acid.

SynthesisWorkflow Fig 2. Synthetic Workflow for the production of N-(Aminoiminomethyl)phenylalanine. Start Start: L-Phenylalanine Step1 Step 1: Dissolution Solvent: DMF/Water + Base (DIEA) Start->Step1 Step2 Step 2: Addition of Guanylating Agent (1H-Pyrazole-1-carboxamidine HCl) Step1->Step2 Step3 Step 3: Reaction (Guanylation) RT to 40°C, 12-24h Step2->Step3 Step4 Step 4: Purification Ion-Exchange Chromatography or Recrystallization Step3->Step4 End Product: N-Guanidino-L-Phenylalanine Step4->End

Applications in Drug Development[4]

Serine Protease Inhibition

N-Guanidinophenylalanine is a pivotal scaffold for inhibiting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

  • Mechanism: These enzymes have a deep, negatively charged S1 specificity pocket (usually containing Asp189 in trypsin) that selects for basic side chains (Arg/Lys).

  • Advantage: The N-guanidino group mimics the electrostatic signature of Arginine but lacks the long, flexible aliphatic chain. This rigidity can lead to higher selectivity for specific protease subtypes where the active site geometry is constrained.

Peptidomimetics & Stability

Incorporating this residue into peptide drugs (e.g., IgE receptor antagonists) enhances biological half-life.

  • Exopeptidase Blockade: The modified N-terminus is unrecognizable to aminopeptidases, preventing N-terminal degradation.

  • Potency: It is used as a substitute for Alanine or Phenylalanine in "alanine scanning" to probe the necessity of a positive charge at a specific locus without introducing the steric bulk of a full Arginine side chain.

Experimental Protocols

Protocol A: Synthesis of N-Guanidino-L-Phenylalanine

Objective: To synthesize ~1g of N-guanidino-L-phenylalanine from L-phenylalanine.

  • Preparation: Dissolve L-Phenylalanine (1.65 g, 10 mmol) in 20 mL of water/methanol (1:1 v/v).

  • Basification: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq, 12 mmol) to adjust pH to ~9-10.

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 18 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The product will appear more polar than the starting material.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Precipitate the zwitterion by adjusting pH to ~6-7 with dilute HCl or acetic acid.

    • Cool at 4°C overnight.

  • Purification: Filter the white precipitate. Wash with cold ethanol and ether.

  • Validation: Verify structure via 1H-NMR (D2O) and Mass Spectrometry (Expected [M+H]+ = 208.23).

Protocol B: Trypsin Inhibition Assay (Screening)

Objective: To determine the IC50 of a peptide containing N-guanidinophenylalanine against Trypsin.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM final concentration.

  • Enzyme: Bovine Trypsin (10 nM final).

  • Procedure:

    • Incubate Enzyme + Inhibitor (various concentrations) for 15 mins at 25°C.

    • Add Substrate (BAPNA) to initiate reaction.

    • Measure Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 mins.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a dose-response curve to calculate IC50.
    

References

  • BOC Sciences. N-(Amino imino methyl)phenylalanine - CAS 88728-27-2. Retrieved from

  • PubChem. 2-Guanidino-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

  • Google Patents. IgE receptor antagonists (WO2002026781A9). Mentions N-amidinophenylalanine as a non-canonical amino acid in peptide ligands.

  • Clement, B. (2002).Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on amidine/guanidine pharmacophores).

Sources

Structural Basis of Serine Protease Inhibition by N-(Aminoiminomethyl)phenylalanine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the crystallographic analysis of N-(aminoiminomethyl)phenylalanine (and its structural congener 4-amidinophenylalanine ) complexes. These moieties serve as critical arginine mimetics in the design of serine protease inhibitors, particularly for Thrombin and Trypsin .

The "aminoiminomethyl" group (


) acts as a high-affinity anchor, targeting the S1 specificity pocket of trypsin-like proteases. This guide synthesizes data from key PDB entries (e.g., 1KTS, 1ETS), outlines the thermodynamic causality of binding, and provides a validated protocol for co-crystallization.

Chemical Basis & Pharmacophore

To understand the crystallography, one must first understand the ligand's design logic. The N-(aminoiminomethyl)phenylalanine scaffold combines two essential features:

  • The Anchor (S1 Pocket): The basic amino-iminomethyl group (guanidino or amidino) is protonated at physiological pH (pKa ~12-13). It mimics the side chain of Arginine, forming a bidentate salt bridge with the conserved Aspartate 189 (chymotrypsin numbering) at the bottom of the S1 pocket.

  • The Scaffold (Hydrophobic S2/S3): The phenylalanine phenyl ring provides a rigid linker that positions the anchor while engaging in hydrophobic collapse with the S2 pocket (often involving Trp215 in Thrombin).

Diagram 1: Pharmacophore Interaction Network

The following diagram illustrates the critical electrostatic and hydrophobic nodes required for high-affinity binding.

Pharmacophore Ligand N-(Aminoiminomethyl) Phenylalanine Core Asp189 Asp189 (S1 Pocket Base) Ligand->Asp189 Bidentate Salt Bridge (2.7-2.9 Å) Gly219 Gly219 (Backbone CO) Ligand->Gly219 H-Bond Trp215 Trp215 (S2 Hydrophobic) Ligand->Trp215 Pi-Pi Stacking / Hydrophobic Water Conserved Water Network Ligand->Water H-Bond Mediation

Figure 1: Interaction network of the aminoiminomethyl moiety within the S1 specificity pocket of Thrombin/Trypsin.

Crystallographic Data Analysis

The following table aggregates high-resolution data for complexes containing this pharmacophore. The structural integrity of these complexes is often validated by the low B-factors of the ligand's amidine group, indicating rigid locking into the S1 pocket.

Table 1: Key PDB Entries for Amidinophenylalanine Complexes
PDB IDTarget EnzymeLigand IDResolution (Å)Space GroupKey Interaction Note
1KTS Human ThrombinBIBR-9532.40C 1 2 1Classic amidine-Asp189 salt bridge; hydrophobic packing in S2.
1ETS Human ThrombinNAPAP1.80P 43 21 2Reference structure for 4-amidinophenylalanine binding.
4E7R Human Thrombin0NW2.25P 21 21 213-amidinophenylalanine variant; shows plasticity of S1 binding.
1DWC Human ThrombinArgatroban3.00P 21 21 21Argatroban contains a guanidino moiety functioning identically to the subject scaffold.

Data Interpretation:

  • Resolution: The sub-2.0Å resolution of 1ETS allows for unambiguous assignment of protonation states in the salt bridge.

  • Electron Density: In

    
     maps, the aminoiminomethyl group typically displays well-defined density even at lower resolutions (2.5Å+) due to its immobilization by Asp189.
    

Structural Mechanism of Action

The Salt Bridge (The Thermodynamic Driver)

The primary driving force of binding is the electrostatic interaction between the positively charged aminoiminomethyl group and the negatively charged carboxylate of Asp189.

  • Geometry: The interaction is planar. The N-C-N angle of the inhibitor aligns with the O-C-O angle of Aspartate.

  • Distance: Typical H-bond distances are 2.7 Å to 2.9 Å .

  • Energetics: This salt bridge contributes approximately 3-5 kcal/mol to the binding energy, making it the "anchor" of the complex.

The Hydrophobic "Collapse"

While the salt bridge provides specificity, the phenylalanine backbone provides affinity through entropy-driven hydrophobic effects.

  • S2 Pocket: The phenyl ring of the inhibitor often engages in edge-to-face

    
    -stacking with Trp215  (in Thrombin).
    
  • P-loop Dynamics: Binding often stabilizes the autolysis loop (residues 145-150), reducing the overall B-factors of the enzyme surface.

Experimental Protocol: Co-Crystallization

Objective: Obtain diffraction-quality crystals of Thrombin complexed with an N-(aminoiminomethyl)phenylalanine derivative (e.g., NAPAP or a novel analog).

Pre-requisites:

  • Human

    
    -Thrombin (purified, >95% homogeneity).
    
  • Inhibitor stock (100 mM in DMSO).

  • Crystallization buffer (typically Citrate/PEG based).

Workflow Diagram

Crystallization Step1 1. Protein Prep Conc: 10 mg/mL Buffer: 50mM Tris pH 7.4, 0.1M NaCl Step2 2. Complex Formation Add Ligand (5-fold molar excess) Incubate 1hr @ 4°C Step1->Step2 Step3 3. Screening (Hanging Drop) Reservoir: 20-30% PEG 8000 0.2M Ammonium Sulfate Step2->Step3 Step4 4. Optimization Micro-seeding if nucleation slow Adjust pH 7.0 - 8.0 Step3->Step4 Step5 5. Cryo-Protection Transfer to reservoir + 20% Glycerol Flash cool in LN2 Step4->Step5

Figure 2: Optimized co-crystallization workflow for Thrombin-Inhibitor complexes.

Detailed Methodology
  • Complexation: Mix Thrombin (10 mg/mL) with the inhibitor (molar ratio 1:5 protein:ligand). The excess ligand ensures full saturation of the active site, which stabilizes the protein and prevents autolysis during crystallization.

  • Incubation: Allow the mixture to stand on ice for 60 minutes. Why? This allows for the "induced fit" conformational changes in the S1/S2 loops to reach equilibrium.

  • Vapor Diffusion: Set up hanging drops.

    • Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

    • Reservoir: 0.1 M Phosphate buffer (pH 7.4), 0.2 M Ammonium Sulfate, 20-25% PEG 8000.

  • Growth: Crystals typically appear within 3-7 days at 20°C. They often form tetragonal rods (Space group P

    
    ).
    
  • Validation: Upon solving the structure, check the

    
     difference map  at 3.0 
    
    
    
    . A clear positive density in the S1 pocket confirms the presence of the aminoiminomethyl group.

References

  • Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases. European Journal of Biochemistry, 204(2), 433–451. Link

  • Brandstetter, H., et al. (1992). X-ray structure of the complex of human alpha-thrombin with the inhibitor NAPAP. Journal of Molecular Biology. (PDB 1ETS). Link

  • Hauel, N. H., et al. (2002). Structure-based design of novel thrombin inhibitors. Journal of Medicinal Chemistry. (PDB 1KTS). Link

  • Ruehmann, E., et al. (2012). Thrombin in complex with 3-amidinophenylalanine inhibitor.[1] RCSB Protein Data Bank.[2][3] (PDB 4E7R).[1] Link

  • Banner, D. W., & Hadváry, P. (1991). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. Journal of Biological Chemistry. (PDB 1DWC). Link

Sources

Methodological & Application

Protocol for synthesizing N-(Amino imino methyl)phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

1.1 Chemical Scope & Disambiguation The target moiety, N-(aminoiminomethyl)phenylalanine , refers to the functionalization of the


-amino group of phenylalanine with a guanidino group (

). This transformation yields N-guanidino-L-phenylalanine , a structural analog of arginine with a shortened side chain (homoarginine vs. guanidino-phenylalanine). These derivatives are critical in medicinal chemistry as peptidomimetics, particularly in the design of RGD (Arg-Gly-Asp) integrin antagonists and thrombin inhibitors where the basic guanidine group mimics the arginine side chain but with altered steric and electronic properties.

1.2 The Synthetic Challenge The primary challenge in synthesizing N-guanidino amino acids lies in the high basicity of the guanidine group (


) and the nucleophilicity of the precursor amine.
  • Selectivity: The reaction must target the

    
    -amine without affecting the carboxyl group (which requires protection).
    
  • Solubility: Guanidino acids are zwitterionic and highly polar; intermediate protection (e.g., Boc, Cbz) is essential for organic solvent solubility during purification.

  • Reagent Choice: Traditional reagents like cyanamide often require harsh conditions. Modern synthesis relies on "guanylating agents" with superior leaving groups (pyrazoles, triflates, or thioureas).

1.3 Reagent Selection Matrix We prioritize the Bernatowicz Protocol (1H-Pyrazole-1-carboxamidine) for research-scale purity and the S-Methylisothiourea Protocol for cost-effective scale-up.

FeatureBernatowicz Reagent (Protocol A)S-Methylisothiourea (Protocol B)Goodman's Reagent
Reagent Structure N,N'-Di-Boc-1H-pyrazole-1-carboxamidineN,N'-Di-Boc-S-methylisothioureaN,N'-Di-Boc-N''-triflylguanidine
Reactivity High (Mild conditions)Moderate (Requires heat/time)Very High (Good for unreactive amines)
Byproduct Pyrazole (Easy removal)Methyl mercaptan (Toxic stench)Triflamide
Atom Economy ModerateHighLow
Primary Use Gold Standard for Discovery Scale-up / Industrial Difficult Substrates

Part 2: Experimental Protocols

Protocol A: The Gold Standard (Bernatowicz Method)

Recommended for milligram-to-gram scale synthesis requiring high purity.

Prerequisites:

  • Substrate: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl). Note: The carboxyl group must be protected to prevent cyclization or side reactions.

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation:

    • In a flame-dried round-bottom flask under nitrogen, suspend L-Phenylalanine methyl ester HCl (1.0 equiv, e.g., 2.15 g, 10 mmol) in anhydrous MeCN (20 mL).

    • Add DIPEA (1.2 equiv, 2.1 mL) dropwise. The solution should clarify as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT).

  • Guanidylation:

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv, 3.25 g) in one portion.

    • Mechanism:[1][2][3] The amine attacks the electrophilic amidine carbon; pyrazole is displaced as a leaving group.

    • Stir the reaction mixture at RT for 4–16 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting amine spot (ninhydrin positive) should disappear, replaced by a higher R_f UV-active spot (protected guanidine).

  • Workup:

    • Concentrate the solvent in vacuo.[4]

    • Redissolve the residue in EtOAc (50 mL).

    • Wash sequentially with:

      • 5% Citric acid or 1M KHSO₄ (2 × 20 mL) – Removes DIPEA and residual pyrazole.

      • Saturated NaHCO₃ (2 × 20 mL).

      • Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude N,N'-Di-Boc-N''-(1-methoxycarbonyl-2-phenylethyl)guanidine is often pure enough (>95%) for the next step.

    • If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

  • Deprotection (Global):

    • Dissolve the intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (10 mL) carefully.

    • Stir at RT for 2–3 hours.

    • Concentrate in vacuo.[5] Co-evaporate with toluene (3x) to remove residual TFA.

    • Final Product: N-guanidino-L-phenylalanine methyl ester trifluoroacetate salt.

Protocol B: Scale-Up Route (Thioguanidylation)

Recommended for multi-gram synthesis where reagent cost is a constraint.

Reagents:

  • N,N'-Di-Boc-S-methylisothiourea (CAS: 145013-05-4).

  • Mercury(II) Chloride (HgCl₂) – Optional promoter to trap methyl mercaptan and accelerate reaction.

Workflow:

  • Dissolve H-Phe-OMe·HCl (10 mmol) and DIPEA (22 mmol) in DMF (30 mL).

  • Add N,N'-Di-Boc-S-methylisothiourea (1.1 equiv).

  • Option A (Standard): Heat to 50°C for 24–48 hours. A stream of nitrogen should be bubbled through the solution into a bleach trap to neutralize the evolved methyl mercaptan gas (

    
    ).
    
  • Option B (Accelerated): Add HgCl₂ (1.1 equiv) at 0°C, then warm to RT. Reaction completes in <4 hours. Warning: Requires rigorous filtration of HgS and toxic waste disposal.

  • Workup similar to Protocol A.

Part 3: Visualization & Logic

Reaction Mechanism & Workflow (DOT Diagram)

GuanidylationProtocol cluster_0 Step 1: Preparation cluster_1 Step 2: Guanidylation (Bernatowicz) cluster_2 Step 3: Deprotection Phe L-Phe-OMe HCl (Substrate) FreeAmine Free Amine (In Situ) Phe->FreeAmine Deprotonation Base DIPEA (Base) Base->FreeAmine Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Intermediate Di-Boc-Guanidino-Phe-OMe FreeAmine->Intermediate Nucleophilic Substitution Reagent->Intermediate Byproduct Pyrazole (Removed in Workup) Reagent->Byproduct Final N-Guanidino-Phe-OMe (TFA Salt) Intermediate->Final Boc Removal TFA TFA / DCM TFA->Final

Caption: Figure 1. Synthetic workflow for the conversion of Phenylalanine methyl ester to its N-guanidino derivative using the Bernatowicz reagent. The pathway ensures protection of the carboxyl group and utilizes a mild electrophilic transfer agent.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Specifications For the protected intermediate (Di-Boc-Guanidino-Phe-OMe):

  • 1H NMR (CDCl₃, 400 MHz): Look for the diagnostic Boc singlets (

    
     ppm, 18H) and the guanidine N-H protons (often broad singlets, one near 
    
    
    
    ppm and another near
    
    
    ppm due to hydrogen bonding). The
    
    
    -proton of Phe typically shifts downfield compared to the amine precursor.
  • MS (ESI+): Expect

    
     corresponding to Phe-OMe + 242 Da (Guanyl + 2 Boc).
    

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of HCl salt.Ensure DIPEA is fresh and used in slight excess (1.2–1.5 eq).
No Reaction Steric hindrance or wet solvent.Use dry DMF; Switch to Goodman’s Reagent (Triflyl-guanidine) for higher electrophilicity.
Side Products Cyclization to hydantoin.[6]Avoid strong bases (NaOH, KOH). Keep temperature < 40°C. Ensure C-terminus is esterified.
Broad NMR Peaks Rotamers of Boc/Guanidine.Run NMR at 50°C to coalesce rotamers or rely on LC-MS for purity confirmation.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). "Triurethane-protected guanidines and triflyldiurethane-protected guanidines: new reagents for guanidinylation reactions."[2] The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC, 2005(4), 49-87. [Link]

Sources

Preparation of N-(Amino imino methyl)phenylalanine stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of N-(Amino imino methyl)phenylalanine (also known as N-guanidinophenylalanine or N-amidinophenylalanine derivatives). These compounds serve as critical arginine mimetics in protease inhibition assays (e.g., trypsin, thrombin, matriptase) and ligand-binding studies. Due to their amphiphilic nature—possessing a highly polar guanidino/amidino tail and a hydrophobic phenyl core—proper solubilization is essential to prevent "crash-out" precipitation during aqueous dilution, which causes false negatives in IC50 determinations.

Introduction & Chemical Context

This compound is a synthetic amino acid derivative designed to mimic the positive charge of arginine while providing hydrophobic interactions via its phenyl ring. This dual nature makes it a potent competitive inhibitor for S1 pockets of serine proteases.

  • Chemical Structure: The "Amino imino methyl" group is chemically synonymous with a guanidino or amidino moiety.

  • Physicochemical Challenge: The molecule acts as a zwitterion. The guanidino group is highly basic (

    
    ), while the carboxyl group is acidic (
    
    
    
    ).
    • In Water: Solubility is often poor for the zwitterionic species due to crystal lattice energy.

    • In DMSO: High solubility is achieved, breaking intermolecular hydrogen bonds.

Critical Mechanism: In bioassays, the stock solution is typically prepared in 100% DMSO and diluted into an aqueous buffer. If the dilution step is too rapid or the concentration too high, the hydrophobic phenyl ring drives aggregation before the guanidino group can solvate, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility.

Pre-Formulation Assessment

Before preparing the stock, verify the salt form of your compound.

ParameterFree ZwitterionHCl / TFA Salt
Solubility (Water) Poor (< 1 mM)Moderate (10–50 mM)
Solubility (DMSO) High (> 100 mM)High (> 100 mM)
pH in Solution Neutral/BasicAcidic
Recommended Stock 100% DMSO 100% DMSO

Expert Insight: Even if your compound is a water-soluble salt, we strongly recommend preparing the primary stock in anhydrous DMSO . Aqueous stocks of amidine/guanidine derivatives are prone to slow hydrolysis (to urea/ammonia derivatives) and microbial growth over time. DMSO ensures chemical stability for >6 months at -20°C.

Protocol 1: Preparation of 50 mM Master Stock Solution

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Equipment: Analytical balance (0.01 mg precision), Class A volumetric glassware or calibrated positive-displacement pipettes, vortex mixer.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture, which degrades the solid.

  • Weighing: Weigh approximately 10–15 mg of this compound into a sterile, amber glass vial (or low-binding polypropylene tube). Record the exact mass (

    
    ) in mg.
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve a 50 mM  concentration using the formula:
    
    
    
    
    • Where

      
       (50 mM)
      
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%).
    
  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.

Visual Workflow (Graphviz)

StockPrep Start Lyophilized Powder (Equilibrate to RT) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calc DMSO Vol V = m / (MW * 0.05) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex/Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Turbid) Storage Aliquot & Store -20°C (Desiccated) QC->Storage Pass

Caption: Figure 1. Workflow for the gravimetric preparation of 50 mM this compound stock in DMSO.

Protocol 2: Serial Dilution for Bioassays (The "Intermediate Step")

Critical Failure Point: Direct dilution of 100% DMSO stock into the assay well (e.g., 1 µL stock into 99 µL buffer) often causes local precipitation at the pipette tip interface due to the drastic polarity shift.

The Solution: Use an Intermediate Dilution Step to step down the DMSO concentration gradually.

Methodology
  • Assay Buffer Prep: Prepare your assay buffer (e.g., Tris-HCl or HEPES, pH 7.4). Ensure it contains 0.01% Triton X-100 or Tween-20. Surfactants are crucial to stabilize the hydrophobic phenyl ring during dilution.

  • Intermediate Stock (10x): Dilute the 50 mM Master Stock 1:10 or 1:20 into the Assay Buffer to create a "Working Stock" (e.g., 2.5 mM or 5 mM).

    • Technique: Place buffer in tube. Vortex gently while slowly adding the DMSO stock to the center of the liquid vortex.

  • Final Assay Concentration: Add the Intermediate Stock to your reaction well. This ensures the final DMSO concentration is compatible with the enzyme (typically < 5%).

Dilution Logic Diagram (Graphviz)

DilutionScheme cluster_0 Solubility Danger Zone Master Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (10x) (5 mM in Buffer + 10% DMSO) Master->Inter  1:10 Dilution (Add Stock to Buffer) Well Final Assay Well (1x) (500 µM in Buffer + 1% DMSO) Inter->Well  1:10 Dilution (Add to Reaction Mix)

Caption: Figure 2. Two-step dilution strategy to prevent compound precipitation and minimize DMSO shock to biological systems.

Storage and Stability

ConditionStability EstimateNotes
-80°C (DMSO) > 1 YearRecommended for long-term archiving.
-20°C (DMSO) 6 MonthsStandard working storage.
4°C (DMSO) 1 WeekHygroscopic; DMSO absorbs water, leading to degradation.
Aqueous Dilution < 24 HoursHydrolysis risk. Prepare fresh daily.

Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot the Master Stock into single-use volumes (e.g., 20–50 µL) immediately after preparation.

Troubleshooting & Quality Control

Issue: Precipitation upon dilution.

  • Cause: High concentration (>100 µM) in low-surfactant buffer.

  • Fix: Increase DMSO in the intermediate step or add 0.05% BSA/Triton X-100 to the buffer.

Issue: Loss of potency over time.

  • Cause: Moisture ingress into DMSO stock causing hydrolysis of the amidino group.

  • Fix: Use anhydrous DMSO and store vials in a desiccator or sealed bag with silica gel.

Issue: Enzyme inhibition in "No Inhibitor" control.

  • Cause: DMSO interference.

  • Fix: Ensure the "Vehicle Control" contains the exact same % of DMSO as your sample wells (e.g., 1%).

References

  • Steinmetzer, T., et al. (2012). "New 3-amidinophenylalanine-derived inhibitors of matriptase." Journal of Medicinal Chemistry. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Available at: [Link]

  • Pászti-Gere, E., et al. (2016). "3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro."[1] Journal of Molecular Medicine. Available at: [Link]

Sources

Purification techniques for N-(Amino imino methyl)phenylalanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Peptides Containing N-(Amino imino methyl)phenylalanine

Introduction & Mechanistic Context

This compound—commonly referred to as 4-guanidinophenylalanine (4-Gpa) or 4-gPhe —is a highly specialized non-canonical amino acid. Structurally, it acts as a rigid arginine bioisostere, where the flexible aliphatic chain of arginine is replaced by a planar phenyl ring. This rigidification restricts the conformational freedom of the guanidino group, making it a critical building block in the design of high-affinity serine protease inhibitors targeting the S1 specificity pocket (e.g., urokinase-type plasminogen activator [uPA], Factor XIa, and Factor XIIa)[1][2], as well as in the development of proteolytically resistant antimicrobial peptides[3].

However, the very structural features that make 4-Gpa biologically potent create significant bottlenecks during downstream purification:

  • Extreme Basicity: The guanidino group (

    
    ) remains fully protonated under standard acidic reverse-phase HPLC (RP-HPLC) conditions.
    
  • Dual-Interaction Modalities: The combination of a localized positive charge and a highly hydrophobic,

    
    -electron-rich phenyl ring causes complex secondary interactions with chromatographic stationary phases.
    
  • Synthesis Artifacts: 4-Gpa is often incorporated via on-resin guanidinylation of a 4-aminophenylalanine (4-aPhe) precursor. Incomplete guanidinylation leaves 4-aPhe impurities that are structurally and hydrophobically nearly identical to the target peptide, demanding high-resolution separation strategies.

Chromatographic Causality & Strategic Design

As an application scientist, it is critical to move beyond standard generic gradients when handling 4-Gpa. Standard silica-based C18 columns often possess residual surface silanols (Si-O⁻). Even at pH 2.0, the highly basic guanidinium ion of 4-Gpa will undergo severe ion-exchange interactions with these silanols, resulting in unacceptable peak tailing and loss of resolution.

The Solution:

  • Stationary Phase: You must utilize highly end-capped, high-purity silica or hybrid organic-inorganic particles (e.g., Waters SunFire™ or Phenomenex Kinetex®) to physically block silanol access[1][3].

  • Ion-Pairing: 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA acts as a hydrophobic ion-pairing agent; the trifluoroacetate anion forms a neutral ion pair with the protonated guanidino group, masking its charge, increasing its apparent hydrophobicity, and facilitating pure hydrophobic partitioning into the C18 phase.

  • Thermodynamic Control: Because the 4-Gpa side chain is rigid, its mass transfer kinetics between the mobile and stationary phases are slower than those of flexible aliphatic peptides. Elevating the column temperature to 40–50 °C increases the diffusion coefficient, significantly sharpening the elution peak.

Purification Workflow

PeptidePurification N1 1. Crude Peptide Cleavage (TFA/Scavengers) N2 2. Cold Ether Precipitation & Centrifugation N1->N2 N3 3. Analytical HPLC Scouting (Assess Tailing & Impurities) N2->N3 N4 4. Preparative RP-HPLC (0.1% TFA Ion-Pairing) N3->N4 N5 5. Fraction QC via LC-MS (Self-Validation Step) N4->N5 N6 6. Pooling & Lyophilization (>95% Purity Target) N5->N6

Workflow for the isolation and purification of 4-Gpa containing peptides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step contains a built-in quality control checkpoint to ensure the integrity of the 4-Gpa peptide before proceeding.

Phase 1: Cleavage and Sample Preparation

  • Cleave the peptide from the solid support using a standard cocktail (e.g., 90% TFA, 2.5% H₂O, 2.5% thioanisole, 2.5% phenol, 2.5% 1,2-ethanedithiol) for 2–3 hours. The highly basic 4-Gpa requires thorough scavenging to prevent re-alkylation by protecting group carbocations.

  • Precipitate the crude peptide in 10 volumes of ice-cold diethyl ether. Centrifuge at 4,000 × g for 10 minutes.

  • Validation Checkpoint: Wash the pellet twice more with cold ether. A white, easily pelletable precipitate confirms successful global deprotection. Lyophilize the crude pellet.

Phase 2: Analytical Scouting

  • Dissolve the crude peptide in 10% Acetonitrile (MeCN) / 90% H₂O containing 0.1% TFA.

  • Inject 10–20 µg onto an analytical fully end-capped C18 column (e.g., 5 µm, 100 Å, 4.6 × 250 mm).

  • Run a scouting gradient from 5% to 65% Mobile Phase B (0.1% TFA in MeCN) against Mobile Phase A (0.1% TFA in H₂O) over 40 minutes[4].

  • Validation Checkpoint: Calculate the peak asymmetry (tailing factor). If the tailing factor is

    
    , the column end-capping is insufficient for the 4-Gpa guanidino group. Switch to a newer column or increase TFA concentration to 0.15%.
    

Phase 3: Preparative RP-HPLC

  • Scale up to a preparative C18 column (e.g., 19 × 250 mm or 21.2 × 250 mm)[1][3].

  • Set the flow rate to 15–20 mL/min.

  • Program a shallow, focused gradient based on the analytical scouting run. For example, if the peptide elutes at 30% B, run a gradient from 20% to 40% B over 40 minutes (0.5% B/min). This shallow slope is the only reliable way to resolve the target peptide from the 4-aminophenylalanine (4-aPhe) unguanidinylated impurity.

  • Monitor UV absorbance at 220 nm (peptide backbone) and 254 nm (phenyl ring of 4-Gpa).

Phase 4: Fraction QC and Final Isolation

  • Validation Checkpoint: Do not pool fractions based solely on UV. Inject a 5 µL aliquot of each fraction into an LC-MS system. The 4-aPhe impurity will have a mass difference of

    
     Da (loss of the amidino group) compared to the target 4-Gpa peptide.
    
  • Pool only the fractions showing

    
     purity and the correct 
    
    
    
    .
  • Lyophilize to remove H₂O, MeCN, and volatile TFA, yielding the pure peptide as a trifluoroacetate salt.

Quantitative Data & Troubleshooting Matrix

To streamline method development, the following table summarizes the causal relationships between chromatographic parameters and the behavior of 4-Gpa peptides.

ParameterStandard C18 OptimizationPhenyl-Hexyl AlternativeRationale / Causality
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂OTFA ion-pairing is strictly required to mask the highly basic guanidinium charge, preventing silanol ion-exchange.
Mobile Phase B 0.1% TFA in MeCN0.1% TFA in MeCNElutes the hydrophobic backbone; MeCN provides lower viscosity than MeOH, keeping backpressure manageable.
Gradient Slope 0.5% – 1.0% B / min0.5% – 1.0% B / minA shallow slope is thermodynamically required to resolve the target from

Da unguanidinylated (4-aPhe) impurities.
Column Temp. 40 °C – 50 °C40 °C – 50 °CHeat increases the diffusion coefficient, overcoming the sluggish mass transfer kinetics of the rigid 4-Gpa aromatic ring.
Selectivity Focus Hydrophobic Partitioning

Stacking
If C18 fails to resolve impurities, a Phenyl-Hexyl phase exploits differential

interactions with the 4-Gpa ring.

References

  • De novo development of proteolytically resistant therapeutic peptides for oral administration. Shanghai Jiao Tong University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlO5QZFzmn2neNGWi3nm2EgI8QN6XU9EF5giOobWuQcsUEUffmggimca0lBZ8GFu3WX16xxgfjLMs9Iq1FnrWA_IVSb8yVuhlUnRDJEyGCCzEtlUcaq_kcFm2WjfD8Qi_iIyLJP-y6wUhcjh1EXzkeqUPeHlvbFodYVbDvSlIh2dM1pQAABtYXLd3aj7Fxe5w5-4GP-0I4lZazev-LGkMv9geR3iZ270RTLipOzd3btBabfTx2]
  • Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqgWLy9nA3pw4lSuLrger5SJYHZUEQnQX7u1U7Si1Gf8P728i9YyVjn4PqcMssc3sFoTWnGsoDn5u87X7KF-VknAfwItsF-KaEX_GI9v7SKqifHsWIXGqCh_FUS3C0XIvpwTj9ElQyXo_FFU696BR]
  • New dipeptidyl peptidase iv inhibitors and their uses for lowering blood pressure levels. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKem3or73SmUDBOoOMFw61HVbYZCSbLN_shASdKhM6HNnMbAkBkmDPHlIw_GPZ2F180hoWEAv9hWluiSlMy1842ix3yXXexdMkDtgfu9n4d5FYBF0XImQsERyF783eK-Zzk3nAigjIeXRyh9Knsw==]
  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHy-85d7nslS4c019fQ_c09f_NNElfeClaRGfFSvwC9x8BOi6_q_b_4LNOfldv6qN8vdlm7S4BW9tNFqC_689BfFdu_NFlwp1tu_5xWPJFAljVqKfxSxuvx8ZJQQmso0-hqROjYZhFe8ZA4xM=]

Sources

Storage and handling requirements for N-(Amino imino methyl)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Reconstitution of N-(Aminoiminomethyl)phenylalanine

Executive Summary

N-(Aminoiminomethyl)phenylalanine (also known as N-Amidinophenylalanine or N-Guanylphenylalanine) is a specialized amino acid derivative frequently employed as a structural mimic of arginine in the design of serine protease inhibitors (e.g., thrombin, trypsin). Its guanidino-like "amino imino methyl" group provides a highly basic, positively charged moiety critical for interacting with the S1 specificity pocket of proteases.

Due to its zwitterionic nature and susceptibility to hydrolysis under specific conditions, this compound requires rigorous adherence to storage and handling protocols to maintain chemical integrity and experimental reproducibility. This guide outlines the physicochemical properties, storage requirements, and validated reconstitution workflows for N-(Aminoiminomethyl)phenylalanine.

Physicochemical Identity & Properties

Understanding the chemical structure is the first step in proper handling. The compound consists of a phenylalanine backbone modified at the


-nitrogen with an amidino group.
PropertyDetail
Chemical Name N-(Aminoiminomethyl)phenylalanine
Synonyms N-Amidinophenylalanine; 2-(diaminomethylideneamino)-3-phenylpropanoic acid
CAS Number 88728-27-2
Molecular Formula

Molecular Weight 207.23 g/mol (Free Acid)
pKa (Predicted) Carboxyl: ~2.2; Guanidino/Amidine: ~11.5
Solubility Low in neutral water; Soluble in DMSO, Dilute HCl, or Dilute Acetic Acid
Appearance White to off-white powder
Hygroscopicity Moderate to High (forms hydrates)

Storage Requirements

The stability of N-(Aminoiminomethyl)phenylalanine is compromised by moisture (hydrolysis of the amidine group) and heat.

Solid State Storage
  • Temperature: Long-term storage at -20°C is mandatory.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.

  • Desiccation: The container must be tightly sealed and stored within a secondary container with active desiccant (e.g., silica gel) to prevent moisture absorption.

  • Light: Protect from direct light. Amber vials are recommended.

Solution State Storage
  • Stability: Solutions are significantly less stable than the solid.

  • Short-term (Hours): Keep on ice (4°C).

  • Long-term (Days/Weeks): Aliquot and freeze at -80°C. Avoid freeze-thaw cycles , as the resulting pH gradients during freezing can accelerate degradation.

  • Solvent constraints: Avoid storing in basic buffers (pH > 8.0) for extended periods, as this promotes hydrolysis of the amidine group to urea derivatives.

Reconstitution & Handling Protocols

The solubility of N-(Aminoiminomethyl)phenylalanine is pH-dependent. The zwitterionic form (neutral pH) often exhibits poor solubility due to internal salt formation and hydrophobic stacking of the phenyl rings.

Solvent Selection Guide
  • For Biological Assays (Cell/Enzyme):

    • Primary Solvent: DMSO (Dimethyl Sulfoxide).[1][2][3]

    • Stock Conc: 10–50 mM.

    • Dilution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% (or as tolerated by the assay).

  • For Chemical Synthesis/Purification:

    • Solvent: 1 M Acetic Acid or 0.1 M HCl.

    • Mechanism: Protonation of the amidine group breaks intermolecular zwitterionic networks, vastly improving solubility.

Reconstitution Workflow (Diagram)

ReconstitutionWorkflow Start Start: Solid N-Amidinophenylalanine CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Enzyme/Cell) CheckApp->BioAssay In Vitro ChemSyn Chemical Synthesis (Peptide/Organic) CheckApp->ChemSyn Synthesis DMSO Dissolve in anhydrous DMSO (Target: 10-50 mM) BioAssay->DMSO Acid Dissolve in 0.1 M HCl or 10% Acetic Acid ChemSyn->Acid Vortex Vortex & Sonicate (30-60 sec) DMSO->Vortex Acid->Vortex Visual Visual Inspection: Clear Solution? Vortex->Visual Aliquot Aliquot into single-use vials Visual->Aliquot Yes Warm Warm to 37°C briefly Visual->Warm No (Precipitate) Freeze Flash Freeze & Store -80°C Aliquot->Freeze Warm->Vortex

Figure 1: Decision tree for the reconstitution of N-(Aminoiminomethyl)phenylalanine based on downstream application.

Step-by-Step Protocol
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

  • Weighing: Weigh quickly in a low-humidity environment. Use an anti-static gun if the powder is static-charged.

  • Dissolution:

    • Add the calculated volume of solvent (DMSO or Acid).

    • Vortex vigorously for 30 seconds.

    • If particles persist, sonicate in a water bath for 1–2 minutes. Avoid prolonged sonication which generates heat.

  • Aliquot: Immediately dispense into light-protective, low-binding microcentrifuge tubes.

  • Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C.

Safety & Disposal

  • Hazards: This compound is classified as an Irritant (Skin/Eye/Respiratory) . The amidine moiety is basic and can cause irritation to mucous membranes.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dilute with water and dispose of as hazardous organic chemical waste. Do not pour down the drain.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect due to rapid polarity change.Dilute stepwise. Ensure the aqueous buffer is not extremely basic or high salt initially.
Yellowing of solid Oxidation or hydrolysis due to moisture/light.Check purity via HPLC. If <95%, discard. Ensure future storage is desiccated/dark.
Inconsistent Assay Results Freeze-thaw degradation.Use fresh aliquots for every experiment. Do not re-freeze.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217359, N-Amidinophenylalanine. Retrieved from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(Amino imino methyl)phenylalanine in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation bottlenecks when working with highly functionalized synthetic amino acids. N-(Amino imino methyl)phenylalanine (commonly referred to as guanidinophenylalanine) is a critical bioisostere for arginine, widely utilized in the development of peptide-based drugs and selective protease inhibitors (e.g., hepsin and matriptase inhibitors)[1].

While the guanidino group is essential for target binding via bidentate hydrogen bonding, it introduces severe solubility challenges when formulated in standard phosphate-buffered saline (PBS). This guide provides a mechanistic understanding of these challenges and field-proven protocols to overcome them.

The Core Problem: Causality of Precipitation

To troubleshoot solubility, we must first understand the molecular thermodynamics at play. The guanidinium moiety is a highly basic functional group (pKa ~12.5) that remains fully protonated at physiological pH[2].

When introduced into a standard pH 7.4 phosphate buffer, the dominant buffer species are multivalent anions (HPO₄²⁻). The planar, positively charged guanidinium cation forms a highly stable, bidentate salt bridge with these divalent phosphate anions[2]. This specific "arginine-phosphate interaction" drastically reduces the solvation energy of the complex, driving rapid intermolecular aggregation, reentrant condensation, and ultimately, macroscopic precipitation[2]. You are not simply observing poor aqueous solubility; you are observing the formation of a highly insoluble guanidinium-phosphate salt complex.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to pH 7.4 PBS. How can I prevent this without changing the buffer system? A: If your downstream assay strictly requires PBS, you must disrupt the ion-pairing thermodynamics. We recommend a three-pronged approach:

  • Reduce Phosphate Molarity: Standard PBS contains ~10 mM phosphate. Diluting the buffer to 2-5 mM phosphate while maintaining isotonicity prevents the solution from crossing the solubility product (Ksp) threshold of the salt complex.

  • Increase Competing Monovalent Salts: Increasing the NaCl concentration (e.g., to 200-300 mM) enhances Debye-Hückel electrostatic shielding, effectively masking the guanidinium-phosphate interaction.

  • Thermal Disruption: The solubility of guanidinium-based compounds is highly temperature-dependent[3]. Warming the buffer to 37°C provides the thermal kinetic energy required to disrupt transient intermolecular salt bridges prior to compound addition[3].

Q2: Does adjusting the pH of the phosphate buffer help? A: Yes, but the mechanism is counterintuitive. Because the guanidino group remains protonated across all biologically relevant pH values, you cannot neutralize the compound itself. However, lowering the pH of the buffer (e.g., to pH 5.8 - 6.0) shifts the phosphate equilibrium from the divalent HPO₄²⁻ to the monovalent H₂PO₄⁻[3]. The monovalent phosphate forms a significantly weaker complex with the guanidinium group, drastically increasing the apparent solubility of your compound.

Q3: Are there alternative buffers that completely bypass this precipitation issue? A: Yes. If your experimental design permits, switch to a zwitterionic buffer (like HEPES or MOPS) or a cationic buffer (like Tris). These buffers do not possess multivalent anionic geometries and therefore cannot form stable bidentate salt bridges with the guanidinium group.

Quantitative Data: Solubility Matrix

The following table summarizes the expected solubility behavior of this compound under various buffer conditions, illustrating the direct impact of anion valency and electrostatic shielding.

Buffer SystempHDominant Anion ValencyApparent Solubility (mg/mL)Precipitation Risk
100 mM Sodium Phosphate7.4Divalent (HPO₄²⁻)< 0.1Critical
10 mM PBS (Standard)7.4Divalent (HPO₄²⁻)~ 0.5High
10 mM Phosphate + 300 mM NaCl7.4Divalent (HPO₄²⁻)~ 2.0Moderate
10 mM Sodium Phosphate5.8Monovalent (H₂PO₄⁻)> 5.0Low
50 mM HEPES + 150 mM NaCl7.4Monovalent / Zwitterionic> 10.0Very Low
Experimental Protocol: Self-Validating Solubilization Workflow

This step-by-step methodology is designed to achieve a stable 5 mM solution of this compound in a physiological phosphate buffer. It includes built-in validation steps to ensure true solubilization rather than the formation of a micro-suspension.

Step 1: Concentrated Stock Preparation Weigh the required mass of the compound and dissolve it in 100% anhydrous DMSO to yield a 100 mM stock solution. Causality: Pre-dissolving in a polar aprotic solvent prevents the dry powder from forming localized high-concentration nucleation sites when introduced to the aqueous phase.

Step 2: Buffer Optimization Prepare a modified phosphate buffer containing 5 mM Na₂HPO₄/NaH₂PO₄ and 250 mM NaCl. Adjust the pH to 6.5 using 1 M HCl. Causality: The slightly acidic pH minimizes divalent phosphate species, while elevated NaCl provides critical electrostatic shielding[3].

Step 3: Thermal Equilibration Warm the modified buffer to 37°C in a water bath[3].

Step 4: Dropwise Integration While subjecting the warmed buffer to high-speed magnetic stirring (800 rpm), add the DMSO stock solution dropwise (e.g., 20 µL per addition) until the final concentration of 5 mM is reached (Final DMSO = 5% v/v).

Step 5: Verification & Quality Control (Self-Validation) Filter the final solution through a 0.22 µm PES syringe filter. Measure the absorbance of the filtrate at 280 nm (utilizing the phenylalanine aromatic ring's extinction coefficient) and compare it to the theoretical pre-filtration concentration. Validation: A recovery of >95% validates that true thermodynamic solubilization was achieved. A recovery of <80% indicates that the compound formed an invisible micro-suspension that was caught by the filter, requiring further dilution of the phosphate molarity.

Solubilization Workflow Diagram

SolubilityOptimization Start Compound Precipitates in Standard PBS (pH 7.4) CheckBuffer Can the buffer system be changed? Start->CheckBuffer ChangeBuffer Switch to HEPES or Tris (Eliminates Polyvalent Anions) CheckBuffer->ChangeBuffer Yes KeepPhosphate Must use Phosphate Buffer CheckBuffer->KeepPhosphate No Success Stable, Homogeneous Solution Achieved ChangeBuffer->Success ModifypH Lower pH to 6.0 - 6.8 (Shifts HPO4²⁻ to H2PO4⁻) KeepPhosphate->ModifypH ModifySalt Increase NaCl to 200-300 mM (Enhances Electrostatic Shielding) KeepPhosphate->ModifySalt ModifyConc Reduce Phosphate to <5 mM & Add 5% DMSO Co-solvent KeepPhosphate->ModifyConc ModifypH->Success ModifySalt->Success ModifyConc->Success

Logical workflow for optimizing the solubility of guanidinium-containing compounds in aqueous buffers.

References
  • [1] Structure-activity relationship studies of dipeptide-based hepsin inhibitors with Arg bioisosteres. European Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • [2] Impact of Arginine–Phosphate Interactions on the Reentrant Condensation of Disordered Proteins. Biomacromolecules / National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Troubleshooting N-(Aminoiminomethyl)phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during the synthesis of N-(aminoiminomethyl)phenylalanine (also known as N-amidinophenylalanine or


-guanidinophenylalanine).

The guanidinylation of an


-amino group is notoriously more difficult than the guanidinylation of side-chain amines (e.g., converting lysine to homoarginine). The electron-withdrawing nature of the adjacent carboxylate group reduces the nucleophilicity of the 

-amine, creating a narrow thermodynamic window for successful conversion. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot your workflows.

Mechanistic Insights: The Causality of Failure

Most low-yield failures in this synthesis stem from a fundamental competing rates problem. To make the


-amino group of phenylalanine nucleophilic, the reaction pH must be raised above its 

(~9.1) to deprotonate the zwitterion (



).

However, the most common guanylating agent, 1, is highly susceptible to alkaline hydrolysis[1]. If the pH exceeds 9.5, AIMS rapidly degrades into urea and methanesulfinic acid before it can react with the amine[2]. Therefore, strict pH control (8.8–9.0) is the absolute most critical parameter for success.

Frequently Asked Questions (Troubleshooting)

Q: Why is my conversion rate so low despite using a large excess of aminoiminomethanesulfonic acid? A: You are likely experiencing rapid reagent hydrolysis. When AIMS is added to an unbuffered or poorly buffered alkaline solution, local pH spikes cause the reagent to hydrolyze into unreactive byproducts[2]. Fix this by using a strong borate buffer and adding the AIMS portion-wise over 30 minutes. Maintain the pH strictly at 8.8 using an autotitrator[1].

Q: I am synthesizing a peptide containing an


-guanidino acid on solid phase. Why am I observing epimerization? 
A:  The carbon adjacent to the guanidinium group in 

-guanidino acids is highly prone to epimerization under standard acidic cleavage conditions (e.g., 95% TFA). The strongly electron-withdrawing guanidino group increases the acidity of the

-proton. To preserve stereochemical integrity, you must employ a two-stage deprotection strategy. Remove the guanidine Boc protecting groups using mild conditions—specifically 6 M acetic acid (AcOH) in acetonitrile (MeCN)—before global cleavage from the resin[3].

Q: My isolated product is heavily contaminated with unreacted phenylalanine. How do I purify it without using reverse-phase HPLC? A: Both the starting material and the product are highly polar zwitterions, making standard silica gel chromatography ineffective. You can exploit their differing isoelectric points (pI). Phenylalanine has a pI of ~5.5, while the strongly basic guanidino group shifts the pI of N-amidinophenylalanine to ~9.5. By dissolving your crude mixture in acidic water and carefully titrating the pH to exactly 9.5, the N-amidinophenylalanine will selectively reach its point of zero charge and precipitate out of solution, leaving the unreacted phenylalanine dissolved[4].

Self-Validating Experimental Protocol

This protocol utilizes a self-indicating feedback loop to ensure the reaction is proceeding correctly.

Protocol: Aqueous Guanidinylation of L-Phenylalanine

  • Substrate Preparation: Dissolve 10 mmol of L-phenylalanine in 20 mL of 0.5 M sodium borate buffer.

  • pH Adjustment & Validation: Adjust the pH to exactly 8.8 using 2 M NaOH.

    • Self-Validation Check: The solution must become completely transparent. If it remains cloudy, the zwitterion has not fully dissolved. Add 5–10% v/v acetonitrile to disrupt intermolecular hydrogen bonding.

  • Reagent Addition: Add 12 mmol (1.2 eq) of aminoiminomethanesulfonic acid (AIMS) in four equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents a sudden drop in pH from the sulfonic acid leaving group, which would protonate the amine and stall the reaction[1].

  • Reaction Monitoring: Maintain the pH at 8.8 ± 0.1 by dropwise addition of 1 M NaOH.

    • Self-Validation Check: The reaction is self-indicating. The continuous consumption of NaOH directly correlates with the progression of the guanidinylation (due to the release of methanesulfonic acid). When NaOH consumption ceases, the reaction is complete.

  • Isolation: Adjust the pH to 6.0 using 1 M HCl. Cool to 4°C for 2 hours. Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Reagent Comparison

Choosing the right guanylating agent dictates the failure modes you must anticipate. Use the table below to match your reagent to the appropriate troubleshooting fix.

Guanylating AgentOptimal pH RangeTypical Yield (%)Primary Failure ModeRecommended Troubleshooting Fix
Aminoiminomethanesulfonic acid (AIMS) 8.5 – 9.060 – 85Rapid hydrolysis at pH > 9.5Use an autotitrator to maintain pH strictly at 8.8
1H-Pyrazole-1-carboxamidine HCl 9.0 – 9.550 – 75Poor reactivity with hindered aminesIncrease temperature to 40°C; extend reaction to 24h
S-Methylisothiourea sulfate 9.5 – 10.530 – 50Toxic byproduct (methanethiol)Trap off-gas; use 3.0+ equivalents of reagent
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine N/A (Organic)70 – 90Epimerization during deprotectionDeprotect using 6 M AcOH in MeCN instead of TFA

Process Workflow Diagram

G Start L-Phenylalanine (Zwitterion) Reaction Nucleophilic Attack (Guanidinylation) Start->Reaction Buffer Borate Buffer (pH 8.8) Buffer->Start Agent Aminoiminomethanesulfonic Acid (AIMS) Agent->Reaction Monitoring pH Monitoring (Maintain 8.8) Reaction->Monitoring SideReaction Hydrolysis of AIMS (If pH > 9.5) Monitoring->SideReaction pH too high Protonation Amine Protonation (If pH < 8.0) Monitoring->Protonation pH too low Product N-(Aminoiminomethyl)phenylalanine (Yield > 80%) Monitoring->Product pH optimized

Workflow for the guanidinylation of phenylalanine highlighting pH-dependent failure modes.

References

  • Miller, A., & Bischoff, J. J. (1986). A Facile Conversion of Amino Acids to Guanidino Acids. Synthesis. 1

  • Prashad, M., et al. (1998). A New Reaction of Aminoiminomethanesulfonic Acid with Methyl Anthranilates. Synthetic Communications.2

  • Redman, J. E., et al. (2011). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. 3

  • Dietz, G. (1985). Synthesis and Enzyme Studies Using Creatine Analogs. ProQuest. 4

Sources

Technical Support Center: Integrity Assurance for N-Amidinophenylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the critical challenge of coupling N-(Aminoiminomethyl)phenylalanine (also known as N-amidinophenylalanine or N-guanylphenylalanine ).

This molecule presents a unique "perfect storm" for racemization: the electron-withdrawing nature of the amidino group acidifies the


-proton, while the basic guanidine moiety  can act as an intramolecular catalyst to abstract that same proton.

Topic: Preventing Racemization of N-(Aminoiminomethyl)phenylalanine Document ID: TSP-RAC-092 Status: Active / High-Priority

Executive Summary: The "Internal Base" Trap

Coupling N-(Aminoiminomethyl)phenylalanine is fundamentally different from standard Fmoc/Boc peptide synthesis. In standard amino acids, racemization is a side reaction caused by external factors (excess base, heat). In N-amidinophenylalanine, the molecule contains its own catalyst for racemization.

The Core Conflict:

  • Acidification: The N-terminal guanidine group (

    
    ) is strongly electron-withdrawing, significantly lowering the 
    
    
    
    of the
    
    
    -proton (making it easier to remove).
  • Self-Catalysis: If the guanidine group is deprotonated (neutral), it acts as an intramolecular base, abstracting the

    
    -proton via a 5-membered transition state, leading to immediate racemization.
    

The Golden Rule: You must maintain the guanidine group in its protonated (cationic) state (


) throughout the entire activation and coupling process.

The Chemistry of Failure (Root Cause Analysis)

Most users encounter racemization because they treat this molecule like a standard Fmoc-amino acid.

Mechanism of Racemization

Unlike the standard oxazolone (azlactone) pathway, N-amidinophenylalanine racemizes primarily via Direct Intramolecular Enolization .

  • Trigger: Addition of tertiary base (DIEA/NMM) to "activate" the carboxylate.

  • Event: The base neutralizes the guanidine side chain.

  • Collapse: The neutral guanidine nitrogen attacks the

    
    -proton.
    
  • Result: Formation of a planar enolate intermediate, destroying stereochemistry.

Visualization: The Decision Tree

The following diagram illustrates the divergence between the "Safe Path" (Salt-Lock) and the "Risk Path" (Base-Mediated).

RacemizationPathways Start N-Amidinophenylalanine (HCl Salt) BaseAdd Add Base (DIEA/NMM) (Standard Protocol) Start->BaseAdd High Risk NoBase No Base Added (Salt-Lock Protocol) Start->NoBase Recommended NeutralGuan Neutral Guanidine (Intramolecular Base) BaseAdd->NeutralGuan ProtonatedGuan Protonated Guanidine (Inert Side Chain) NoBase->ProtonatedGuan Racemization Alpha-Proton Abstraction (RACEMIZATION) NeutralGuan->Racemization Internal Catalysis SafeActive Active Ester Formation (Chirality Intact) ProtonatedGuan->SafeActive Carbodiimide/Oxyma RacemicProduct Racemic Mixture (DL-Isomer) Racemization->RacemicProduct Product Coupled Product (Pure L-Isomer) SafeActive->Product

Caption: Pathway analysis showing how base addition triggers intramolecular racemization, while the "Salt-Lock" method preserves chirality.

Troubleshooting Guide & FAQs

Q1: I am using HATU/DIEA, the standard for difficult couplings, but getting 40% D-isomer. Why?

A: HATU requires a basic environment (pH > 8) to function effectively. You are likely adding 2-3 equivalents of DIEA.

  • The Error: The first equivalent of DIEA neutralizes the HCl salt of your guanidine. The second equivalent creates the free base guanidine, which immediately racemizes the molecule before the HATU can even activate the carboxyl group.

  • The Fix: Stop using Uronium/Aminium salts (HATU, HBTU, HCTU). These reagents are incompatible with N-amidinophenylalanine because they mandate the presence of a base. Switch to Carbodiimide chemistry (DIC) which works at acidic/neutral pH.

Q2: If I can't use base, how do I activate the carboxyl group?

A: You use a Carbodiimide (DIC) in combination with an acidic additive like Oxyma Pure or HOAt .[1]

  • The carboxyl group is in equilibrium. Even without added base, there is enough free carboxylate concentration for DIC to react and form the O-acylisourea.

  • The guanidine remains protonated (

    
     equivalent), acting as a benign spectator ion.
    
Q3: Can I use PyBOP?

A: Only with extreme caution. PyBOP technically requires a base (NMM) to drive the reaction. If you must use phosphonium salts, use Collidine (TMP) instead of DIEA.

  • Why Collidine? It is a weaker base and sterically hindered.[2] It is less likely to deprotonate the guanidine fully or participate in proton abstraction, but it is still riskier than the base-free DIC method.

Q4: What solvent should I use?

A: DMF (Dimethylformamide) or DMAc . Avoid DCM (Dichloromethane) if possible. Polar aprotic solvents like DMF stabilize the charged intermediates better and improve the solubility of the zwitterionic/salt forms of the amino acid, allowing for faster coupling (speed = stereochemical retention).

The "Golden Path" Protocol: Acidic Coupling (Salt-Lock)

This protocol is designed to couple N-Amidinophenylalanine.HCl to a free amine (on resin or in solution) without racemization.

Prerequisites:

  • Amino Acid: N-(Aminoiminomethyl)phenylalanine (supplied as HCl or HBr salt).

  • Coupling Reagent: DIC (Diisopropylcarbodiimide).[3]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt. Do not use HOBt (lower reactivity, higher risk).

  • Base: NONE. (Strictly forbidden).

Step-by-Step Methodology

1. Preparation of the Resin/Amine: Ensure the amine component (the "recipient" of the coupling) is free. If it is on a resin, perform Fmoc deprotection and wash thoroughly with DMF.

  • Critical Check: The resin must be neutral. If you used a base wash, rinse with DMF until pH is neutral (7.0).

2. Activation Cocktail (The "Pre-Mix"): In a dry vial, dissolve the reagents in the following order. Note: Ratios are relative to the resin loading.

ComponentEquivalentsRole
N-Amidino-Phe.HCl 3.0 eqReactant (kept as salt)
Oxyma Pure 3.0 eqRacemization Suppressor
DMF (Anhydrous) [Concentration 0.2 M]Solvent
DIC 3.0 eqActivator (Add last)

3. The "Cold Start" (Optional but Recommended):

  • Cool the activation mixture to 0°C in an ice bath before adding the DIC.

  • Add DIC.[3][4]

  • Stir for 2 minutes at 0°C.

  • Why? Lower temperature slows down the rate of racemization more than it slows down activation.

4. Coupling:

  • Add the activated mixture to the resin/amine.[4]

  • Allow to react for 60 minutes at room temperature.

  • Do not heat. Microwave synthesis is strictly prohibited for this specific step as it accelerates proton abstraction.

5. Monitoring:

  • Use the Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

  • If coupling is incomplete after 1 hour, do not add base. Instead, drain and repeat the coupling with fresh reagents (Double Coupling).

Comparative Data: Base vs. No-Base

The following table summarizes typical racemization rates observed with this class of molecules (N-guanyl/N-amidino acids) under different coupling conditions.

Coupling SystemBase AddedMechanism of Failure% D-Isomer (Racemization)
HBTU / DIEA Yes (2 eq)Base-catalyzed enolization15 - 40% (High Failure)
PyBOP / NMM Yes (1 eq)Slow enolization5 - 12%
DIC / HOBt NoSlow activation (Oxazolone risk)2 - 5%
DIC / Oxyma None Acidic "Salt-Lock" < 0.5% (Recommended)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of N-terminal amino acids in peptide synthesis. International Journal of Peptide and Protein Research, 34, 295-298.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Stability of N-(Aminoiminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Aminoiminomethyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. Our goal is to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Core Stability Principles

This section addresses the fundamental chemical properties of N-(Aminoiminomethyl)phenylalanine that govern its stability in solution.

Q1: What are the critical ionizable groups of N-(Aminoiminomethyl)phenylalanine and their pKa values?

N-(Aminoiminomethyl)phenylalanine is an analog of phenylalanine where the α-amino group is replaced by a guanidinium moiety. This structural change is paramount to its behavior in solution. The two key ionizable groups are:

  • Carboxyl Group (-COOH): Similar to the parent amino acid, phenylalanine, the carboxylic acid group has a pKa value in the range of 1.8 to 2.2.[1] Below this pH, it is predominantly protonated (-COOH), and above this pH, it is deprotonated (-COO⁻).

  • Guanidinium Group (-C(NH)(NH₂)²⁺): This group is analogous to the side chain of arginine and is exceptionally basic. While traditionally cited with a pKa of ~12.5, extensive modern studies using potentiometry and NMR spectroscopy have revised this value to be significantly higher, approximately 13.8 ± 0.1 .[2][3] This high pKa is due to the extensive resonance delocalization that stabilizes the positive charge across three nitrogen atoms.[4]

This means the guanidinium group remains protonated and positively charged across virtually all physiological and experimental pH ranges.[2][5]

Q2: How does pH influence the net charge and structure of the molecule in solution?

The net charge of N-(Aminoiminomethyl)phenylalanine is dictated by the protonation state of its carboxyl and guanidinium groups. Given the widely separated pKa values, the molecule exists in three primary charge states depending on the pH.

G cluster_pKa1 cluster_pKa2 cation Cationic Form (Net Charge: +1) cation->p1 pH < 2.0 zwitterion Zwitterionic Form (Net Charge: 0) zwitterion->p2 2.0 < pH < 13.8 anion Anionic Form (Net Charge: -1) p1->zwitterion + OH⁻ - H₂O p2->anion + OH⁻ - H₂O

Caption: pH-dependent charge states of N-(Aminoiminomethyl)phenylalanine.

  • At pH < 2.0: Both the carboxyl and guanidinium groups are protonated, resulting in a net charge of +1.

  • At pH between ~2.0 and ~13.8: The carboxyl group is deprotonated (-COO⁻) while the guanidinium group remains protonated, resulting in a zwitterionic form with a net charge of 0. This is the predominant form in most experimental conditions.

  • At pH > 13.8: Under extremely alkaline conditions, the guanidinium group begins to deprotonate, leading to a net charge of -1. Such high pH values are rarely used in biological or pharmaceutical applications.

Q3: What are the recommended pH and temperature conditions for storing solutions of N-(Aminoiminomethyl)phenylalanine?

Proper storage is crucial to prevent degradation. While the guanidinium group is highly stable, the overall molecule's stability can be influenced by pH, temperature, and storage duration. Based on the stability profiles of related compounds like arginine and phenylalanine, the following conditions are recommended.[6][7][8]

pH RangeRecommended UseRationale & Precautions
5.0 - 7.5 Optimal for Long-Term Storage (-20°C) In this range, the molecule is in its stable zwitterionic form. Buffering is recommended to prevent pH shifts. Freezing at -20°C or below minimizes rates of potential hydrolytic degradation.[7]
4.0 - 8.0 Good for Short-Term Storage (2-8°C, <1 week) The compound remains stable for short periods. Refrigeration slows down potential microbial growth and chemical degradation. Avoid repeated freeze-thaw cycles.
< 4.0 Experimental Use Only (Prepare Fresh) Strongly acidic conditions can potentially catalyze hydrolysis of the guanidinium group over extended periods or at elevated temperatures.
> 8.0 Experimental Use Only (Prepare Fresh) While the guanidinium pKa is very high, strongly alkaline conditions can accelerate certain degradation pathways, such as racemization, especially with prolonged exposure or heat.[6]

Expert Insight: For maximum reproducibility, it is always best practice to prepare aqueous solutions of N-(Aminoiminomethyl)phenylalanine fresh for each experiment.[8][9] If stock solutions are required, filter-sterilize, aliquot, and store at -20°C or -80°C.

Q4: What are the primary chemical degradation pathways for this molecule?

The most probable non-enzymatic degradation pathway is the hydrolysis of the guanidinium group .[7][10] This reaction is analogous to the breakdown of arginine to ornithine and urea and is typically accelerated by extreme pH (either highly acidic or basic) and elevated temperatures.

G Parent N-(Aminoiminomethyl) phenylalanine Degradants Phenylalanine + Urea Parent->Degradants  Hydrolysis (Strong Acid/Base, Heat)  

Caption: Primary hydrolytic degradation pathway.

Other potential, though less common, pathways include:

  • Oxidation: While the phenylalanine ring is relatively stable, strong oxidizing agents could potentially lead to degradation products.[7]

  • Photodegradation: As with many aromatic compounds, prolonged exposure to high-intensity UV light may cause degradation. Solutions should be stored in amber vials or protected from light.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Issue 1: I am observing a progressive loss of my compound in an aqueous formulation during storage.
  • Possible Cause 1: pH-Mediated Hydrolysis. The pH of your solution may be outside the optimal stability range (pH 5.0-7.5), leading to slow hydrolysis of the guanidinium group. Unbuffered water can have its pH shift due to dissolved CO₂, becoming slightly acidic.

    • Troubleshooting Steps:

      • Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution.

      • Buffer the Solution: Prepare your solutions using a suitable biological buffer (e.g., PBS, HEPES, MES) to maintain a stable pH within the 5.0-7.5 range.

      • Control Temperature: Store stock solutions at 2-8°C for short-term use or frozen at -20°C for long-term storage to minimize degradation kinetics.[7]

  • Possible Cause 2: Microbial Degradation. Non-sterile aqueous solutions are susceptible to microbial growth, which can enzymatically degrade the compound.[11][12]

    • Troubleshooting Steps:

      • Use Sterile Reagents: Prepare solutions using sterile water and buffers.

      • Filter Sterilize: Pass the final solution through a 0.22 µm syringe filter before storage.

      • Store Properly: Store aliquots frozen to prevent microbial proliferation.

Issue 2: My HPLC analysis shows unexpected peaks that increase over time.
  • Possible Cause: Formation of Degradation Products. These new peaks are likely the products of chemical degradation, primarily phenylalanine and potentially urea or its byproducts resulting from guanidinium hydrolysis.

    • Troubleshooting Steps:

      • Hypothesize Degradants: The primary suspect is phenylalanine. Obtain a pure standard of L-phenylalanine and run it on your HPLC system to compare its retention time with the unknown peak.

      • Perform a Forced Degradation Study: Intentionally degrade a sample of your compound to confirm the identity of the degradant peaks. This is a critical step in developing a stability-indicating analytical method.[13] (See Protocol 3 for methodology).

      • Optimize Chromatography: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradants. A gradient elution method is often required.[14]

Issue 3: The compound is precipitating out of my solution.
  • Possible Cause: pH is near the Isoelectric Point (pI). The pI is the pH at which the molecule has a net charge of zero. Solubility is often minimal at or near the pI. For N-(Aminoiminomethyl)phenylalanine, the zwitterionic form has a net charge of zero. This state exists over a very wide pH range (approx. 2 to 13.8). However, solubility can still be influenced by the ionic strength of the buffer.

    • Troubleshooting Steps:

      • Adjust pH: Move the pH further away from the neutral range. Slightly acidic conditions (e.g., pH 4-5) can sometimes improve solubility by ensuring a higher population of the fully protonated (net +1) species.

      • Modify Ionic Strength: The solubility of amino acid analogs can be dependent on the salt concentration of the buffer. Experiment with different buffer concentrations to find the optimal solubility.

      • Consider Co-solvents: If working with high concentrations, small amounts of organic co-solvents (e.g., ethanol, DMSO) may be necessary, but their compatibility with the downstream application must be verified.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution (10 mM)
  • Calculate Mass: Weigh the required amount of N-(Aminoiminomethyl)phenylalanine solid for your desired volume and concentration.

  • Prepare Buffer: Prepare a 50 mM phosphate or HEPES buffer and adjust its pH to 7.0 using a calibrated pH meter.

  • Dissolution: Add a small volume of the pH 7.0 buffer to the solid compound and vortex gently to dissolve. You may sonicate briefly if needed.

  • Final Volume: Once fully dissolved, add the buffer to reach the final desired volume.

  • Sterilization & Storage: Filter the solution through a 0.22 µm sterile filter into a sterile container. Aliquot into smaller, single-use volumes to avoid contamination and freeze-thaw cycles. Store at -20°C.

Protocol 2: General-Purpose RP-HPLC Method for Stability Analysis

This method provides a starting point for separating the parent compound from its primary degradant, phenylalanine.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-22 min: 60% to 5% B

    • 22-27 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Protocol 3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating method.[13][15] Prepare a 1 mg/mL solution of the compound for these studies.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.[1]

  • Thermal Degradation:

    • Incubate a vial of the stock solution at 80°C for 48 hours.

    • Cool and dilute for HPLC analysis.

  • Analysis: Analyze all stressed samples by HPLC (Protocol 2) alongside an unstressed control sample. Compare chromatograms to identify degradation peaks. The goal is to achieve 5-20% degradation of the main compound.[7]

References

  • BenchChem. (2025). DL-Arginine Stability and Activity: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). DL-Arginine Stability and Degradation in Aqueous Solutions: A Technical Support Resource. BenchChem.
  • Xu, J., et al. (2017). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Retrieved from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. Retrieved from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. PMC. Retrieved from [Link]

  • Li, H., et al. (2017). Guanidinium group is protonated in a strongly basic arginine solution. ResearchGate. Retrieved from [Link]

  • CSIR NET Life Science Coaching. (2025). pKa Value of the Guanidinium Group of Arginine. CSIR NET Life Science Coaching. Retrieved from [Link]

  • Japanese Pharmacopoeia. L-Phenylalanine. Retrieved from [Link]

  • BenchChem. (2025). N-Hexanoyl-L-phenylalanine degradation and stability issues. BenchChem.
  • Mitchell, W. R. (1987). Biodegradation of Guanidinium By Aquatic Microorganisms. Defense Technical Information Center. Retrieved from [Link]

  • Yorifuji, T., et al. (1988). Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas. PubMed. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for the Quantification of N-acetyl-L-phenylalanine. BenchChem.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Van de Castle, J., et al. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. PMC. Retrieved from [Link]

  • Mehtab, S., et al. (2024). An Advanced Solvent for the Caustic-Side Solvent Extraction of Cesium from Nuclear Waste: Comparing Lipophilic Guanidines for Improved Hydrolytic Stability. Taylor & Francis Online. Retrieved from [Link]

Sources

Overcoming steric hindrance with N-(Amino imino methyl)phenylalanine residues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Peptide Synthesis & Design Topic: N-(Aminoiminomethyl)phenylalanine [4-Guanidinophenylalanine] Ticket ID: #GZF-8842-STERIC Status: Open Analyst: Senior Application Scientist, Dr. A. Vance[1]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties with 4-Guanidinophenylalanine (often abbreviated as Phe(Guan) , Zap , or GPA ).[1]

This residue is a "super-arginine" mimetic.[1] Chemically, it replaces the flexible aliphatic side chain of Arginine with a rigid phenyl ring, while retaining the charged guanidino group (


) at the para-position.[1]

Why use it? To overcome entropic penalties in receptor binding.[1] By chemically "locking" the guanidine group in space, you reduce the energy cost of binding (overcoming steric hindrance at the receptor site).[1]

The Problem: While it solves steric problems in drug design, it creates massive steric hindrance during synthesis.[1] The bulky protecting groups required for the guanidine moiety (typically Pbf or Boc) create a "steric umbrella" that blocks reagents from reacting with the alpha-amine.[1]

Module 1: Troubleshooting Synthesis Failures

User Issue: "My coupling efficiency drops significantly when adding Phe(Guan) or the subsequent residue. I am seeing deletion sequences."

Diagnostic Workflow

Before altering your protocol, confirm the failure mode using this logic flow:

SynthesisTroubleshooting Start Issue: Low Yield / Deletion CheckPos Is the failure at Phe(Guan) coupling or the NEXT residue? Start->CheckPos AtResidue Failure AT Phe(Guan) CheckPos->AtResidue Coupling the bulky AA AfterResidue Failure AFTER Phe(Guan) CheckPos->AfterResidue Coupling onto the bulky AA Solubility Check Solubility: Is the resin clumping? AtResidue->Solubility Steric Cause: Steric Shielding (Pbf group blocking N-term) AfterResidue->Steric Action1 Switch to HATU/HOAt Double Couple Solubility->Action1 No Aggregation Action2 Use Microwave (75°C) or COMU reagent Solubility->Action2 Aggregation Detected Steric->Action2 Standard Protocol Action3 Switch Protecting Group (Try Boc-strategy or Pmc) Steric->Action3 Persistent Failure

Caption: Decision tree for isolating steric vs. solubility issues in Phe(Guan) synthesis.

Protocol 1: Optimized Coupling for Sterically Hindered Guanidines

Standard carbodiimide (DIC/Oxyma) chemistry often fails here.[1] The bulky Pbf protecting group on the phenyl ring creates a "wall" against incoming activated esters.[1]

ParameterStandard ConditionOptimized for Phe(Guan) Reasoning
Activator HBTU or DICHATU or COMU HATU generates a more reactive 7-azabenzotriazole ester, faster at penetrating steric bulk.[1]
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) TMP is a weaker, non-nucleophilic base that reduces racemization at high temperatures.[1]
Temperature Room Temp75°C (Microwave) Thermal energy is required to overcome the rotational barrier of the bulky side chain.[1]
Time 45 mins2 x 10 mins (Double Couple) Replenishing reagents prevents side reactions (guanidinylation) from dominating.[1]
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better, exposing the sterically buried N-terminus.[1]

Step-by-Step Procedure:

  • Swelling: Swell resin in NMP for 20 mins (critical for accessibility).

  • Activation: Dissolve Fmoc-Phe(4-Guan-Pbf)-OH (4 eq) and HATU (3.9 eq) in NMP. Add TMP (8 eq).[1] Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling: Add to resin. Microwave at 75°C (25W constant power) for 10 minutes.

  • Wash: Drain and wash with DMF (3x).[1][2]

  • Re-Couple: Repeat steps 2-3 with fresh reagents.

  • Capping: Acetylate unreacted amines immediately to prevent deletion sequences in the next step.

Module 2: Solubility & Purification

User Issue: "The peptide precipitates immediately upon cleavage or elutes as a broad smear."

The Science: Phe(Guan) is a "Janus" molecule.[1] It has a hydrophobic phenyl ring and a highly polar/charged guanidine tip.[1] This amphipathic nature promotes strong intermolecular hydrogen bonding and


 stacking, leading to aggregation (beta-sheet formation) in solution.[1]

FAQ: Purification Strategies

Q: Why is my crude purity so low? A: The Pbf protecting group removal is slower on Phe(Guan) than on Arg because the phenyl ring stabilizes the intermediate carbocation.[1]

  • Fix: Extend the cleavage time in TFA/Water/TIS (95:2.5:2.5) to 3–4 hours .[1] Add Dithiothreitol (DTT) if the peptide contains Met/Cys to prevent alkylation by the Pbf by-products.[1]

Q: How do I improve HPLC separation? A: Standard 0.1% TFA gradients often fail because the guanidine group tails on C18 columns.[1]

  • Fix: Use TEAP (Triethylamine Phosphate) buffer at pH 2.5 or add 10-20% Isopropanol to Mobile Phase B.[1] This disrupts the hydrophobic stacking of the phenyl rings while keeping the guanidine charged.[1]

Module 3: Application Logic (Mechanism of Action)

User Question: "How exactly does this residue overcome steric hindrance in the binding pocket? It seems counter-intuitive that adding a bulky group helps."[1]

Technical Explanation: In drug design, "overcoming steric hindrance" often refers to pre-organizing the ligand.[1]

  • The Entropy Problem: A flexible Arginine side chain must "freeze" its rotatable bonds to fit into a receptor pocket.[1] This costs entropy (energy penalty).[1]

  • The Phe(Guan) Solution: The phenyl ring acts as a rigid spacer.[1] It restricts the rotation of the side chain.[1] If designed correctly, it holds the guanidine group in the exact active conformation required by the receptor (e.g., Thrombin active site).[1]

  • Result: You pay the steric energy cost during synthesis (making the molecule), so the drug doesn't have to pay it during binding.[1]

BindingMechanism cluster_0 Native Arginine cluster_1 Phe(Guan) Analog Arg Flexible Chain (High Entropy) Binding1 Loss of Entropy upon Binding Arg->Binding1 Result1 Moderate Affinity Binding1->Result1 PheG Rigid Phenyl Spacer (Pre-organized) Binding2 Minimal Entropy Loss PheG->Binding2 Result2 High Affinity (Steric Barrier Overcome) Binding2->Result2

Caption: Thermodynamic advantage of rigid residues. Pre-organization reduces the entropic penalty of binding.[1]

References

  • Synthesis of Guanidino-Phenylalanine: Feichtinger, K., et al. (1998).[1] "Diprotected Triflylguanidine: A New Reagent for the Preparation of N,N'-Di-Boc-guanidines."[1] Journal of Organic Chemistry. Context: Establishes the protecting group strategy (Boc/Pbf) essential for handling the reactivity of the guanidine group.[1]

  • Steric Hindrance in Coupling: El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Context: Authoritative review on using HATU and COMU for sterically hindered amino acids.

  • Application in Thrombin Inhibitors: Tucker, T. J., et al. (1997).[1] "Synthesis and Structure-Activity Relationships of Phenylalanine-Based Thrombin Inhibitors." Journal of Medicinal Chemistry. Context: Demonstrates the use of Phe(Guan) to mimic Arginine and improve binding affinity via rigidification.

  • Microwave-Assisted Synthesis: Collins, J. M., et al. (2014).[1] "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Context: Provides the baseline parameters (75°C, HATU) for overcoming difficult couplings.

Sources

Technical Guide: Minimizing Side Reactions with N-(Aminoiminomethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of using N-(Aminoiminomethyl)phenylalanine (also known as N-guanylphenylalanine or N-amidinophenylalanine ) in peptide synthesis and medicinal chemistry.

This compound involves a guanidino group directly attached to the


-nitrogen of phenylalanine. This unique structural motif creates a high risk of intramolecular cyclization, often leading to "dead" side products and low coupling yields.

Part 1: Molecule Verification & Core Challenge

Before proceeding, verify the structure of your reagent. The nomenclature "N-(Aminoiminomethyl)" strictly refers to a guanidine group attached to the nitrogen.

FeatureTarget Molecule: N-guanylphenylalanine Common Confusant: 4-Amidinophenylalanine
Structure


Modification

-Amino group is a guanidine.[1]
Phenyl ring has an amidine;

-amino is free.
Role N-terminal cap (Chain Terminator).Internal amino acid (Arginine mimetic).
Major Risk Cyclization to Glycocyamidine (Imidazolinone).[1][2]Side-chain protection/solubility.[3][4][5]

Note: This guide focuses on the N-guanyl species (Target Molecule). If you are using 4-amidinophenylalanine, standard Arginine-like protection strategies apply.

The "Self-Destruct" Mechanism: Glycocyamidine Formation

The primary failure mode when activating N-guanylphenylalanine is intramolecular cyclization .

  • Activation: You activate the carboxylate (e.g., using HATU/DIEA or DIC).

  • Attack: The internal guanidine nitrogen is highly nucleophilic (even if protonated, equilibrium exists). It attacks the activated ester faster than the external amine can.

  • Result: Formation of 2-amino-5-benzyl-imidazolin-4-one (a glycocyamidine derivative). This byproduct is stable and cannot couple further.[3]

Cyclization cluster_0 Starting Material cluster_1 Activation Step cluster_2 Outcomes SM N-Guanyl-Phe-OH (Zwitterion) Act Activated Ester (O-At / O-Su) SM->Act Coupling Reagent (HATU/DIC) Prod Desired Peptide (Linear Amide) Act->Prod Intermolecular Amine (Slow, k2) Side Glycocyamidine (Cyclic Lactam) DEAD END Act->Side Intramolecular Attack (Fast, k1) note Critical Factor: Base availability promotes deprotonation of guanidine, accelerating k1. Act->note

Figure 1: The competition between desired coupling and fatal cyclization. High pH and slow coupling rates favor the red path.

Part 2: Troubleshooting & FAQs

Q1: I see a mass shift of -18 Da (or -20 Da) in my crude LC-MS. What is this?

Diagnosis: This is the Glycocyamidine byproduct (Cyclized N-guanyl-Phe). Explanation: The loss of water (-18 Da) corresponds to the formation of the internal amide bond (lactam) within the N-guanyl residue itself. Solution:

  • Switch Strategy: Do not couple N-guanyl-Phe directly. Instead, couple Fmoc-Phe-OH , remove the Fmoc, and then guanylate the N-terminus on the solid phase (see Protocol A).

  • If you must couple directly: Use Bis-Boc-protected N-guanyl-Phe. The bulky Boc groups on the guanidine prevent the nitrogen from attacking the carboxylate.

Q2: My coupling yield is <10% even with HATU. Why?

Diagnosis: Base-mediated cyclization. Explanation: HATU requires a base (DIEA/NMM). This base deprotonates the guanidine group, making it hyper-nucleophilic. It cyclizes instantly upon activation. Solution:

  • Avoid Base: Use DIC / HOBt (carbodiimide chemistry) without adding DIEA. Keep the guanidine protonated (e.g., use the HCl salt of the amino acid).

  • Pre-activation: Do not pre-activate. Add the coupling reagent to the mixture of acid and amine simultaneously to minimize the lifetime of the activated ester in the absence of the nucleophile.

Q3: The reagent is not dissolving in DMF.

Diagnosis: Zwitterionic aggregation. Explanation: Free N-guanyl amino acids form strong intermolecular salt bridges (zwitterions). Solution:

  • Add Chaotropes: Add 10% DMSO or use NMP instead of DMF.

  • Use Salt Forms: Ensure you are using the HCl or TFA salt . If you have the free base (zwitterion), add 1 equivalent of HCl in Dioxane to the solvent to solubilize it before adding coupling reagents.

Part 3: Strategic Protocols

Strategy A: Post-Synthetic Guanylation (Recommended)

Best for: High-purity requirements and avoiding cyclization entirely.

This approach builds the peptide with a standard Phenylalanine and converts the N-terminus to a guanidine at the very end.

  • Coupling: Couple Fmoc-Phe-OH to your resin/amine using standard protocols (e.g., HBTU/DIEA).

  • Deprotection: Remove Fmoc using 20% Piperidine/DMF. Wash thoroughly.

  • Guanylation: Treat the free N-terminal amine with a guanylating agent.

    • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (10 equiv) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 equiv).

    • Base: DIEA (10 equiv).

    • Conditions: DMF, Room Temperature, 2–4 hours (or overnight).

  • Cleavage: If using Di-Boc reagent, the Boc groups are removed during the final TFA cleavage.

Strategy B: Direct Coupling with Protection (Alternative)

Best for: Solution phase synthesis or when post-synthetic modification is impossible.

  • Reagent: Use N-(N',N''-Di-Boc-aminoiminomethyl)phenylalanine .

    • Why: The Boc groups sterically hinder the guanidine and reduce its electron density, preventing cyclization.

  • Activation:

    • Use HATU (1.0 eq) / HOAt (1.0 eq) / TMP (2,4,6-trimethylpyridine, 2.0 eq) .

    • Note: TMP is a weaker base than DIEA and reduces the risk of racemization/cyclization.

  • Reaction: Allow to react for 1–2 hours.

  • Workup: Standard acidic workup (if solution phase) to remove unreacted amine.

Strategy C: Direct Coupling of Unprotected Reagent (High Risk)

Only use if protected building blocks are unavailable.

  • Solubilization: Dissolve N-guanyl-Phe-OH·HCl (1.0 eq) in DMF/DMSO (4:1).

  • Add Amine: Add the amine component (1.0 eq).

  • Coupling: Add DIC (1.1 eq) and HOBt (1.1 eq) .

    • CRITICAL: Do NOT add DIEA, TEA, or NMM. The HCl from the amino acid salt will keep the guanidine protonated. The HOBt will facilitate the active ester formation.

  • Time: React for 12–24 hours (slower reaction due to lack of base).

Comparison of Strategies

StrategyRisk of CyclizationYield PotentialCost/Complexity
A. Post-Synthetic Zero High (>95%) Low (Standard reagents)
B. Bis-Boc Reagent LowHigh (>90%)High (Expensive reagent)
C. Unprotected HighLow-Medium (40-60%)Low (Cheap reagent)

References

  • Guanidinylation Side Reactions: Feichtinger, K., et al. (1999). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804–3805. Source: (Context: Discusses guanylation reagents to avoid side reactions).

  • Glycocyamidine Formation: Gariani, R. A., et al. (2010). "Cyclization of N-guanyl amino acids to glycocyamidines." Journal of Heterocyclic Chemistry. Note: This is a foundational reaction type described in heterocycle synthesis literature (e.g., synthesis of 2-amino-imidazolinones).
  • Optimization of Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Source: (Context: Mechanistic insights into base-mediated side reactions).

  • Protection Strategies: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504. Source: (Context: Protection of guanidines).

Sources

Troubleshooting crystallization issues in N-(Amino imino methyl)phenylalanine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of N-(Aminoiminomethyl)phenylalanine Complexes

Topic: Troubleshooting Crystallization Issues in N-(Aminoiminomethyl)phenylalanine (GPA) Complexes Audience: Pharmaceutical Scientists, Process Chemists, and Structural Biologists Context: Optimization of solid-state forms (salts/co-crystals) and protein-ligand complexes for drug development.

Executive Summary: The Guanidino Challenge

N-(Aminoiminomethyl)phenylalanine , commonly known as Guanidinophenylalanine (GPA) , is a critical pharmacophore in serine protease inhibitors (e.g., Thrombin, Trypsin inhibitors like Argatroban and Melagatran).

The Core Problem: The molecule contains a highly basic guanidino group (


) and an acidic carboxylic tail (

). This zwitterionic nature creates a "solubility paradox":
  • High Water Solubility: The zwitterion is highly soluble in water, making yield recovery difficult.

  • Organic Insolubility: It is virtually insoluble in standard organic solvents, leading to "oiling out" rather than crystallization when anti-solvents are added.

  • Hygroscopicity: The guanidinium moiety is a water magnet, often resulting in deliquescent solids or unstable hydrates rather than anhydrous crystals.

This guide addresses the stabilization of GPA through Salt Formation and Co-crystallization , as well as troubleshooting Protein-Ligand Complex crystallization for Structure-Based Drug Design (SBDD).

Troubleshooting Guide (Q&A)

Category A: Small Molecule & Salt Crystallization

Q1: My GPA synthesis intermediate persistently "oils out" upon adding anti-solvent (e.g., Acetone/Ether). How do I force nucleation? Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . The interaction between the highly polar zwitterion and the non-polar anti-solvent is unfavorable, causing the solute to aggregate into a disordered oil phase before a crystal lattice can form. Corrective Action:

  • Switch Anti-solvent: Move to a "softer" anti-solvent with moderate polarity. Instead of Diethyl Ether or Hexane, use Isopropanol (IPA) or Acetonitrile . These solvents can hydrogen bond with the guanidine group, reducing the interfacial tension that causes oiling.

  • Temperature Cycling: An oil is often a supercooled liquid. Cycle the temperature between

    
     and 
    
    
    
    . If an oil forms, do not stir vigorously (which creates an emulsion). Instead, add a seed crystal to the oil-solvent interface and cool extremely slowly (
    
    
    /hour).
  • The "Guanidine Trick": Add a small equivalent of ionic liquid or excess counter-ion (e.g., Chloride) to break the zwitterionic self-association.

Q2: I am trying to isolate the free zwitterion, but I keep getting a gel. Why? Diagnosis: Guanidines are notorious gelators. They form extensive 1D hydrogen-bonded networks that trap solvent molecules. Corrective Action:

  • pH-Swing Crystallization: Do not crystallize at the isoelectric point (pI). Dissolve the compound in dilute acid (pH 1-2) where it is fully protonated. Slowly titrate with base (e.g., NaOH or Triethylamine) to approach the pI slowly.

  • Use a hydrotrope: Add Urea or Nicotinamide as a co-former to disrupt the gel network, then wash it away or co-crystallize it.

Q3: Which counter-ions are best for stabilizing N-(Aminoiminomethyl)phenylalanine? Expert Insight: The guanidinium group is planar and requires specific steric matching.

  • Best Success: Tosylate (p-Toluenesulfonate) and Mesylate . The aromatic ring of the Tosylate stacks with the Phenylalanine side chain (

    
     stacking), providing a rigid lattice anchor that simple inorganic ions (Cl⁻, SO₄²⁻) lack.
    
  • Avoid: Acetate or weak acids. The proton transfer will be incomplete, leading to a "salt-cocrystal continuum" that is hygroscopic and physically unstable.

Category B: Protein-Ligand Complexes (SBDD)

Q4: We are soaking GPA into Thrombin crystals, but the crystals crack or dissolve. What is happening? Diagnosis: The high basicity of the guanidine group can locally alter the pH within the crystal solvent channels, destabilizing salt bridges that hold the protein lattice together. Alternatively, the ligand concentration is too high, inducing an osmotic shock. Corrective Action:

  • Co-crystallization: Instead of soaking, mix the protein and ligand before setting up the drop. This allows the protein to nucleate around the ligand conformation.

  • Stepwise Soaking: Increase ligand concentration incrementally (e.g., 0.5 mM

    
     2 mM 
    
    
    
    10 mM) over 24 hours to allow the lattice to adapt.
  • Buffer Strength: Increase the buffer concentration in the mother liquor (e.g., from 50 mM to 100 mM HEPES) to buffer the basicity of the incoming ligand.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion for Salt Screening

Best for: Overcoming oiling out and screening counter-ions (HCl, Tosylate, Sulfate).

  • Preparation: Dissolve 10 mg of N-(Aminoiminomethyl)phenylalanine in 100

    
    L of Water/Methanol (1:1) .
    
  • Acidification: Add 1.1 equivalents of the selected acid (e.g., p-Toluenesulfonic acid). Ensure complete dissolution (sonicate if necessary).

  • Setup: Place the solution in a small inner vial (HPLC vial).

  • Chamber: Place the open inner vial inside a larger jar containing 2 mL of the volatile anti-solvent (Acetone or THF ).

  • Equilibration: Seal the outer jar tightly. Store at

    
    .
    
    • Mechanism:[1][2][3] The anti-solvent slowly diffuses into the droplet, increasing supersaturation gradually. This avoids the "shock" that causes oiling out in batch addition.

  • Harvest: Check for crystals after 2-7 days. If oil appears, seed the oil drop with a micro-crystal and reseal.

Protocol B: Water Activity ( ) Control for Hydrate Selection

Best for: Determining if the Monohydrate or Anhydrate is the stable form.

  • Slurry Generation: Create a saturated suspension of the complex in Methanol.

  • Water Spiking: Prepare three vials with different water activities:

    • Vial A: Pure Methanol (

      
      )
      
    • Vial B: 90:10 Methanol:Water (

      
      )
      
    • Vial C: 50:50 Methanol:Water (

      
      )
      
  • Equilibration: Stir at

    
     for 48 hours.
    
  • Analysis: Filter and immediately analyze via PXRD (Powder X-Ray Diffraction).

    • Result: If Vial C matches Vial A, the Anhydrate is stable. If Vial C shows a new peak pattern, a Hydrate has formed. Guanidines usually prefer the Hydrate form at

      
      . 
      

Data & Visualization

Table 1: Solvent & Counter-ion Compatibility Matrix
Counter-ionRecommended Solvent SystemRisk FactorOutcome
Chloride (HCl) Water/EthanolHygroscopicityOften deliquescent; requires dry room handling.
Tosylate Methanol/AcetonePolymorphismHigh Success. Forms stable, non-hygroscopic needles.
Sulfate Water (pH < 2)GelationTends to form amorphous gels due to H-bond networking.
Free Zwitterion Water (pH 6-7)SolubilityVery high water solubility; difficult to crystallize.
Figure 1: Decision Pathway for Guanidino-Complex Crystallization

CrystallizationWorkflow Start Start: N-Guanidinophenylalanine Complex CheckSol Is it soluble in Methanol? Start->CheckSol SaltScreen Perform Salt Screen (Tosylate, Mesylate) CheckSol->SaltScreen Yes Use Water/Acid mix Use Water/Acid mix CheckSol->Use Water/Acid mix No OilCheck Did it Oil Out? SaltScreen->OilCheck VaporDiff Use Vapor Diffusion (Slow Anti-solvent) OilCheck->VaporDiff No (Clear Soln) SeedOil Seed the Oil Phase Cool to 4°C OilCheck->SeedOil Yes (Oiling) HydrateCheck Check Water Activity (aw) VaporDiff->HydrateCheck SeedOil->HydrateCheck Final Form Isolation Final Form Isolation HydrateCheck->Final Form Isolation

Caption: Logical workflow for handling the crystallization of guanidino-functionalized phenylalanine derivatives, prioritizing salt screening and anti-solvent control.

References

  • Turk, D., Stürzebecher, J., & Bode, W. (1991).[4] Geometry of binding of the N-alpha-tosylated piperidides of m-amidino-, p-amidino- and p-guanidino phenylalanine to thrombin and trypsin.[4] FEBS Letters.[4]

  • Nath, N. K., et al. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (Analogous Zwitterion Mechanisms). Crystal Growth & Design.

  • Cuellar, M. C., et al. (2020). Crystallization of L-Phenylalanine anhydrate for product recovery. ResearchGate/University of Delft.

  • BenchChem Protocols. (2025). Protocol for the Crystallization of Glycyl-L-phenylalanine (Peptide/Zwitterion methods).

Sources

Technical Support Center: Deprotection of N-(Aminoiminomethyl)phenylalanine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Protecting Group Removal for Guanidino-Phenylalanine Derivatives Ticket ID: CHEM-SUP-8821

Executive Summary & Chemical Context

User Query: "How do I remove protecting groups from N-(Amino imino methyl)phenylalanine intermediates without degrading the molecule?"

Technical Analysis: The molecule you are working with is effectively 4-guanidinophenylalanine (or a positional isomer). The "N-(Amino imino methyl)" nomenclature describes the guanidine moiety attached to the phenyl ring. This structure acts as a rigidified Arginine mimic (Arg-mimic) often used in RGD peptidomimetics and thrombin inhibitors.

The Core Challenge: Unlike standard Arginine (where the guanidine is on an aliphatic chain), your guanidine is conjugated to a phenyl ring. This alters the pKa and the stability of the N-Sulfonyl bond (if using Pbf/Pmc protection).

  • Risk 1: Incomplete deprotection due to altered electronics of the aromatic guanidine.

  • Risk 2: Electrophilic Aromatic Substitution (EAS). The released protecting group cation (Pbf⁺) can "back-alkylate" the electron-rich phenyl ring of your scaffold, creating permanent impurities.

Diagnostic Workflow (Start Here)

Before proceeding, identify your specific protecting group strategy using the decision matrix below.

DeprotectionStrategy Start Identify Guanidine Protecting Group PbfPmc Pbf or Pmc Group (Sulfonyl-based) Start->PbfPmc Fmoc Strategy Boc Boc Group (Carbamate) Start->Boc Boc Strategy NitroZ Nitro (NO2) or Z (Cbz) (Hydrogenolysis req.) Start->NitroZ Orthogonal/Solution AcidCleavage Acidolytic Cleavage (TFA Cocktails) PbfPmc->AcidCleavage Boc->AcidCleavage Hydrog Catalytic Hydrogenation (Pd/C + H2) NitroZ->Hydrog ScavengerCheck CRITICAL: Scavenger Selection (Prevent Phenyl Sulfonation) AcidCleavage->ScavengerCheck Next Step SolubilityCheck CRITICAL: Solubility Control (Prevent Precipitation) Hydrog->SolubilityCheck Next Step

Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on the specific guanidine masking group.

Protocol Module A: Acid-Labile Groups (Pbf, Pmc, Boc)

Applicable for: Fmoc-based synthesis (Pbf/Pmc) or Boc-based synthesis (Boc).[1]

The Issue: You observe a mass shift of +252 Da (Pbf) or +266 Da (Pmc) on your final product, or the starting material remains.

The Mechanism: The cleavage of the Pbf group generates a highly reactive sulfonyl cation (


). Without sufficient "trapping" agents (scavengers), this cation attacks the phenyl ring of your phenylalanine scaffold (Friedel-Crafts sulfonation).
Optimized Cleavage Cocktail (Cocktail K Variant)

Do not use neat TFA. You must use a "High-Scavenger" cocktail.

ComponentVolume %Function
TFA (Trifluoroacetic Acid) 82.5%Proton source for cleavage.[2][3]
Phenol 5.0%Critical: Traps the Pbf cation (protects Tyr/Phe rings).
Thioanisole 5.0%Accelerates Pbf removal (Push-pull mechanism).
Water 5.0%Hydrolyzes the intermediate; suppresses t-butyl cations.
EDT (1,2-Ethanedithiol) 2.5%Optional: Essential if Met/Cys are present; otherwise substitute with TIS.

Step-by-Step Protocol:

  • Preparation: Pre-chill the cleavage cocktail to 0°C.

  • Induction: Add cocktail to the resin/solid. Allow to warm to Room Temperature (RT) naturally.

  • Reaction Time:

    • Standard Arg: 2 hours.

    • Guanidino-Phe:Extend to 3–4 hours. The aromatic guanidine releases the PG slower than aliphatic Arg.

  • Precipitation: Filter resin.[4][5][6] Drop filtrate into cold Diethyl Ether (-20°C) .

    • Troubleshooting: If no precipitate forms (common with short intermediates), evaporate TFA under

      
       flow to 20% volume before ether addition.
      

FAQ: Why is Pbf better than Pmc? Pmc generates a more stable, longer-lived carbocation than Pbf. This increases the window of opportunity for the cation to attack your phenyl ring. Always switch to Pbf-protected building blocks for this specific scaffold.

Protocol Module B: Hydrogenolysis (Nitro, Z/Cbz)

Applicable for: Solution phase synthesis or orthogonal protection.

The Issue: The reaction stalls, or the intermediate precipitates onto the catalyst (Pd/C), stopping the reaction.

The Mechanism: Guanidino-phenylalanine is highly polar. Upon partial deprotection, the zwitterionic character increases, causing it to crash out of non-polar solvents (MeOH/EtOH) typically used for hydrogenation.

Optimized Hydrogenation Protocol:

  • Solvent System: Do not use pure Methanol. Use Acetic Acid:Methanol (1:4) or 0.1M HCl in Methanol .

    • Reasoning: Protonating the guanidine keeps it soluble and prevents catalyst poisoning.

  • Catalyst: 10% Pd/C (wet support is safer). Use 10-20% w/w loading relative to substrate.

  • Pressure: 1 atm (balloon) is usually sufficient, but 30-50 psi (Parr shaker) ensures completion for sterically hindered aromatic guanidines.

Troubleshooting "Stalled" Reactions:

  • Symptom: Starting material persists after 24h.

  • Fix: Filter the catalyst (Celite), add fresh catalyst, and re-subject. Guanidine byproducts can sometimes poison the Pd surface.

Troubleshooting & Impurity Identification

Use this table to identify peaks in your LC-MS data.

Mass Shift (

m/z)
Likely IdentityCauseCorrective Action
+252.3 Da Pbf-AdductRe-attachment of Pbf cation to the Phenyl ring or Trp.Use Cocktail K (add Phenol/Thioanisole).[4][7]
+266.4 Da Pmc-AdductRe-attachment of Pmc cation.Switch starting material to Arg(Pbf) analog.
+96 Da TrifluoroacetylTFA ester formation on Ser/Thr hydroxyls.Treat crude with mild base (aq.

, pH 9) for 30 min.
+56 Da t-Butyl adductt-Butyl cation alkylation (from Boc removal).[2]Ensure TIS (Triisopropylsilane) or Water is present.[2][6]
-17 Da LactamizationCyclization of Arg-mimic to backbone (rare).Avoid strong base during workup; keep pH < 8.
Visualizing the Scavenging Mechanism

Understanding why you need scavengers prevents future errors. The Pbf cation is an electrophile seeking electrons; if you don't provide a "sacrificial" electron source (Thioanisole/Phenol), it will take electrons from your product.

ScavengingMechanism Substrate Protected Guanidine (Arg-Pbf) Intermediate Reactive Sulfonyl Cation (Pbf+) Substrate->Intermediate Cleavage TFA TFA (Acid) TFA->Substrate Impurity Side Reaction: Sulfonated Product Intermediate->Impurity No Scavenger SafeWaste Scavenged Adduct (Safe Waste) Intermediate->SafeWaste + Scavenger Scavenger Scavenger (Thioanisole/Phenol) Scavenger->SafeWaste

Figure 2: Mechanistic pathway showing how scavengers intercept the reactive Pbf cation to prevent product modification.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][9][10] Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[6][7] Tetrahedron Letters, 34(49), 7829-7832.

  • BenchChem Technical Support. (2025). "Troubleshooting Incomplete Pbf Deprotection from Arginine Residues." BenchChem Knowledge Base.

  • Fields, C. G., & Fields, G. B. (1993).[10] "Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Tetrahedron Letters, 34(42), 6661-6664.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for TFA and scavengers (many are thiols with strong odors) before handling.

Sources

Technical Support Center: Handling & Troubleshooting N-(Amino imino methyl)phenylalanine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot the notorious handling issues associated with N-(Amino imino methyl)phenylalanine —commonly referred to as N-amidinophenylalanine or guanidinophenylalanine.

This highly basic building block is indispensable as a P1 residue mimic in the design of synthetic serine protease inhibitors (e.g., matriptase, thrombin, and factor Xa inhibitors)[1]. However, its salts frequently exhibit severe hygroscopicity, leading to weighing errors, degraded reagents, and failed peptide couplings. This guide provides mechanistic explanations, self-validating protocols, and data-driven strategies to permanently resolve these issues.

Part 1: Troubleshooting & FAQs

Q1: Why does my this compound TFA salt turn into a sticky gel on the balance? A: This phenomenon is driven by deliquescence. The N-(aminoiminomethyl) group features a highly delocalized positive charge that acts as a powerful, multi-dentate hydrogen bond donor. When paired with a highly polarizable and relatively small counterion like trifluoroacetate (TFA) or chloride, the crystal lattice energy is significantly lower than the hydration energy[2]. Consequently, the salt rapidly absorbs atmospheric moisture until it dissolves in its own water of hydration.

Q2: How does this hygroscopicity affect my downstream peptide coupling reactions? A: Moisture introduced by the hygroscopic salt actively competes with the amine nucleophile during peptide coupling. Water hydrolyzes the active ester intermediates (e.g., OAt or OBt esters) and rapidly consumes expensive coupling reagents like HATU, EDC, or PyBOP. This causality loop leads to incomplete couplings, truncated peptide sequences, and complex HPLC purifications.

MoistureFailure H2O Atmospheric Moisture (H2O) Salt Hygroscopic Amidinium TFA Salt H2O->Salt Absorbed rapidly Hydrate Deliquescent Hydrated Salt Salt->Hydrate Deliquescence Coupling Coupling Reagent (e.g., HATU/EDC) Hydrate->Coupling Introduces water Hydrolysis Hydrolysis of Active Ester Coupling->Hydrolysis Water competes with amine Failure Peptide Coupling Failure (Low Yield) Hydrolysis->Failure Loss of reactive intermediates

Caption: Mechanism of moisture-induced coupling failure in peptide synthesis.

Q3: Can I permanently reduce the hygroscopicity of this building block? A: Yes, through strategic counterion exchange. By replacing the TFA or HCl counterion with a bulkier, multivalent, or more hydrophobic counterion (such as sulfate or methanesulfonate/mesylate), you significantly increase the crystal lattice energy[3]. A tighter, more stable crystal lattice resists water intercalation. Analysis of pharmaceutical salt selection trends indicates that mesylate and sulfate salts frequently resolve hygroscopicity issues in highly basic Active Pharmaceutical Ingredients (APIs)[4].

Part 2: Quantitative Data & Salt Selection

To optimize your workflow, consult the comparative table below. Selecting the correct salt form prior to synthesis dictates the required handling environment.

Salt FormCounterionHygroscopicity (% Weight Gain at 75% RH)Physical State at 25°C / 60% RHRecommended Application
Hydrochloride (HCl) Cl⁻> 15% (Deliquescent)Sticky solid / GelAvoid for long-term storage
Trifluoroacetate (TFA) CF₃COO⁻10 - 15%Clumping powderImmediate use (requires glovebox)
Methanesulfonate (Mesylate) CH₃SO₃⁻< 3%Free-flowing powderGeneral synthesis & scale-up
Hemisulfate SO₄²⁻< 1%Highly crystalline powderLong-term storage & formulation

Part 3: Self-Validating Experimental Protocols

Depending on your immediate needs, choose between permanently exchanging the counterion (Protocol 1) or temporarily drying the reagent for immediate use (Protocol 2).

Workflow Start Hygroscopic Salt Detected Decision Immediate Use or Long-Term Storage? Start->Decision Azeotropic Protocol 2: Azeotropic Drying Decision->Azeotropic Immediate Use Exchange Protocol 1: Counterion Exchange Decision->Exchange Long-Term Storage Glovebox Handle in Glovebox (Ar/N2) Azeotropic->Glovebox Sulfate Isolate as Sulfate/ Mesylate Salt Exchange->Sulfate Success Successful Synthesis & Stable Storage Glovebox->Success Sulfate->Success

Caption: Decision matrix and workflow for handling hygroscopic amidinophenylalanine salts.

Protocol 1: Counterion Exchange (TFA to Sulfate) via Ion-Exchange Resin

Causality: This protocol uses a strong anion exchange resin to strip the hygroscopic TFA counterion and replace it with sulfate. The multivalent sulfate ion bridges multiple amidinium cations, driving the formation of a highly crystalline, non-hygroscopic lattice that resists atmospheric moisture[2].

  • Resin Preparation: Swell 10 g of strong anion exchange resin (e.g., Amberlite IRA-400, chloride form) in HPLC-grade water. Wash with 1.0 M aqueous Sodium Sulfate (Na₂SO₄) (5 column volumes) to convert the resin entirely to the sulfate form.

  • Equilibration & Validation: Flush the column with 10 column volumes of pure water. Self-Validation Step: Test the eluate with a drop of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms complete conversion to the sulfate form.

  • Sample Loading: Dissolve 1.0 g of this compound TFA salt in 10 mL of minimal water/methanol (80:20 v/v). Load onto the column at a flow rate of 1 mL/min.

  • Elution: Elute with HPLC-grade water. Collect fractions exhibiting UV absorbance at 220 nm or positive ninhydrin staining.

  • Lyophilization: Check the pH of the pooled fractions (should be near neutral). Lyophilize the pooled fractions for 48 hours to yield the dry hemisulfate salt.

  • Final Verification: Confirm complete TFA removal via ¹⁹F NMR (ensure the complete absence of the characteristic -76 ppm singlet).

Protocol 2: Azeotropic Drying for Immediate Anhydrous Use

Causality: When counterion exchange is not feasible, azeotropic distillation leverages the formation of a minimum-boiling binary azeotrope between water and toluene. This physically strips the hydration spheres from the amidinium salt prior to coupling, preventing the hydrolysis of active esters.

  • Dissolution: Transfer the hydrated/sticky N-amidinophenylalanine salt to a dry, round-bottom flask. Dissolve in a mixture of dry acetonitrile and anhydrous toluene (1:1 v/v).

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C. The water co-evaporates with the toluene as an azeotrope.

  • Repetition: Repeat the addition of anhydrous toluene (10 mL) and evaporation two more times to ensure complete dehydration.

  • Inert Atmosphere Transfer: Backfill the rotary evaporator with dry Argon. Immediately transfer the resulting foamy, anhydrous solid to a nitrogen-purged glovebag for precise weighing and subsequent coupling.

References

  • Secondary Amides of Sulfonylated 3-Amidinophenylalanine. New Potent and Selective Inhibitors of Matriptase | Source: ACS Publications | 1

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: MDPI | 2

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Source: ResearchGate | 3

  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database | Source: USPTO | 4

Sources

Validation & Comparative

Comparing IC50 values of N-(Amino imino methyl)phenylalanine vs Arginine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N-(Aminoiminomethyl)phenylalanine vs. Arginine in Protease Inhibition

Executive Summary

This guide compares the inhibitory potency and pharmacodynamic properties of Arginine (the natural substrate) against N-(Aminoiminomethyl)phenylalanine (a synthetic analogue, commonly known as 4-Amidinophenylalanine or Phe(4-Am) ).

While Arginine serves as the primary recognition motif for serine proteases (Thrombin, Trypsin, Factor Xa), its flexible aliphatic chain results in high entropic costs upon binding, making it a poor inhibitor in its free form. In contrast, N-(Aminoiminomethyl)phenylalanine incorporates a rigid phenyl ring that acts as a "hydrophobic anchor" in the enzyme's S1 specificity pocket. This structural modification dramatically enhances affinity, shifting potency from the millimolar (mM) range (Arginine) to the nanomolar (nM) range (Phe(4-Am) derivatives).

Key Takeaway: N-(Aminoiminomethyl)phenylalanine is not merely a substitute but a pharmacophore upgrade , offering up to 10,000-fold higher affinity in inhibitor design (e.g., NAPAP vs. Arginine esters).

Chemical & Structural Basis

To understand the divergence in IC50 values, one must analyze the structural thermodynamics of the two moieties.

Nomenclature Clarification
  • Arginine (Arg): Contains a Guanidino group ($ -NH-C(=NH)NH_2 $) attached to a flexible propyl chain.

  • N-(Aminoiminomethyl)phenylalanine: The term "Aminoiminomethyl" is the IUPAC designation for an Amidine group ($ -C(=NH)NH_2 $). When attached to the phenyl ring of phenylalanine, it forms 4-Amidinophenylalanine .

    • Note: This is the critical residue in potent thrombin inhibitors like NAPAP .

Structural Comparison Table
FeatureArginine (Natural) 4-Amidinophenylalanine (Synthetic)
Side Chain Aliphatic (Propyl) + GuanidinoAromatic (Phenyl) + Amidine
Geometry Flexible (High conformational entropy)Rigid (Low conformational entropy)
Electronic pKa ~12.5 (Always protonated)pKa ~11.6 (Protonated at physiological pH)
Binding Mode Electrostatic interaction (Asp189 in Thrombin)Electrostatic +

-Stacking
+ Hydrophobic fit
Role Substrate (Rapid on/off rate)Competitive Inhibitor (Slow off rate)

Quantitative Performance: IC50 & Ki Data

The following data aggregates experimental values from thrombin and trypsin inhibition assays. Note that Ki (Inhibition Constant) is the intrinsic measure of affinity, whereas IC50 depends on substrate concentration.

Comparative Potency Table (Thrombin Target)
Compound / MoietyClassificationKi (Affinity)IC50 (Approx)*Reference
L-Arginine (Free) Natural Substrate> 10 mM > 50 mM[1, 2]
L-Arg-OMe Simple Ester~ 650 µM ~ 1-2 mM[3]
Benzamidine Am-Phe Pharmacophore220 µM ~ 400 µM[4]
Argatroban Arginine-Mimic Drug39 nM ~ 100 nM[5]
NAPAP Am-Phe Based Drug 2 - 6 nM ~ 5 - 10 nM [6]

*Note: IC50 values vary based on substrate concentration (


) used in the assay, following the Cheng-Prusoff equation: 

.[1]
Data Interpretation
  • The "Entropy Trap": Free Arginine is a weak inhibitor because the enzyme must "pay" an entropy cost to immobilize the flexible propyl chain.

  • The "Lock and Key" Effect: The Phenyl ring of N-(Aminoiminomethyl)phenylalanine fits snugly into the hydrophobic S1 pocket of Thrombin, while the amidine group forms a salt bridge with Asp189. This dual interaction (Hydrophobic + Electrostatic) drives the Ki down to the nanomolar range (e.g., NAPAP).

  • Potency Shift: Replacing an Arginine residue with 4-Amidinophenylalanine in peptide inhibitors typically improves potency by 2-3 orders of magnitude .

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing the two compounds in the context of the Thrombin S1 Pocket.

BindingMechanism cluster_enzyme Thrombin S1 Pocket (Target) cluster_ligands Ligands Asp189 Asp189 (Anionic Floor) HydrophobicWall Hydrophobic Walls (Trp215 / Phe227) Arg Arginine (Flexible Aliphatic) Arg->Asp189 Salt Bridge (Strong) Arg->HydrophobicWall Steric Clash / Entropy Loss (Weak Fit) ResultArg High Ki (mM) Transient Binding Arg->ResultArg AmPhe N-(Aminoiminomethyl)Phe (Rigid Aromatic) AmPhe->Asp189 Salt Bridge (Strong) AmPhe->HydrophobicWall Pi-Stacking / Shape Comp. (High Affinity) ResultAmPhe Low Ki (nM) Tight Binding AmPhe->ResultAmPhe

Caption: Comparative binding mechanics. The Amidinophenylalanine moiety leverages Pi-stacking interactions (Green thick line) absent in Arginine, resulting in superior affinity.

Experimental Protocol: Determining IC50

To validate these values in your own lab, use a Chromogenic Substrate Kinetic Assay . This protocol is self-validating via the use of a reference inhibitor (e.g., Benzamidine).

Materials
  • Enzyme: Human

    
    -Thrombin (0.1 NIH Units/mL final).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

    
    .
    
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Inhibitors:

    • Test Compound: N-(Aminoiminomethyl)phenylalanine derivative.

    • Reference: Benzamidine HCl.

Step-by-Step Workflow
  • Preparation:

    • Prepare 10x serial dilutions of the inhibitor in buffer (Range: 0.1 nM to 10 µM for Am-Phe; 1 µM to 10 mM for Arginine).

  • Incubation (Equilibrium Phase):

    • Mix 50 µL Enzyme + 50 µL Inhibitor in a 96-well plate.

    • Incubate at 37°C for 10 minutes . Critical: This allows the inhibitor to reach equilibrium binding (

      
      ).
      
  • Reaction Initiation:

    • Add 100 µL of Substrate (Final concentration =

      
       value, approx 3-5 µM).
      
  • Detection:

    • Monitor Absorbance at 405 nm (release of p-Nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate Initial Velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. Log[Inhibitor].[1]
      
    • Fit to the 4-parameter logistic equation to derive IC50.

    • Validation Check: Calculate Ki using Cheng-Prusoff:

      
      .[1]
      
    • Success Criteria: The calculated Ki for Benzamidine should be within 10-20% of literature value (~220 µM).

AssayWorkflow Start Start: Prepare Reagents Incubate Incubate Enzyme + Inhibitor (10 min @ 37°C) Start->Incubate AddSub Add Chromogenic Substrate (S-2238) Incubate->AddSub Read Kinetic Read (OD 405nm) Measure V0 AddSub->Read Calc Calculate IC50 -> Ki (Cheng-Prusoff) Read->Calc

Caption: Standardized Chromogenic Assay workflow for Serine Protease Inhibitors.

References

  • Stief, T. W. (2007). Inhibition of thrombin in plasma by heparin or arginine.[2] Clinical and Applied Thrombosis/Hemostasis, 13(2), 146-153. Link

  • Elodi, S., & Varadi, K. (1979). Optimization of conditions for the catalytic effect of thrombin on fibrinogen. Thrombosis Research, 15(5-6), 617-629. (Establishes Arginine Km/Ki baseline).
  • Glusa, E. (1993). Effects of L- and D-arginine and some related esters on the cytosolic mechanisms of alpha-thrombin-induced human platelet activation. British Journal of Pharmacology, 110(1), 213–218. Link

  • SelleckChem. (2024). Benzamidine HCl Datasheet. Ki values for Thrombin (220 µM) and Trypsin (35 µM).Link

  • RxList. (2018). Argatroban Clinical Pharmacology. Ki value cited as 0.04 µM (40 nM).Link

  • MedChemExpress. (2024). NAPAP Thrombin Inhibitor Datasheet. Ki cited as 2.1 nM.[3]Link

Sources

N-(Amino imino methyl)phenylalanine vs benzamidine inhibition efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-(Aminoiminomethyl)phenylalanine (specifically the 4-Amidinophenylalanine class of inhibitors) and Benzamidine , focusing on their inhibition efficiency, mechanistic differences, and applications in serine protease biochemistry.

Executive Summary
  • Benzamidine is a low-molecular-weight, reversible competitive inhibitor acting solely as an S1-pocket "plug." It is the industry standard for general protease protection during purification but lacks potency (Ki in µM range) and specificity.

  • N-(Aminoiminomethyl)phenylalanine (specifically 4-Amidinophenylalanine or Phe(4-Am) ) represents a "second-generation" scaffold. By tethering the benzamidine moiety to an amino acid backbone, it allows for secondary interactions (S2/S3 subsites), improving affinity by 3–4 orders of magnitude (Ki in nM range) and enabling tunable selectivity for Thrombin, Factor Xa, or Trypsin.

Mechanistic Analysis: The Structural Basis of Inhibition

Both molecules target the S1 specificity pocket of trypsin-like serine proteases, which contains a critical Aspartate residue (Asp189 in trypsin) at the bottom.

A. Benzamidine: The "Plug"
  • Structure: A benzene ring with an amidine group (–C(=NH)NH₂).

  • Binding Mode: The positively charged amidine group forms a salt bridge with Asp189. The phenyl ring makes hydrophobic contacts with the walls of the S1 pocket.

  • Limitation: It lacks an extended backbone, meaning it cannot interact with the enzyme's surface loops or adjacent subsites (S2, S3), limiting its binding energy.

B. N-(Aminoiminomethyl)phenylalanine: The "Anchor & Chain"
  • Structure: A phenylalanine residue where the phenyl ring is modified with an amidine group (typically at the para position, 4-Amidinophenylalanine ).[1]

  • Binding Mode:

    • Primary Anchor: The 4-amidino-phenyl side chain occupies the S1 pocket identical to benzamidine.

    • Secondary Interactions: The amino acid backbone (alpha-amine and carboxyl/amide groups) extends out of the pocket, forming hydrogen bonds with the enzyme's active site rim (e.g., Gly216, Ser214).

    • Tunability: Derivatization of the N-terminus (e.g., with tosyl, naphthylsulfonyl) allows the inhibitor to reach into the hydrophobic S2/S3 pockets (the "aryl binding site"), creating the "lock and key" fit seen in potent inhibitors like NAPAP .

Performance Metrics: Inhibition Efficiency

The following table compares the inhibition constants (


) against key serine proteases.[2][3] Lower 

indicates higher potency.
FeatureBenzamidine 4-Amidinophenylalanine Derivatives (e.g., NAPAP)
Inhibition Type Competitive, ReversibleCompetitive, Reversible (Tight-binding)
Trypsin

~18 - 35 µM0.01 - 0.1 µM
Thrombin

~200 - 300 µM0.006 - 0.01 µM (6 nM)
Factor Xa

> 500 µM~0.5 - 10 µM (Tunable)
Selectivity Poor (Broad spectrum)High (Tunable via N-substituents)
Stability High (Chemical)High (Peptidomimetic)
Primary Use Bulk Lysis, Resin LigandTherapeutic Leads, High-Res Structural Studies

Critical Insight: While Benzamidine is sufficient to prevent autolysis in a crude prep, 4-Amidinophenylalanine derivatives are required to completely arrest catalytic activity in sensitive kinetic assays or coagulation studies due to their nanomolar affinity.

Visualization: Binding Mode Comparison

The following diagram illustrates the structural difference in binding modes within the protease active site.

BindingMode cluster_Enzyme Serine Protease Active Site S1 S1 Pocket (Asp189) S2 S2 Subsite (Hydrophobic) S3 S3 Subsite (Aryl Binding) Backbone Catalytic Rim (Gly216/Ser214) Benzamidine Benzamidine Benzamidine->S1 Salt Bridge Benzamidine->S2 No Interaction Phe4Am 4-Amidinophenylalanine Scaffold Phe4Am->S1 Salt Bridge (Amidine) Phe4Am->Backbone H-Bonds (Amide/Carboxyl) NAPAP_Group N-Terminal Extension (e.g., Tosyl) Phe4Am->NAPAP_Group NAPAP_Group->S2 Hydrophobic Stacking NAPAP_Group->S3 Aryl Interaction

Caption: Benzamidine occupies only the S1 pocket. 4-Amidinophenylalanine anchors in S1 but extends to engage S2/S3 subsites, drastically increasing affinity.

Experimental Protocol: Determination of

To empirically validate the efficiency difference, use the following enzyme kinetics protocol.

Materials
  • Enzyme: Bovine Trypsin (final conc. 5 nM) or Thrombin.

  • Substrate: Chromogenic substrate (e.g., BAPNA or S-2238).

    
     must be known.
    
  • Inhibitor A: Benzamidine Hydrochloride (0 – 500 µM range).

  • Inhibitor B: 4-Amidinophenylalanine derivative (e.g., NAPAP) (0 – 100 nM range).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

Methodology
  • Preparation: Prepare a serial dilution of both inhibitors. Note the drastic concentration difference required (µM vs nM).

  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.

  • Reaction Start: Add Substrate (at concentration =

    
    ).
    
  • Measurement: Monitor Absorbance (405 nm) for 5 minutes to obtain initial velocity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. [Inhibitor] (Dixon Plot) or fit to the competitive inhibition equation:
      
      
      
      
    • Self-Validation: The

      
       for Benzamidine should be ~35 µM. If significantly lower, check for substrate depletion.
      
Application Guide: When to Use Which?
ScenarioRecommended InhibitorRationale
Cell Lysis / Protein Purification Benzamidine Cheap, effective at high concentrations (1 mM), easily removed via dialysis.
Affinity Chromatography Benzamidine "Benzamidine Sepharose" is the standard resin for capturing serine proteases.
Coagulation Assays (Thrombin) 4-AmPhe Derivative Requires nM potency to stop fast coagulation cascades; Benzamidine is too weak.
Crystallography 4-AmPhe Derivative Locks the enzyme in a rigid conformation; mimics substrate transition state better than Benzamidine.
References
  • Stürzebecher, J., et al. (1983). Synthetic inhibitors of serine proteinases.[1][2][3][4][5][6] 26. Inhibition of trypsin, plasmin, and thrombin by 4-amidinophenylalanine derivatives.

  • Bode, W., et al. (1990).[3] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. (Structural basis of S1/S2 binding).[6]

  • Markwardt, F. (1970). Inhibition of Thrombin by Benzamidine Derivatives.[1][3][6][7][8] (Classic comparison of benzamidine vs. structured derivatives).

  • Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. (Development of NAPAP and 4-Amidinophenylalanine scaffolds).

Sources

Validation of N-(Amino imino methyl)phenylalanine Purity: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(Amino imino methyl)phenylalanine (CAS 88728-27-2), systematically known as 2-(diaminomethylideneamino)-3-phenylpropanoic acid, is a highly polar, zwitterionic guanidinated phenylalanine derivative. It serves as a critical building block in the synthesis of peptidomimetics and targeted therapeutics. In pharmaceutical development, the absolute purity of such starting materials directly dictates the impurity profiles and yields of subsequent synthetic steps[1].

Validating the purity of this compound requires analytical rigor. This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) approach against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a field-proven methodology for establishing SI-traceable purity.

The Analytical Challenge: Zwitterionic Derivatives

For amino acid derivatives, HPLC coupled with UV detection is the historical gold standard. However, this compound presents specific analytical hurdles that compromise the scientific integrity of standard HPLC assays:

  • Chromatographic Retention & Peak Shape: Its zwitterionic nature leads to poor retention on standard reversed-phase (C18) columns. Analysts are often forced to use complex ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) methods, which are prone to baseline drift and poor inter-laboratory reproducibility.

  • Variable Relative Response Factors (RRFs): HPLC-UV relies on the assumption that all components share a similar UV response factor at the detection wavelength, or it requires certified reference standards for every single impurity[1][2]. Impurities lacking the phenyl chromophore (e.g., aliphatic degradation products or unreacted guanidinating agents) will be drastically underestimated, leading to an artificially inflated purity value.

Quantitative NMR (qNMR) overcomes these limitations. As a primary analytical method, qNMR provides a direct measurement of analyte concentration based on the fundamental principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule[1]. It does not require a reference standard of the analyte itself, establishing direct traceability to the International System of Units (SI)[3].

Comparative Analysis: qNMR vs. HPLC

To select the appropriate validation framework, researchers must weigh the operational and metrological differences between the two techniques.

Table 1: Performance comparison for this compound purity assessment.

Analytical ParameterHPLC-UV¹H-qNMR
Fundamental Principle Comparative (Separation & UV Absorbance)Primary (Direct molar signal intensity)
Reference Standard Requires identical CRM of the analyteRequires only a universal Internal Standard
Impurity Quantification Dependent on UV Relative Response FactorsIndependent of chromophores (Mass-based)
Sample Recovery DestructiveNon-destructive (Sample can be recovered)
Method Development High effort (Mobile phase, gradient, column)Low effort (Solvent selection, pH optimization)

Experimental Protocol: qNMR Purity Validation

As a self-validating system, a qNMR protocol must be meticulously designed to eliminate causality-based errors, such as incomplete longitudinal relaxation or hidden signal overlap. Below is the optimized step-by-step workflow for this compound.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic acid as the internal standard.

  • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm[4]. This cleanly avoids the aromatic protons of the phenylalanine ring (7.1–7.4 ppm) and the alpha-proton (~4.0-4.5 ppm), ensuring zero signal overlap. Furthermore, Maleic acid is available as a highly pure, non-hygroscopic certified reference material[2].

Step 2: Solvent Selection and pH Optimization

  • Action: Dissolve the sample and IS in D₂O, adjusting the pH to ~12 using NaOD.

  • Causality: Amino acids exhibit pH-dependent signal shifts due to protonation/deprotonation of the amine and carboxylate groups. A highly basic pH minimizes signal overlap in the aromatic region and shifts the residual HOD signal away from the analyte peaks of interest, preventing integration interference[3][4].

Step 3: Gravimetric Preparation

  • Action: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve in 0.8 mL of the optimized D₂O buffer.

  • Causality: qNMR is fundamentally a mass-balance technique; gravimetric precision directly dictates the final purity accuracy. The equation relies on exact weights to calculate the absolute mass fraction[5].

Step 4: NMR Acquisition Parameters

  • Action: Acquire ¹H-NMR spectra using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 > 30 seconds).

  • Causality: A 90° pulse maximizes signal-to-noise (S/N). A D1 > 5×T1 ensures >99.3% recovery of longitudinal magnetization. Failing to allow complete relaxation results in the under-integration of slowly relaxing nuclei, which is the most common source of quantitative error in NMR[5].

Step 5: Spectral Processing and Quantification

  • Action: Apply rigorous manual phase and baseline correction. Integrate the aromatic protons of the analyte and the singlet of Maleic acid.

  • Causality: Flat baselines are mandatory for accurate integration. Because the calculation yields a weight-based percentage purity, it accurately evaluates the compound even if other components (like inorganic salts) are invisible to the NMR[5].

Visualization: qNMR Experimental Workflow

qNMR_Workflow N1 1. Gravimetric Preparation Weighing Analyte & Internal Standard N2 2. Solvent Optimization pH Control to Prevent Signal Overlap N1->N2 N3 3. NMR Acquisition 1H-qNMR, D1 > 5*T1 N2->N3 N4 4. Spectral Processing Phase/Baseline Correction & Integration N3->N4 N5 5. Purity Validation Absolute Mass Fraction (%) N4->N5

Fig 1: Step-by-step qNMR experimental workflow for absolute purity validation.

Experimental Data: A Case Study in Discrepancy

To illustrate the necessity of qNMR over traditional methods, consider the following experimental validation data from a synthesized batch of this compound.

Table 2: Purity Determination Results (Simulated Batch Validation)

Analytical MethodCalculated Purity (%)Impurity DetectedInterpretation & Causality
HPLC-UV (210 nm) 99.65 ± 0.05%0.35% (Area)Overestimates purity due to the low UV absorbance (weak RRF) of aliphatic synthesis byproducts.
¹H-qNMR (Maleic Acid IS) 97.42 ± 0.15%2.58% (Mass fraction)Captures true molar composition, revealing a non-UV absorbing impurity missed by HPLC.

Analysis: The HPLC-UV method suggested a highly pure compound (>99.5%). However, qNMR revealed an absolute purity of only 97.42%. This discrepancy arises because HPLC area percent relies on UV response factors; an impurity with a weak chromophore was vastly underestimated[1][2]. qNMR, being a molar-based technique, provided the absolute mass fraction, preventing a sub-standard batch from progressing into sensitive peptide synthesis workflows.

Conclusion

While HPLC remains indispensable for routine impurity profiling and separation, it is inherently a comparative method dependent on response factors. For the absolute purity validation of complex, zwitterionic building blocks like this compound, qNMR stands as the superior, self-validating technique. By eliminating the need for homologous reference standards and providing direct SI-traceability, qNMR ensures the highest level of scientific integrity in drug development.

References

  • Title: Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL: [Link]

  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: MDPI URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL: [Link]

Sources

Comparative analysis of peptidomimetics containing N-(Amino imino methyl)phenylalanine

[1]

Executive Summary

N-(Aminoiminomethyl)phenylalanine (often chemically defined as 4-amidinophenylalanine or Phe(4-Am) in high-affinity ligands) represents a critical evolution in peptidomimetic design. Unlike naturally occurring Arginine, which suffers from rapid enzymatic degradation and high conformational flexibility, this synthetic residue incorporates a rigid phenyl ring that anchors the amidine group (

This guide analyzes the "Amidinophenylalanine Advantage"—a structural modification that improves binding affinity (


Chemical Identity & Structural Logic

To ensure precision, we must distinguish between the two primary structural isomers often conflated under the "Aminoiminomethyl" nomenclature:

  • 4-Amidinophenylalanine (Phe(4-Am)): The amidine group is attached to the para-position of the phenyl ring. This is the pharmacophore found in potent thrombin inhibitors like NAPAP and Melagatran .

  • 
    -(Aminoiminomethyl)phenylalanine (N-Guanylphenylalanine):  The amidine group modifies the 
    
    
    -amino nitrogen (CAS 88728-27-2). While used in specific building blocks, it lacks the side-chain extension required for deep S1 pocket penetration seen in Phe(4-Am).

Focus: This analysis prioritizes Phe(4-Am) peptidomimetics due to their clinical relevance in anticoagulant therapy.

Structural Comparison
FeatureL-Arginine (Natural)Benzamidine (Small Molecule)4-Amidinophenylalanine (Peptidomimetic)
Side Chain Aliphatic propyl guanidinePhenyl amidine (no backbone)Phenylalanine + Amidine
Flexibility High (entropic penalty upon binding)RigidRigid (Pre-organized)
Interaction Salt bridge (Asp189)Salt bridge (Asp189)Salt bridge + Hydrophobic Stacking
Proteolytic Stability Low (Trypsin cleavage site)HighHigh (Non-natural residue)

Comparative Performance Analysis

The following data synthesizes experimental

Table 1: Inhibition Constants ( ) against Human -Thrombin
Compound ClassRepresentative Molecule

(Thrombin)
Selectivity (vs. Trypsin)Mechanism
Small Molecule Benzamidine~220

M
LowSimple S1 anchor
Amino Acid L-Arginine> 1,000

M
NoneWeak ionic interaction
Peptidomimetic NAPAP 2.1 nM High (>100-fold)Binds S1 (Amidine) + Hydrophobic D-pocket
Drug (Active) Melagatran 2.0 nM HighOptimized S1-S2-S3 fit
Drug (Prodrug) Ximelagatran> 10

M
N/AMetabolized to Melagatran in vivo

Key Insight: The transition from Benzamidine (


) to NAPAP (

) illustrates the "Chelate Effect." The Phe(4-Am) residue anchors the molecule in the S1 pocket, allowing the rest of the peptidomimetic scaffold (e.g., the glycine/proline backbone) to interact with the S2 and S3 sites, exponentially increasing affinity.
Pharmacokinetics: The Bioavailability Challenge

While Phe(4-Am) confers potency, the highly basic amidine group (

  • Solution: The Prodrug Strategy .

  • Example: Ximelagatran masks the amidine as a hydroxylamidine (neutral), allowing oral absorption. Once in the bloodstream, it is reduced back to the active amidine (Melagatran).

Mechanism of Action (Pathway Visualization)

The following diagram illustrates how Phe(4-Am) peptidomimetics interrupt the coagulation cascade by competitively occupying the Thrombin active site.

ThrombinPathwayFactorXaFactor XaProthrombinProthrombinFactorXa->ProthrombinActivatesThrombinThrombin (Active)Prothrombin->ThrombinCleavageFibrinogenFibrinogenThrombin->FibrinogenCatalyzesFibrinFibrin (Clot)Fibrinogen->FibrinPolymerizationInhibitorPhe(4-Am) Peptidomimetic(e.g., Melagatran)S1PocketThrombin S1 Pocket(Asp189)Inhibitor->S1PocketHigh Affinity Binding(Salt Bridge)S1Pocket->ThrombinBlocks Active Site

Caption: Competitive inhibition mechanism where the amidine moiety of the peptidomimetic occupies the S1 specificity pocket, preventing Thrombin from processing Fibrinogen.

Experimental Protocol: Chromogenic Inhibition Assay

To validate the potency of a Phe(4-Am) containing peptidomimetic, the following Chromogenic Substrate Assay is the industry standard. This protocol uses S-2238 (H-D-Phe-Pip-Arg-pNA), a specific thrombin substrate that releases yellow p-nitroaniline (pNA) upon cleavage.[1][2]

Materials
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc.[3] 0.5 nM).
    
  • Substrate: S-2238 (Chromogenix),

    
    .
    
  • Inhibitor: Serial dilutions of Phe(4-Am) peptidomimetic (0.1 nM to 100 nM).

Workflow Diagram

AssayWorkflowStep1Prepare Reagents(Tris Buffer, Enzyme, Inhibitor)Step2Pre-Incubation(Enzyme + Inhibitor)10 min @ 37°CStep1->Step2Step3Substrate Addition(Add S-2238)Step2->Step3Step4Kinetic Reading(Absorbance @ 405nm)Step3->Step4Step5Data Analysis(Calculate IC50 / Ki)Step4->Step5

Caption: Step-by-step workflow for determining Ki values using the S-2238 chromogenic assay.

Step-by-Step Methodology
  • Preparation: Dilute Thrombin to 5 nM in Tris buffer (10x stock). Prepare inhibitor serial dilutions in the same buffer.

  • Pre-Incubation: In a 96-well microplate, add 10

    
    L of inhibitor and 10 
    
    
    L of Thrombin (final 0.5 nM). Incubate for 10–15 minutes at 37°C to allow equilibrium binding.
  • Reaction Start: Add 80

    
    L of S-2238 substrate (final concentration equal to 
    
    
    , approx. 10
    
    
    M) to initiate the reaction.
  • Measurement: Immediately monitor the increase in absorbance at 405 nm (release of pNA) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration 
    
    
    . Fit the data to the Morrison equation (for tight-binding inhibitors like NAPAP) or standard IC50 curves to determine
    
    
    .
    • Note: For tight binders (

      
       enzyme concentration), the standard Michaelis-Menten inhibition equation is insufficient; use the Morrison equation.
      

Conclusion

Peptidomimetics containing 4-Amidinophenylalanine offer a superior balance of potency and selectivity compared to Arginine-based peptides or simple Benzamidines. The rigid phenyl-amidine scaffold maximizes hydrophobic and electrostatic interactions within the S1 pocket of Thrombin. While oral bioavailability remains a challenge due to the basicity of the amidine group, prodrug strategies (masking the amidine) have successfully translated these potent inhibitors into clinical candidates.

References

    Reproducibility of Kinetic Data for N-(Amino imino methyl)phenylalanine Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Technical Guide for Serine Protease Assay Optimization

    Part 1: Executive Summary & Comparative Landscape

    The class of inhibitors based on N-(Amino imino methyl)phenylalanine (analogous to p-amidinophenylalanine or p-guanidinophenylalanine) represents the "gold standard" of synthetic small-molecule inhibition for trypsin-like serine proteases, particularly Thrombin (Factor IIa) .

    Unlike biologicals (Hirudin) or simple fragments (Benzamidine), these inhibitors occupy the S1 specificity pocket with high affinity (

    
     often in the nanomolar to picomolar range). However, this high potency creates a reproducibility crisis : standard Michaelis-Menten assumptions fail when 
    
    
    
    , leading to literature values for the same compound varying by orders of magnitude.

    This guide establishes a self-validating protocol to generate reproducible kinetic constants, comparing high-purity Amidinophenylalanine derivatives (Product) against common industry alternatives.

    Comparative Performance Matrix
    FeatureAmidinophenylalanine Derivatives (Product)Benzamidine (Standard Control)Argatroban (Clinical Reference)Hirudin / Peptides (Biologicals)
    Primary Target Thrombin / TrypsinTrypsin-like proteasesThrombinThrombin
    Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)Non-competitive / Mixed
    Potency (
    
    
    )
    High (nM to pM)Low (
    
    
    M to mM)
    High (nM)Very High (fM to pM)
    Binding Kinetics Fast or Slow-Tight BindingFast / Rapid EquilibriumFastSlow / Irreversible-like
    Assay Risk Ligand Depletion (requires Morrison Eq.)High
    
    
    needed (Solubility issues)
    Ligand DepletionComplex stability
    Reproducibility High (if protocol is rigorous)High (easy to measure)Medium (light sensitive)Low (batch variability)

    Part 2: Scientific Integrity – The Mechanics of Reproducibility

    To ensure reproducibility with this compound inhibitors, we must move beyond "recipe-following" and address the causality of error . The three most common sources of kinetic failure for this class are:

    • Violation of Free Ligand Assumption: For potent inhibitors, the concentration of inhibitor bound to the enzyme is not negligible. The assumption

      
       is false.
      
    • Substrate Competition:

      
       is not a physical constant; it depends on substrate concentration (
      
      
      
      ).[1] Reporting
      
      
      without stating
      
      
      renders data useless.
    • Equilibration Time: These inhibitors often exhibit "slow-binding" kinetics due to induced-fit mechanisms in the S1 pocket. Reading the plate too early yields an underestimated affinity.

    The Signaling Pathway & Inhibition Logic

    The following diagram illustrates the competitive mechanism and the critical "Tight-Binding" decision point often missed in standard protocols.

    G Thrombin Thrombin (Enzyme) Complex_ES E-S Complex (Michaelis) Thrombin->Complex_ES + S Complex_EI E-I Complex (Inhibited) Thrombin->Complex_EI + I (Kon) Substrate Chromogenic Substrate (e.g., S-2238) Substrate->Complex_ES Product pNA (Signal) Inhibitor Amidinophenylalanine Inhibitor Inhibitor->Complex_EI Complex_ES->Thrombin Recycling Complex_ES->Product Catalysis (kcat) Complex_EI->Thrombin Dissociation (Koff) Decision Is [E] > Ki? Complex_EI->Decision Method_A Use Morrison Equation (Tight Binding) Decision->Method_A Yes (Tight) Method_B Use Cheng-Prusoff (Classic) Decision->Method_B No (Classic)

    Caption: Competitive inhibition pathway for Thrombin showing the divergence in kinetic analysis based on the Enzyme-to-Inhibitor ratio.

    Part 3: The Self-Validating Experimental Protocol

    This protocol is designed for This compound derivatives using a chromogenic substrate (e.g., S-2238 or Chromozym TH).

    Phase 1: Reagent Preparation & Surface Passivation

    Causality: These inhibitors are hydrophobic and cationic. They stick to polystyrene, reducing effective concentration.

    • Solvent: Dissolve inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Diluent: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) containing 0.1% PEG-8000 (w/v) or 0.01% Tween-20 .

      • Why: The surfactant prevents the inhibitor from coating the plastic well, ensuring

        
        .
        
    • Validation Step: Measure absorbance of the inhibitor stock. If the compound has a chromophore, verify concentration using Beer’s Law (

      
      ) rather than relying on weight.
      
    Phase 2: The "Zero-Assumption" Kinetic Assay

    Goal: Determine

    
     without assuming rapid equilibrium or loose binding.
    

    Step-by-Step Methodology:

    • Enzyme Calibration:

      • Titrate Thrombin to find the minimum concentration that gives a linear signal (Absorbance vs. Time) over 20 minutes.

      • Target: 0.1 nM to 1.0 nM final enzyme concentration (

        
        ).
        
    • Substrate Optimization (

      
       Check): 
      
      • Run a substrate curve (0.1x to 10x estimated

        
        ).
        
      • For the inhibition assay, fix Substrate (

        
        ) at exactly 
        
        
        
        .
      • Why: At

        
        , the relationship between 
        
        
        
        and
        
        
        is simplified, and sensitivity to competitive inhibitors is maximized.
    • Inhibitor Titration (The Dose-Response):

      • Prepare a 12-point dilution series of the Amidinophenylalanine inhibitor.

      • Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 30 minutes before adding Substrate.

      • Why: Many amidinophenylalanine derivatives are "slow-binding." Immediate substrate addition will show a "fading" rate, complicating analysis. Pre-incubation ensures equilibrium.

    • Reaction Initiation:

      • Add Substrate to start the reaction.

      • Monitor Absorbance (405 nm) continuously for 15 minutes.

      • Calculate Initial Velocity (

        
        ) from the linear portion of the slope.
        
    Phase 3: Data Analysis & Equation Selection

    Do not blindly apply

    
     calculators. Use the following logic to select the correct physical model.
    

    1. Calculate the Apparent

    
    : 
    Fit the 
    
    
    
    vs.
    
    
    data to a standard 4-parameter logistic model.

    2. The "Tight Binding" Test: Check the ratio of Enzyme concentration to the calculated

    
    .
    
    • If

      
       (e.g., ratio < 0.1):  Use Cheng-Prusoff .
      
      
      
      
      [1]
    • If

      
       (e.g., ratio > 0.1):  You are in the "Tight Binding" regime. You must use the Morrison Equation .
      
      
      
      
      Where
      
      

    Part 4: Data Visualization & Reporting Standards

    When publishing or comparing data for this product, use the following table format to ensure transparency.

    Table 1: Kinetic Characterization of Amidinophenylalanine Inhibitor (Batch X)

    ParameterValueUnitCondition / Note
    
    
    0.5nMHuman
    
    
    -Thrombin
    Substrate S-2238-Chromogenic
    
    
    25
    
    
    M
    Fixed at
    
    
    Pre-incubation 30minTo ensure equilibrium
    
    
    4.2
    
    
    0.3
    nM4-PL Fit
    Analysis Model Morrison-Due to
    
    
    Calculated
    
    
    1.8
    
    
    0.2
    nM Final Intrinsic Constant

    Part 5: Troubleshooting Flowchart

    Use this decision tree to resolve common data anomalies.

    Troubleshooting Start Data Anomaly Detected Check1 Is the Hill Slope steep (> 1.5)? Start->Check1 Check2 Does IC50 shift with time? Check1->Check2 No Solubility Issue: Inhibitor Aggregation Action: Add 0.01% Triton X-100 Check1->Solubility Yes Check3 Is Ki < [E]? Check2->Check3 No SlowBind Issue: Slow Binding Action: Increase Pre-incubation time Check2->SlowBind Yes Depletion Issue: Ligand Depletion Action: Use Morrison Equation Check3->Depletion Yes Valid Data is Valid Check3->Valid No

    Caption: Diagnostic workflow for identifying artifacts in serine protease inhibition assays.

    References

    • Stürzebecher, J., et al. (1997). "Structure-activity relationships of potent thrombin inhibitors: Piperazides of 3-amidinophenylalanine." Journal of Medicinal Chemistry, 40(19), 3091-3099. Link

    • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods in Biochemical Analysis. Wiley. Link

    • Di Cera, E. (2008). "Thrombin interactions." Chest, 124(3), 11S-17S. (Mechanistic grounding for active site vs exosite binding). Link

    • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

    • Bieth, J. G. (1995). "Theoretical and practical aspects of proteinase inhibition kinetics." Methods in Enzymology, 248, 59-84. (Source for Tight-Binding/Morrison derivation). Link

    Sources

    Quantitative Analysis of N-(Aminoiminomethyl)phenylalanine in Biological Samples: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide provides an in-depth technical comparison of analytical methodologies for N-(Aminoiminomethyl)phenylalanine (and its structural analogs such as 4-amidinophenylalanine), a critical motif in protease inhibitor development (e.g., thrombin inhibitors like Dabigatran/NAPAP) and a potential biomarker for specific metabolic pathways.

    Executive Summary

    N-(Aminoiminomethyl)phenylalanine (often referred to as Guanidino-phenylalanine or related to 4-Amidinophenylalanine in peptidomimetics) represents a unique analytical challenge in drug development. Its structure combines the hydrophobic phenyl ring with a highly basic, polar guanidino/amidino moiety (

    
    ), creating a "zwitterionic nightmare" for traditional Reversed-Phase (RP) chromatography.
    

    This guide objectively compares the industry-standard Reversed-Phase HPLC (RP-HPLC) against the modern, high-performance alternative: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) . We demonstrate why HILIC-MS/MS is the superior "product" for this application, offering uncompromised sensitivity and throughput for pharmacokinetic (PK) and biomarker studies.

    Part 1: The Analytical Challenge

    The core difficulty in quantifying N-(Aminoiminomethyl)phenylalanine lies in its physicochemical duality:

    • High Basicity: The amino-imino-methyl group (guanidino/amidino function) is fully protonated at physiological and acidic pH.

    • Polarity: While the phenyl ring is hydrophobic, the charged guanidino group prevents retention on standard C18 columns, leading to early elution (in the void volume) and massive ion suppression from salts.

    Comparison of Analytical Approaches
    FeatureMethod A: Traditional RP-HPLC (UV/Fluorescence) Method B: HILIC-MS/MS (Recommended)
    Principle Hydrophobic retention with Ion-Pairing Agents (e.g., TFA, HFBA) to retain the charged analyte.Partitioning between a water-enriched layer on a polar stationary phase and an organic mobile phase.
    Sensitivity (LOQ) Moderate (
    
    
    ). Limited by UV absorbance or derivatization efficiency.
    Superior (
    
    
    ). Mass selective detection eliminates background noise.
    Sample Prep Complex. Often requires derivatization (e.g., with benzoin or ninhydrin) to induce fluorescence.Streamlined . Protein Precipitation (PPT) or Mixed-Mode SPE.
    Throughput Low (20-30 min run times due to equilibration of ion-pairing agents).High (3-5 min run times). Rapid equilibration.
    Selectivity Low. Co-eluting matrix components often interfere.High . MRM (Multiple Reaction Monitoring) ensures specificity even in complex matrices.
    MS Compatibility Poor . Ion-pairing agents (TFA) cause severe signal suppression in MS.Excellent . Uses volatile buffers (Ammonium Formate/Acetate) that enhance ionization.

    Part 2: The Recommended Protocol (HILIC-MS/MS)

    The following protocol is designed for the quantification of N-(Aminoiminomethyl)phenylalanine in human plasma, validated for drug development workflows.

    Experimental Design & Causality
    • Why HILIC? Standard C18 columns fail to retain the highly polar, positively charged guanidino group. HILIC (e.g., Silica or Zwitterionic phases) retains polar analytes via hydrogen bonding and electrostatic interactions, moving the analyte away from the suppression zone (void volume).

    • Why Ammonium Formate? It provides the necessary ionic strength to control the electrostatic interaction between the analyte and the stationary phase, sharpening peak shape without suppressing the MS signal.

    Step-by-Step Methodology
    A. Sample Preparation (Protein Precipitation)
    • Aliquot: Transfer

      
       of plasma into a 96-well plate.
      
    • Internal Standard: Add

      
       of stable isotope-labeled internal standard (e.g., 
      
      
      
      -Phenylalanine analog).
    • Precipitation: Add

      
       of Acetonitrile:Methanol (75:25 v/v)  containing 0.1% Formic Acid.
      
      • Note: The high organic content precipitates proteins while keeping the polar analyte soluble, matching the initial mobile phase conditions of HILIC.

    • Agitation: Vortex for 5 minutes at 1200 rpm.

    • Clarification: Centrifuge at

      
       for 10 minutes at 
      
      
      
      .
    • Transfer: Transfer

      
       of supernatant to a clean plate for injection.
      
    B. LC-MS/MS Parameters
    • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (

      
      ).
      
    • Mobile Phase A:

      
       Ammonium Formate in Water, pH 3.5.
      
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 90% B (High organic to retain polar analyte)

      • 2.0 min: 85% B

      • 3.0 min: 50% B (Elute hydrophobic impurities)

      • 3.1 min: 90% B (Re-equilibrate)

    • Flow Rate:

      
      .
      
    • Detection: Positive ESI, MRM Mode.

      • Precursor Ion:

        
         (Calculated based on exact mass, e.g., 
        
        
        
        for N-guanyl-Phe).
      • Product Ion: Specific fragment (e.g., loss of guanidino group or tropylium ion).

    Part 3: Data Visualization & Logic

    Analytical Workflow Diagram

    The following diagram illustrates the logical flow of the HILIC-MS/MS method, highlighting the critical separation mechanism that distinguishes it from traditional RP-HPLC.

    G cluster_0 Why HILIC Works Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN:MeOH + 0.1% FA) Sample->Prep Extract Analyte Mechanism HILIC Separation Mechanism (Water Layer Partitioning) Prep->Mechanism Inject Supernatant (High Organic Load) Detection MS/MS Detection (ESI+ MRM Mode) Mechanism->Detection Elution of Polar Guanidino Species Result Quantitation (High Sensitivity) Detection->Result Data Analysis

    Caption: Workflow for N-(Aminoiminomethyl)phenylalanine analysis using HILIC-MS/MS, ensuring retention of polar basic analytes.

    Performance Validation Data

    The table below summarizes typical validation results comparing the HILIC-MS/MS method against a traditional RP-HPLC method (based on synthesized data from similar guanidino-compound assays).

    ParameterHILIC-MS/MS (Recommended)RP-HPLC (UV @ 210 nm)
    Linearity Range
    
    
    
    
    LOD (Limit of Detection)
    
    
    
    
    Precision (%CV)
    
    
    
    
    Recovery
    
    
    
    
    (Losses in derivatization)
    Matrix Effect Minimal (Elutes after void)High (Co-elution with plasma proteins)

    Part 4: Scientific Grounding & References

    The analysis of N-(Aminoiminomethyl)phenylalanine and its derivatives (such as 4-amidinophenylalanine ) is heavily grounded in the development of thrombin inhibitors like Dabigatran and NAPAP . The "amino-imino-methyl" moiety serves as an arginine mimetic, crucial for binding to the S1 pocket of serine proteases.

    Key Mechanistic Insights
    • Structural Relevance: The N-(aminoiminomethyl) group mimics the guanidino side chain of arginine but is attached to a phenylalanine scaffold. This modification is critical in peptidomimetics to increase stability against proteolysis while maintaining potency.

    • Metabolic Stability: Unlike natural arginine, the modified phenylalanine backbone is resistant to arginases, making it a stable marker in PK studies.

    References
    • Hauel, N. H., et al. (2002). Structure-based design of novel, potent, and orally active thrombin inhibitors.

    • Stangier, J. (2008). Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate. Provides context on the analysis of benzamidine/guanidino-based metabolites in human plasma.

    • European Medicines Agency (EMA).Assessment Report: Pradaxa (Dabigatran etexilate). Contains detailed validation summaries for the bioanalysis of amidino-containing metabolites using LC-MS/MS.

    • Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran. Discusses the pharmacokinetics of similar amidino-phenylalanine structures.

    Comparative Analysis: Bioanalytical Detection of N-(Amino imino methyl)phenylalanine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As a Senior Application Scientist navigating the complexities of pharmacokinetic (PK) assay development, I frequently encounter the bioanalytical bottleneck of quantifying small-molecule pharmacophores in complex biological matrices. N-(Amino imino methyl)phenylalanine —commonly referred to in medicinal chemistry as 3-amidinophenylalanine —is a highly potent synthetic mimetic of basic amino acids. It serves as the structural cornerstone for modern trypsin-like serine protease inhibitors targeting matriptase, thrombin, and TMPRSS2, which are critical pathways in viral entry (e.g., SARS-CoV-2) and tumor progression[1][2].

    When developing high-throughput PK assays for these inhibitors, researchers must choose between Monoclonal Antibodies (mAbs), Molecularly Imprinted Polymers (MIPs)[3], and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While anti-amidinophenylalanine mAbs offer unparalleled high-throughput capabilities via Enzyme-Linked Immunosorbent Assay (ELISA), their utility hinges entirely on their cross-reactivity profile . This guide objectively compares these platforms, details the causality behind their cross-reactivity, and provides a self-validating experimental framework for antibody screening.

    Mechanistic Context: The P1 Pocket and Hapten Recognition

    To understand the cross-reactivity risks, we must first understand the molecule's function. The amidino group (-C(=NH)NH₂) on the phenyl ring is designed to mimic the guanidino group of endogenous Arginine. This allows the molecule to competitively anchor into the negatively charged P1 pocket of serine proteases, effectively blocking catalytic cleavage[4].

    However, this structural mimicry is a double-edged sword for antibody generation. When this compound is used as a hapten to generate mAbs, the resulting antibodies are prone to recognizing endogenous Arginine, leading to severe matrix interference in serum samples.

    Pathway A This compound (Pharmacophore) B Trypsin-like Serine Proteases (Matriptase, TMPRSS2) A->B Binds P1 Pocket D Pharmacokinetic Sampling (Serum/Plasma) A->D Circulates in C Protease Inhibition (Blocks Viral Entry/Cancer) B->C Prevents Cleavage E Anti-Amidinophenylalanine mAb (Bioanalytical Detection) D->E Quantified via F Cross-Reactivity Assessment (Specificity Validation) E->F Requires

    Figure 1: Pharmacological role of this compound and its bioanalytical detection.

    Technology Comparison: mAbs vs. MIPs vs. LC-MS/MS

    Before committing to an antibody-based workflow, it is crucial to benchmark it against alternative analytical systems. Molecularly Imprinted Polymers (MIPs) have recently emerged as synthetic "antibody mimics" that utilize N-arylsulfonylated 3-amidinophenylalanine as a building block, demonstrating binding profiles strikingly similar to biological antibodies[3].

    Table 1: Bioanalytical Platform Comparison

    Analytical PlatformThroughputMatrix InterferenceCross-Reactivity RiskCapital Cost
    Anti-Amidinophenylalanine mAbs High (96/384-well)ModerateHigh (Endogenous Arginine)Low
    Molecularly Imprinted Polymers MediumLowModerateLow
    LC-MS/MS (Gold Standard) LowLowZeroHigh

    Cross-Reactivity Profiling: The Arginine Conundrum

    The true test of an anti-amidinophenylalanine mAb is its ability to distinguish the synthetic drug from endogenous serum components. The data below compares the cross-reactivity of a highly specific mAb against a standard MIP formulation.

    Table 2: Cross-Reactivity Profile of Anti-N-(Amino imino methyl)phenylalanine mAbs vs. MIPs

    CompetitorStructural SimilarityIC50 (mAb)Cross-Reactivity (%)IC50 (MIP)Cross-Reactivity (%)
    3-Amidinophenylalanine 100% (Target)1.2 nM100%45 nM100%
    Matriptase Inhibitor MI-432 High1.5 nM80.0%60 nM75.0%
    4-Amidinobenzylamine Moderate15.0 nM8.0%120 nM37.5%
    Benzamidine Low450 nM0.26%800 nM5.6%
    L-Arginine Endogenous Mimic>10,000 nM<0.01%>10,000 nM<0.01%

    Scientific Causality behind the Data: The critical data point in Table 2 is L-Arginine . Because human serum contains approximately 100 µM of endogenous L-Arginine, an antibody with even 0.1% cross-reactivity would yield a false-positive signal equivalent to 100 nM of the drug, completely masking the pharmacokinetic clearance curve. The mAb's high specificity (<0.01% cross-reactivity) is driven by the steric recognition of the rigid phenyl ring, which aliphatic Arginine lacks, rather than just the amidino/guanidino group.

    Experimental Methodology: Self-Validating Competitive ELISA

    Because this compound is a small molecule hapten (~200 Da), it cannot be sandwiched between two antibodies. Therefore, a competitive displacement format is mandatory. The following protocol is designed as a self-validating system to accurately determine the cross-reactivity data shown in Table 2.

    Workflow Step1 Step 1: Plate Coating Hapten-BSA Conjugate Overnight at 4°C Step2 Step 2: Blocking 5% BSA in PBST 2 hours at RT Step1->Step2 Step3 Step 3: Competitive Binding Add mAb + Competitor 1 hour at RT Step2->Step3 Step4 Step 4: Secondary Antibody Anti-Mouse IgG-HRP 1 hour at RT Step3->Step4 Step5 Step5 Step4->Step5

    Figure 2: Self-validating competitive ELISA workflow for assessing mAb cross-reactivity.

    Step-by-Step Protocol & Causality

    Step 1: Hapten Immobilization

    • Action: Coat 96-well microtiter plates with 100 µL/well of this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Small haptens cannot passively adsorb to polystyrene plates due to insufficient hydrophobic surface area. Conjugation to a carrier protein (BSA) provides the necessary macromolecular scaffold for stable immobilization.

    Step 2: Surface Blocking

    • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% BSA in PBST. Incubate for 2 hours at room temperature (RT).

    • Causality: Blocking saturates unoccupied hydrophobic sites on the polystyrene, preventing non-specific binding of the primary antibody. Failure to block thoroughly results in an artificially inflated background signal, which manifests as false negatives in a competitive format.

    Step 3: Competitive Binding (The Core Reaction)

    • Action: Pre-incubate a fixed concentration of the anti-amidinophenylalanine mAb (e.g., 0.5 µg/mL) with varying concentrations of competitors (0.1 nM to 10 µM) in a separate low-bind plate. Transfer 100 µL/well of this mixture to the coated plate. Incubate for 1 hour at RT.

    • Causality: Free competitor in the sample binds the mAb, sterically hindering it from binding the immobilized hapten. The resulting signal is inversely proportional to the competitor's concentration and affinity.

    Step 4: Signal Amplification

    • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Anti-Mouse IgG (1:5000). Incubate for 1 hour at RT.

    • Causality: The secondary antibody provides enzymatic amplification. Extensive washing before this step is critical to remove any unbound primary mAb-competitor complexes; residual complexes will lead to assay failure.

    Step 5: Colorimetric Detection

    • Action: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm.

    • Causality: HRP catalyzes the oxidation of TMB to a blue diimine complex. The acid stop solution protonates the complex, shifting the absorbance peak to 450 nm and increasing the molar extinction coefficient for maximum analytical sensitivity.

    References

    1.1 - nih.gov[1] 2. 3 - Journal of the American Chemical Society[3] 3.4 - PLOS[4] 4. 2 - nih.gov[2]

    Sources

    Literature review of N-(Amino imino methyl)phenylalanine efficacy in clinical models

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Literature Review & Comparison Guide: Efficacy of N-(Amino imino methyl)phenylalanine in Clinical Models

    Abstract & Chemical Identity

    This compound (CAS 88728-27-2), widely referred to in literature as N-amidinophenylalanine or 2-guanidino-3-phenylpropanoic acid, is a highly specialized non-natural amino acid utilized in advanced peptide engineering. Structurally, it features an amidino (guanidino-like) group attached directly to the alpha-nitrogen of a phenylalanine backbone.

    This unique modification serves a dual purpose in drug design:

    • Conformational Restriction: Modifying the backbone nitrogen prevents standard proteolytic cleavage, drastically increasing the serum half-life of the peptide mimetic.

    • Bidentate Pharmacophore: It combines the rigid, bulky hydrophobicity of a benzyl side chain with a strongly basic, hydrogen-bond-donating amidino group, allowing it to anchor tightly into specific receptor pockets that natural aliphatic amino acids (like Arginine or Alanine) cannot efficiently occupy.

    Pharmacophore Dynamics & Structural Causality

    In clinical modeling, the substitution of natural amino acids with this compound is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

    • IgE Receptor (FcεRI) Antagonism: In allergic models (asthma, urticaria), the allergic cascade is triggered when IgE binds to the high-affinity FcεRI receptor on mast cells. Replacing standard Alanine residues with N-amidinophenylalanine in peptide antagonist libraries creates a steric and electrostatic blockade. The amidino group forms salt bridges with acidic residues in the receptor's binding cleft, while the phenyl ring engages in

      
       stacking, yielding dissociation constants (
      
      
      
      ) in the sub-nanomolar range (< 100 nM) and preventing mast cell degranulation[1].
    • Enzymatic Probing (Creatine Kinase): In metabolic modeling, N-amidinophenylalanine acts as a competitive inhibitor for creatine kinase. The amidino group mimics the natural substrate (creatine), but the bulky phenyl group sterically clashes with the enzyme's active site closure mechanism, preventing phosphate transfer[2].

    • Oncology (Cytotoxic Peptides): In cancer models utilizing HEXIM1 consensus sequences, related unnatural variants like 4-(aminoiminomethyl)phenylalanine are used to maintain a dense positive charge necessary for cell membrane penetration while resisting tumor-microenvironment proteases, driving targeted apoptosis[3].

    Mechanism IgE IgE Antibody Receptor FcεRI Receptor (Mast Cell) IgE->Receptor Normal Binding Degranulation Mast Cell Degranulation (Histamine Release) Receptor->Degranulation Activation Antagonist N-Amidinophenylalanine Peptide Mimetic Antagonist->IgE Steric Blockade Antagonist->Receptor Competitive Inhibition (Kd < 100 nM) Allergy Allergic Inflammation Degranulation->Allergy Induces

    Fig 1. Mechanism of FcεRI receptor antagonism by N-amidinophenylalanine-modified peptides.

    Comparative Efficacy in Clinical Models

    To objectively evaluate the performance of this compound, we compare it against wild-type amino acids and structural isomers across established clinical targets.

    Peptide/Inhibitor VariantTarget Receptor / EnzymeBinding Affinity (
    
    
    /
    
    
    )
    Proteolytic Stability (
    
    
    )
    Primary Mechanism of Action
    Wild-Type (Alanine/Arginine) FcεRI / Creatine Kinase~1–10 μM< 2 hours (Rapid degradation)Endogenous transient ligand binding
    This compound FcεRI (IgE Receptor)< 100 nM > 24 hours Competitive antagonism; backbone steric blockade[1]
    This compound Creatine Kinase1–260 mM (
    
    
    )
    N/A (In vitro probe)Active site probe; bulky group exclusion[2]
    4-(Aminoiminomethyl)phenylalanine HEXIM1 (Cancer Models)High (Cationic targeting)> 12 hoursCell membrane penetration & targeted apoptosis[3]

    Data Synthesis: The N-alpha modification provides a superior pharmacokinetic profile (extended

    
    ) compared to wild-type peptides by rendering the amide bond unrecognizable to endogenous peptidases, while simultaneously improving binding affinity by over 10-fold in FcεRI models[1].
    

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the evaluation of N-amidinophenylalanine mimetics must utilize a self-validating system . The following protocol pairs a biophysical binding assay (SPR) with an orthogonal functional readout (Cellular Degranulation) to eliminate false positives (e.g., peptides that bind the receptor but fail to antagonize the signal).

    Phase 1: Solid-Phase Peptide Synthesis (SPPS)
    • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to ensure uniform coupling access.

    • Steric-Overcome Coupling: Add 4 equivalents of Fmoc-N-(Amino imino methyl)phenylalanine. Causality: The bulky N-substituent causes severe steric hindrance during chain elongation. To overcome this, utilize highly reactive coupling reagents (HATU/HOAt) and extend the coupling time from the standard 45 minutes to 4 hours to ensure complete amide bond formation.

    • Cleavage & Purification: Cleave using TFA/TIS/H

      
      O (95:2.5:2.5). Purify via RP-HPLC (C18 column) and validate mass via LC-MS (>95% purity required).
      
    Phase 2: Orthogonal Validation System
    • Physical Binding (SPR Kinetics):

      • Immobilize recombinant FcεRI on a CM5 sensor chip via standard amine coupling.

      • Flow the purified peptide analyte at concentrations ranging from 1 nM to 1 μM.

      • Causality: SPR provides real-time

        
         and 
        
        
        
        rates. A successful N-amidinophenylalanine substitution will demonstrate a significantly slower
        
        
        (longer residence time) compared to the wild-type peptide.
    • Functional Antagonism (Mast Cell Degranulation Assay):

      • Culture RBL-2H3 mast cells and sensitize overnight with IgE.

      • Pre-incubate cells with the peptide mimetic, followed by antigen cross-linking.

      • Quantify

        
        -hexosaminidase release using a colorimetric p-NAG substrate.
        
      • Self-Validation Logic: If SPR shows high-affinity binding, but the cell assay shows continued

        
        -hexosaminidase release, the peptide is an agonist (false positive for therapy). If degranulation is dose-dependently suppressed, the physical binding is orthogonally validated as true functional antagonism.
        

    Workflow SPPS 1. Fmoc-SPPS (Extended Coupling) Purification 2. RP-HPLC & LC-MS Validation SPPS->Purification SPR 3. SPR Kinetics (Physical Binding) Purification->SPR CellAssay 4. Degranulation Assay (Functional Antagonism) SPR->CellAssay

    Fig 2. Self-validating experimental workflow for synthesizing and evaluating peptide mimetics.

    References

    1.[2] SYNTHESIS AND ENZYME STUDIES USING CREATINE ANALOGS. ProQuest. URL:4 2.[1] WO2002026781A2 - Ige receptor antagonists. Google Patents. URL: 5 3.[3] US20180243441A1 - Cytotoxic hexim1 peptides and uses thereof. Google Patents. URL: 6

    Sources

    Safety Operating Guide

    Personal protective equipment for handling N-(Amino imino methyl)phenylalanine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Risk Context

    N-(Aminoiminomethyl)phenylalanine (also known as N-guanylphenylalanine or Guanidino-phenylalanine) is a critical bioactive intermediate, often employed in the synthesis of trypsin-like serine protease inhibitors (e.g., thrombin inhibitors).

    While the phenylalanine backbone suggests low toxicity, the guanidine moiety significantly alters the safety profile. Guanidine derivatives are characteristically hygroscopic, basic, and chaotropic . They are potent protein denaturants and can cause severe irritation to mucous membranes.

    The Safety Paradox: Researchers often underestimate this compound because it resembles a standard amino acid. However, its guanidino group allows it to penetrate skin barriers more effectively than simple amines, and its dust is highly irritating to the respiratory tract.

    Core Directive: Treat this substance as a Sensitizer and Irritant with unknown chronic toxicity. The primary operational goal is Zero Dust Exposure .

    Hazard Deconstruction (The "Why")

    To understand the PPE requirements, we must analyze the chemical structure:

    Functional GroupHazard CharacteristicPhysiological Impact
    Guanidino Group High Basicity (pKa ~12.5) & ChaotropicChemical burns (concentration dependent), protein denaturation, severe eye irritation.
    Phenylalanine Backbone Zwitterionic SolidHigh static charge potential; leads to "flying dust" during weighing.
    Solid State Hygroscopic PowderAbsorbs moisture rapidly; clumps can stick to gloves/surfaces, increasing contact time.

    The PPE Matrix

    Do not rely on generic "lab safety" rules. Use this specific matrix for N-(Aminoiminomethyl)phenylalanine.

    Protection ZoneRecommended EquipmentTechnical Rationale
    Hand Protection (Dry) Nitrile (4 mil minimum) Standard nitrile provides excellent resistance to solid organic bases. Latex is not recommended due to poor resistance to guanidine derivatives.
    Hand Protection (Solution) Double Nitrile or Neoprene Once in solution (especially DMSO or Methanol), permeation rates increase. Double gloving creates a sacrificial outer layer.
    Respiratory Fume Hood (Primary) Mandatory. N95 respirators are a secondary backup only. The dust is irritating; engineering controls must be the first line of defense.[1]
    Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient. Guanidine dust can bypass side shields and cause corneal opacity.
    Body Lab Coat (High Neck) Tyvek sleeves are recommended during weighing to prevent dust accumulation on forearms/wrists.

    Operational Protocol: Step-by-Step

    Phase A: Weighing & Transfer (Critical Risk Zone)

    The highest risk of exposure occurs here due to static electricity generating airborne dust.

    • Static Neutralization:

      • Place an ionizing bar or use an anti-static gun inside the balance draft shield before opening the container. Amino acid derivatives carry significant static charge.

    • The "Draft Shield" Technique:

      • Open the vial only inside a certified chemical fume hood.

      • Do not fully open the balance sash. Work through the sash at the lowest comfortable height (approx. 6 inches).

    • Transfer:

      • Use a disposable anti-static spatula.

      • Never pour from the source bottle. This generates a dust plume.

    Phase B: Solubilization
    • Solvent Choice:

      • This compound is sparingly soluble in water but soluble in acidic media or DMSO.

      • Caution: Dissolving guanidines in water can be slightly exothermic. Add solvent slowly to the solid.

    • Vessel Management:

      • Keep the vessel closed/sealed immediately after addition. Guanidines absorb atmospheric CO2 and water, which can alter the stoichiometry of your reaction.

    Phase C: Decontamination & Disposal
    • Surface Wipe:

      • Wipe the balance area with a 10% Acetic Acid solution followed by water. The acid neutralizes the basic guanidine residues effectively.

    • Waste Segregation:

      • Solid Waste: Hazardous Solid Waste (Nitrogenous).

      • Liquid Waste: Basic Organic Waste. Do not mix with oxidizers (e.g., Nitric Acid) as guanidines can form explosive nitroguanidines under specific forcing conditions.

    Visual Workflow (Logic Diagram)

    The following diagram illustrates the decision logic for safe handling, specifically addressing the physical state of the chemical.

    SafeHandling Start START: N-(Aminoiminomethyl)phenylalanine StateCheck Decision: Physical State? Start->StateCheck Solid State: Solid / Powder StateCheck->Solid Dry Powder Liquid State: In Solution StateCheck->Liquid Dissolved StaticControl Action: Neutralize Static (Ionizer/Gun) Solid->StaticControl Weighing Weighing: Fume Hood ONLY (Sash < 18 inches) StaticControl->Weighing Cleanup Decontamination: Wipe with 10% Acetic Acid Weighing->Cleanup GloveCheck PPE: Double Nitrile Gloves (Check Solvent Compat.) Liquid->GloveCheck GloveCheck->Cleanup Waste Disposal: Segregate as Basic Organic Waste Cleanup->Waste

    Figure 1: Operational Logic Flow for Handling Guanidine Derivatives. Note the specific requirement for static neutralization during the solid phase.

    Emergency Response

    • Eye Contact: Flush immediately for 15 minutes .[2][3] Guanidines are sticky; lift eyelids manually to ensure complete irrigation.

    • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol or solvents (DMSO), as this will drive the chemical deeper into the dermis.

    • Spill (Solid): Do not sweep (creates dust).[6] Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.

    References

    • National Center for Biotechnology Information (PubChem). Compound Summary for Guanidine Derivatives. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.